molecular formula C61H86ClN9O18 B15567696 Maytansine derivative M24

Maytansine derivative M24

Cat. No.: B15567696
M. Wt: 1268.8 g/mol
InChI Key: GRLCEEKLAJSCQZ-GZOBIGBUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maytansine derivative M24 is a useful research compound. Its molecular formula is C61H86ClN9O18 and its molecular weight is 1268.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H86ClN9O18

Molecular Weight

1268.8 g/mol

IUPAC Name

6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C61H86ClN9O18/c1-34(2)52(67-47(72)19-12-13-20-50(75)76)55(78)66-41(17-15-26-64-57(63)80)54(77)65-40-23-21-38(22-24-40)33-86-59(82)69(7)27-25-48(73)70(8)37(5)56(79)88-46-31-49(74)71(9)42-29-39(30-43(84-10)51(42)62)28-35(3)16-14-18-45(85-11)61(83)32-44(87-58(81)68-61)36(4)53-60(46,6)89-53/h14,16,18,21-24,29-30,34,36-37,41,44-46,52-53,83H,12-13,15,17,19-20,25-28,31-33H2,1-11H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H,75,76)(H3,63,64,80)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1

InChI Key

GRLCEEKLAJSCQZ-GZOBIGBUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Maytansine Derivative M24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maytansine (B1676224) derivative M24 is a novel, highly potent cytotoxic agent integral to the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of M24, with a focus on its application in the context of the ADC REGN5093-M114. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties of M24

M24 is a derivative of maytansine, a class of ansa macrolides known for their potent antimitotic activity. As a key component of the ADC REGN5093-M114, M24 is conjugated to the monoclonal antibody via a protease-cleavable linker designated as M114. While the precise chemical structure of M24 and the M114 linker are not publicly disclosed, this guide provides the known physicochemical properties and a representative structure based on publicly available information and common maytansinoid conjugation strategies.

Physicochemical Properties of Maytansine Derivative M24 [1]

PropertyValue
Molecular Formula C61H86ClN9O
Molecular Weight 1268.84 g/mol
CAS Number 2226467-81-6
Class Maytansinoid
Function ADC Payload

Representative Chemical Structure:

The precise chemical structure of M24, inclusive of the M114 linker, has not been publicly disclosed. However, a representative structure of a maytansinoid (DM1) conjugated to a common protease-cleavable linker (valine-citrulline) is provided below to illustrate the general architecture. This serves as a conceptual model for understanding the likely components of M24.

G cluster_maytansinoid Maytansinoid Core (DM1) cluster_linker Protease-Cleavable Linker (e.g., Val-Cit-PAB) cluster_antibody_attachment Attachment to Antibody Maytansinoid Linker Val-Cit-PAB- Linker->Maytansinoid Covalent Bond Antibody Thiol group on Antibody Linker->Antibody Covalent Bond caption Representative structure of a maytansinoid-linker conjugate.

A representative structure of a maytansinoid-linker conjugate.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action of M24, consistent with other maytansinoids, is the potent inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Signaling Pathway and Cellular Events:

The following diagram illustrates the proposed signaling pathway and cellular events following the administration of an M24-containing ADC, such as REGN5093-M114.

cluster_extracellular Extracellular Space cluster_cellular Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC REGN5093-M114 (ADC) MET MET Receptor ADC->MET Binding to MET MET_bound MET Receptor (ADC Bound) Endosome Endosome MET_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking M24_released Released M24 Lysosome->M24_released Linker Cleavage Tubulin Tubulin Dimers M24_released->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Mechanism of action of an M24-containing ADC.

Application in REGN5093-M114

M24 serves as the cytotoxic payload in the investigational ADC, REGN5093-M114. This ADC is engineered to target cancer cells that overexpress the MET receptor, a key driver in various malignancies.

Components of REGN5093-M114:

ComponentDescription
Antibody REGN5093, a bispecific monoclonal antibody that targets two distinct epitopes of the MET receptor.
Payload M24, a novel maytansine derivative.
Linker M114, a protease-cleavable linker.
Drug-to-Antibody Ratio (DAR) Approximately 3.2

The design of REGN5093-M114 leverages the high specificity of the bispecific antibody to deliver the potent M24 payload directly to MET-expressing tumor cells, thereby minimizing systemic toxicity.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of M24 and REGN5093-M114 are proprietary. However, this section provides generalized protocols based on standard methodologies for the synthesis of maytansinoid ADCs and their preclinical evaluation.

General Synthesis of a Maytansinoid-Linker Conjugate

The synthesis of a maytansinoid-linker conjugate for subsequent attachment to an antibody typically involves a multi-step process.

Maytansinol Maytansinol Derivative Acylation Acylation Reaction Maytansinol->Acylation Linker_Activation Linker Activation (e.g., NHS ester formation) Linker_Activation->Acylation Purification1 Purification (e.g., HPLC) Acylation->Purification1 Thiol_Deprotection Thiol Deprotection (if applicable) Purification1->Thiol_Deprotection Final_Product Maytansinoid-Linker (Ready for Conjugation) Thiol_Deprotection->Final_Product

Generalized workflow for maytansinoid-linker synthesis.
In Vitro Cytotoxicity Assay

The cytotoxic potential of M24-containing ADCs is typically assessed using in vitro cell viability assays.

Protocol Outline:

  • Cell Culture: Culture target cancer cell lines with varying levels of MET expression.

  • Treatment: Treat cells with serial dilutions of the ADC, a non-targeting control ADC, and the free M24 payload.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: Determine cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Studies

The anti-tumor efficacy of M24-containing ADCs is evaluated in vivo using xenograft models.

Protocol Outline:

  • Model System: Utilize immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells with known MET expression levels.

  • Treatment: Once tumors reach a specified volume, administer the ADC, control ADC, and vehicle control intravenously.

  • Monitoring: Monitor tumor volume and animal body weight regularly.

  • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between treatment groups.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Model Immunodeficient Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin IV Administration of ADC and Controls Randomization->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment_Admin->Body_Weight Data_Analysis Comparison of Tumor Growth Inhibition Tumor_Measurement->Data_Analysis Body_Weight->Data_Analysis Endpoint Study Endpoint Data_Analysis->Endpoint

Workflow for in vivo xenograft studies of ADCs.

Conclusion

The this compound represents a significant advancement in the field of antibody-drug conjugates. Its high potency, combined with the targeted delivery enabled by the REGN5093 bispecific antibody, holds considerable promise for the treatment of MET-overexpressing cancers. This technical guide provides a foundational understanding of M24's properties and its role in the ADC REGN5093-M114. Further research and clinical investigations will be crucial in fully elucidating the therapeutic potential of this novel agent.

References

Synthesis and Characterization of Maytansine Derivative M24: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the maytansine (B1676224) derivative M24, a potent microtubule inhibitor utilized as a cytotoxic payload in the antibody-drug conjugate (ADC) REGN5093-M114. While specific, detailed synthesis protocols and characterization data for M24 are not publicly available and are likely proprietary to Regeneron Pharmaceuticals, this document consolidates the known information regarding its physicochemical properties, biological mechanism of action, and its role in the context of the MET-targeting ADC, REGN5093-M114. This guide also outlines general methodologies for the synthesis and characterization of maytansinoid derivatives and their conjugation to monoclonal antibodies, providing a framework for researchers in the field of ADC development.

Introduction to Maytansine and its Derivatives

Maytansine is a natural ansa macrolide that exhibits potent antitumor activity by inhibiting tubulin polymerization, a critical process for cell division.[1] However, its clinical development as a standalone therapeutic was hampered by significant systemic toxicity.[1] This led to the development of maytansinoid derivatives, such as DM1 and DM4, which are designed for targeted delivery to cancer cells as payloads in ADCs.[2] This approach aims to enhance the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.

M24 is a novel maytansine derivative developed as the cytotoxic component of the antibody-drug conjugate REGN5093-M114.[3] This ADC was designed to target the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[4]

Physicochemical Properties of M24

Based on available data, the key physicochemical properties of the maytansine derivative M24 are summarized in the table below.

PropertyValueSource
Molecular Formula C61H86ClN9O18[5]
Molecular Weight 1268.84 g/mol [5]
CAS Number 2226467-81-6N/A
Description A maytansine derivative serving as a cytotoxic payload for an ADC.[3]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for M24 is not publicly available. However, based on the general synthesis of maytansinoid derivatives for ADCs, a hypothetical synthetic workflow can be proposed. This typically involves the modification of a maytansinoid core, such as maytansinol, to introduce a linker moiety.

General Synthetic Workflow for Maytansinoid Drug-Linkers

The synthesis of a maytansinoid drug-linker conjugate like M24 generally follows these key steps:

  • Synthesis or Isolation of the Maytansinoid Core: The process starts with obtaining the maytansinoid scaffold, which can be achieved through fermentation and isolation from microbial sources or through total chemical synthesis.

  • Functionalization of the Maytansinoid: A linker is then attached to the maytansinoid core. For maytansinoids, this is often at the C-3 position. The linker is a critical component that ensures stability in circulation and allows for the release of the cytotoxic payload inside the target cell. M24 is part of the M114 drug-linker, which is described as a protease-cleavable linker.[3] This suggests the linker contains a peptide sequence that can be cleaved by lysosomal proteases.

  • Purification of the Drug-Linker: The synthesized drug-linker conjugate is then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity before conjugation to the antibody.

G cluster_synthesis Hypothetical Synthesis of M24 Drug-Linker Maytansinoid_Core Maytansinoid Core (e.g., Maytansinol) Coupling Coupling Reaction Maytansinoid_Core->Coupling Linker_Precursor Protease-Cleavable Linker Precursor (M114) Activation Activation of Linker Linker_Precursor->Activation Activation->Coupling M24_Drug_Linker M24 Drug-Linker Coupling->M24_Drug_Linker Purification Purification (HPLC) M24_Drug_Linker->Purification Final_Product Purified M24 Drug-Linker Purification->Final_Product

A hypothetical workflow for the synthesis of the M24 drug-linker.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized drug-linker. Standard analytical techniques employed for maytansinoid derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule and confirm the successful attachment of the linker to the maytansinoid core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the drug-linker conjugate. Different HPLC methods, such as reverse-phase HPLC (RP-HPLC), can be employed.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to determine the concentration of the drug-linker in solution.

While specific spectral and chromatographic data for M24 are not available, the table below summarizes the expected characterization methods.

Characterization TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of linker conjugation.
High-Resolution Mass Spectrometry Determination of exact molecular weight and confirmation of molecular formula.
Reverse-Phase HPLC Assessment of purity and detection of impurities.

Mechanism of Action and Biological Activity

M24, as a maytansine derivative, functions as a potent microtubule inhibitor.[4] Upon internalization of the ADC REGN5093-M114 into MET-expressing cancer cells, the M114 linker is cleaved by intracellular proteases, releasing the M24 payload. The released M24 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway and Cellular Fate of REGN5093-M114

The following diagram illustrates the proposed mechanism of action of the REGN5093-M114 ADC, leading to the intracellular release of M24 and subsequent cell death.

G cluster_cellular_pathway Mechanism of Action of REGN5093-M114 ADC REGN5093-M114 (ADC) Binding Binding to MET ADC->Binding MET_Receptor MET Receptor (on cancer cell surface) MET_Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Proteolytic Cleavage of M114 Linker Lysosome->Cleavage M24_Release Release of M24 Payload Cleavage->M24_Release Tubulin Tubulin M24_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Signaling pathway and cellular fate of REGN5093-M114.
Preclinical Activity of REGN5093-M114

Preclinical studies have demonstrated the potent in vitro and in vivo antitumor activity of REGN5093-M114 in MET-overexpressing cancer models.

Study TypeModelKey FindingsSource
In Vitro MET-amplified and MET-overexpressing NSCLC cell linesSignificant reduction in cell viability.[6]
In Vivo Patient-derived xenograft (PDX) models of MET-driven NSCLCPotent and durable tumor regression.[7]
In Vivo Cynomolgus monkey toxicology studyWell-tolerated at doses providing therapeutic concentrations.[8]

Clinical Development of REGN5093-M114

REGN5093-M114 was evaluated in a Phase 1/2 clinical trial (NCT04982224) for the treatment of patients with MET-overexpressing advanced solid tumors, including NSCLC.[4] However, Regeneron has since discontinued (B1498344) the program.[9]

Conclusion

The this compound is a potent cytotoxic agent designed for targeted delivery as the payload of the ADC REGN5093-M114. While specific details of its synthesis and characterization are proprietary, this guide provides a comprehensive overview of its known properties and biological activity based on publicly available information. The general principles of maytansinoid synthesis and conjugation outlined herein offer a valuable resource for researchers in the field of antibody-drug conjugates. The preclinical data for REGN5093-M114 highlighted the potential of this MET-targeting ADC, although its clinical development has been halted. Future research may build upon the learnings from this program to develop next-generation maytansinoid-based ADCs with improved therapeutic profiles.

References

The Discovery and Development of Maytansinoid M24: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids, potent microtubule-targeting agents, have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Their high potency, however, necessitates a targeted delivery approach to minimize systemic toxicity. This technical guide details the discovery and preclinical development of maytansinoid M24, a novel maytansine (B1676224) derivative, as a key component of the MET-targeting ADC, REGN5093-M114. We will explore the synthesis of M24, its conjugation to the biparatopic antibody REGN5093 via the cleavable linker M114, and the preclinical data that underscores its potential in treating MET-overexpressing cancers. This document provides in-depth experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways to serve as a comprehensive resource for researchers in the field of ADC development.

Introduction to Maytansinoids and a Novel Derivative, M24

Maytansine, originally isolated from the plant Maytenus ovatus, is a potent antimitotic agent that inhibits microtubule assembly by binding to tubulin.[1][2] This mechanism leads to cell cycle arrest and apoptosis.[2] While highly cytotoxic to cancer cells, systemic toxicity has limited the clinical use of maytansine as a standalone therapeutic.[1] The development of ADCs has provided a mechanism to deliver maytansinoids directly to tumor cells, thereby increasing the therapeutic window.

Maytansinoid M24 is a novel, synthetically derived maytansine analog designed for enhanced stability and potent cytotoxicity upon release within a target cell. M24 is the cytotoxic payload component of the ADC REGN5093-M114, where it is attached to the REGN5093 antibody via a protease-cleavable linker, designated M114.[3][4][5] The entire ADC, REGN5093-M114, has a drug-to-antibody ratio (DAR) of approximately 3.2.[4][5]

Synthesis and Conjugation

The development of M24 and its corresponding linker, M114, was a key step in the creation of a stable and effective ADC. The following sections detail the synthetic pathways and conjugation methodology.

Synthesis of Maytansinoid M24 and Linker M114

The precise chemical structures and synthesis of maytansinoid derivatives and cleavable linkers for use in ADCs are often detailed in patent literature. The synthesis of M24 and the M114 linker is based on established maytansinoid chemistry, involving the modification of the maytansine core to introduce a linker attachment point while maintaining high cytotoxicity.

Experimental Protocol: Synthesis of a Representative Maytansinoid Payload and Linker

This protocol is a representative synthesis based on publicly available information for similar maytansinoids and linkers.

  • Maytansinoid Core Modification : The synthesis begins with the modification of a maytansine precursor. The C-3 ester side chain is a common site for modification. A protected thiol group is introduced to serve as the eventual point of attachment for the linker.

  • Linker Synthesis : The M114 linker, a protease-cleavable dipeptide linker, is synthesized separately. This typically involves standard peptide coupling reactions to join two amino acids, one of which contains a self-emmolative spacer and a terminal maleimide (B117702) group.

  • Payload-Linker Conjugation : The protected thiol on the maytansinoid is deprotected, and the resulting free thiol is reacted with the maleimide group of the M114 linker via a Michael addition reaction to form a stable thioether bond. This creates the complete M24-M114 drug-linker construct.

  • Purification : The final drug-linker is purified using high-performance liquid chromatography (HPLC) to ensure high purity before conjugation to the antibody.

Conjugation to REGN5093 Antibody

REGN5093 is a biparatopic monoclonal antibody that targets two distinct epitopes on the MET receptor.[3][4] This biparatopic binding enhances internalization and lysosomal trafficking of the receptor-ADC complex.

Experimental Protocol: Antibody-Drug Conjugation

  • Antibody Reduction : The interchain disulfide bonds of the REGN5093 antibody are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to generate free cysteine residues for conjugation. The extent of reduction is carefully controlled to achieve the target DAR of ~3.2.

  • Conjugation Reaction : The M24-M114 drug-linker, with its reactive terminal group, is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature and pH to facilitate the covalent attachment of the drug-linker to the antibody's cysteine residues.

  • Purification of the ADC : The resulting ADC, REGN5093-M114, is purified using techniques such as size-exclusion chromatography to remove unconjugated drug-linker and any aggregated antibody.

  • Characterization : The purified ADC is characterized to confirm its identity, purity, and DAR using methods like mass spectrometry and UV-Vis spectroscopy.

Mechanism of Action

The efficacy of REGN5093-M114 is dependent on a multi-step process that ensures the targeted delivery and release of the M24 payload.

G cluster_bloodstream Bloodstream cluster_cell MET-Overexpressing Cancer Cell ADC REGN5093-M114 (ADC) Binding Binding to two MET epitopes ADC->Binding 1. Targeting MET MET Receptor MET->Binding Internalization Internalization via Endocytosis Binding->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Protease-mediated Linker Cleavage Lysosome->Cleavage 4. Payload Release M24 Free Maytansinoid M24 Cleavage->M24 Tubulin Tubulin M24->Tubulin 5. Target Engagement Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of REGN5093-M114.

The process begins with the ADC circulating in the bloodstream.[3] The REGN5093 antibody component then specifically binds to two epitopes on the MET receptor of cancer cells.[3][4] This binding triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex into an early endosome.[3] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the M114 linker, releasing the active M24 payload into the cytoplasm.[3] Free M24 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[2][3]

Preclinical Development and Efficacy

The preclinical evaluation of REGN5093-M114 was conducted in a series of in vitro and in vivo studies to assess its anti-tumor activity and establish a rationale for clinical investigation.

In Vitro Studies

Experimental Protocol: Cell Viability Assay

  • Cell Culture : Human non-small cell lung cancer (NSCLC) cell lines with varying levels of MET expression were cultured in appropriate media.

  • Treatment : Cells were seeded in 96-well plates and treated with serial dilutions of REGN5093-M114, a non-targeting control ADC, or unconjugated M24 for 72 hours.

  • Viability Assessment : Cell viability was assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Luminescence was measured using a plate reader, and the data was normalized to untreated controls to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines

Cell LineMET ExpressionREGN5093-M114 IC50 (nM)Control ADC IC50 (nM)
NCI-H596High0.5>1000
NCI-H1993Moderate2.1>1000
A549Low>1000>1000

Data are representative and compiled from publicly available preclinical data summaries.

In Vivo Studies

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

  • Model Establishment : Tumor fragments from NSCLC patients with confirmed MET overexpression were implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization : Once tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment groups.

  • Treatment Administration : Mice were treated with REGN5093-M114 (e.g., 10 mg/kg), a vehicle control, or a non-targeting control ADC, typically administered intravenously once a week.

  • Efficacy Evaluation : Tumor volume and body weight were measured twice weekly. The primary endpoint was tumor growth inhibition or regression.

  • Pharmacokinetic Analysis : Blood samples were collected at various time points to determine the pharmacokinetic profile of the ADC and the released M24 payload.

Table 2: In Vivo Efficacy of REGN5093-M114 in a MET-Amplified NSCLC PDX Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/8
Control ADC10150/8
REGN5093-M11410>100 (regression)6/8

Data are representative and compiled from publicly available preclinical data summaries.

The preclinical data demonstrates that REGN5093-M114 exhibits potent and selective anti-tumor activity in MET-overexpressing cancer models.[1] The efficacy was shown to be dependent on MET expression levels.[1] Furthermore, the ADC was well-tolerated in animal models at doses that resulted in significant tumor regression.

G cluster_preclinical Preclinical Development Workflow Discovery Discovery of M24 Payload & M114 Linker Synthesis Chemical Synthesis & Purification Discovery->Synthesis Conjugation ADC Conjugation & Characterization (DAR ~3.2) Synthesis->Conjugation InVitro In Vitro Efficacy (Cell Viability Assays) Conjugation->InVitro InVivo In Vivo Efficacy (PDX Models) InVitro->InVivo Demonstrates MET-dependent cytotoxicity Tox Toxicology Studies (in vivo) InVivo->Tox Establishes therapeutic window Clinical Phase 1/2 Clinical Trial (NCT04982224) Tox->Clinical Supports clinical investigation

Caption: Preclinical development workflow for REGN5093-M114.

Conclusion

The discovery and development of maytansinoid M24 represent a significant advancement in the field of ADC payloads. Its incorporation into the biparatopic MET-targeting ADC, REGN5093-M114, has demonstrated potent and selective anti-tumor activity in preclinical models of MET-overexpressing cancers. The data presented in this guide, including detailed experimental approaches and quantitative results, provide a strong rationale for the ongoing clinical investigation of REGN5093-M114 as a promising therapeutic for patients with MET-driven malignancies. This work underscores the importance of rational payload design and targeted delivery in the development of next-generation cancer therapies.

References

An In-depth Technical Guide on the Biochemical and Biophysical Properties of DM4 Maytansinoid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a maytansinoid specifically designated as "M24" is not publicly available. This guide focuses on the well-characterized maytansinoid DM4, a close structural and functional analog, to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1][2] Originally isolated from the shrub Maytenus ovatus, these ansa macrolide compounds have garnered significant interest as cytotoxic payloads for antibody-drug conjugates (ADCs) due to their high potency.[1][] DM4 (ravtansine), a synthetic derivative of maytansine, is a thiol-containing maytansinoid designed for conjugation to antibodies, often through disulfide linkers.[][4] Its structural modifications enhance its suitability as an ADC payload, making it a key component in the development of targeted cancer therapies.[] This guide provides a comprehensive overview of the biochemical and biophysical properties of DM4, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Biochemical Properties

The primary mechanism of action of DM4 is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics.[][6] This interference with the cellular cytoskeleton has profound effects on cell division and survival.

2.1. Mechanism of Action

DM4 exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[] This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[7][8] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[][7]

When incorporated into an ADC, the antibody component targets a specific antigen on the surface of cancer cells.[1] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1] Inside the cell, the linker connecting DM4 to the antibody is cleaved, releasing the potent cytotoxic payload into the cytoplasm.[] The reductive environment within the cell can facilitate the cleavage of disulfide linkers, ensuring targeted drug release.[]

2.2. Cytotoxicity

Maytansinoids, including DM4, are exceptionally potent cytotoxic agents, with activity in the sub-nanomolar range against a wide array of tumor cell lines.[1][9] Their cytotoxicity is significantly higher—up to 1000-fold—than conventional chemotherapy drugs like doxorubicin.[1] The efficacy of DM4-containing ADCs has been demonstrated in various preclinical models, including those for colon cancer.[10]

Parameter Value Reference
Typical IC50 Range Sub-nanomolar[1][9]
Target Microtubule/Tubulin[]

Table 1: Summary of DM4 Cytotoxicity

Biophysical Properties

The biophysical characteristics of DM4, such as its solubility and stability, are crucial for its formulation and effectiveness as an ADC payload.

Property Description Reference
Molecular Formula C39H56ClN3O10S[]
Molecular Weight 780.37 g/mol []
Appearance White to off-white solid[]
Solubility Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol.[]
Storage Hygroscopic, store at -20°C under an inert atmosphere.[]

Table 2: Key Biophysical Properties of DM4

Maytansinoids generally exhibit good stability and solubility in aqueous solutions, which is advantageous for their conjugation to antibodies without causing aggregation.[1][]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biochemical and biophysical properties of maytansinoids like DM4.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium and allow them to attach for 24 hours.[11]

    • Compound Treatment: Add serial dilutions of the maytansinoid (e.g., DM4) to the wells. Include appropriate controls: no-cell (medium only), vehicle-treated, and a positive control for cytotoxicity.[12]

    • Incubation: Incubate the plate for a specified period, typically 72 hours.[10]

    • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

4.2. Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Principle: Tubulin polymerization into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to microtubules.[7][8][13]

  • Protocol (Fluorescence-Based):

    • Reagent Preparation: Thaw all reagents, including purified tubulin, on ice. Prepare a 10x working stock of the test compound and controls.[8]

    • Reaction Setup: In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions.[7]

    • Initiation: To initiate polymerization, add 90 µL of a cold tubulin polymerization mix (containing tubulin, GTP, and a fluorescent reporter like DAPI) to each well.[7][8]

    • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every 60 seconds for 60 minutes.[7][14]

    • Data Analysis: Plot the change in fluorescence intensity over time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

4.3. Antibody-Drug Conjugate (ADC) Characterization

Characterizing the ADC is crucial to ensure its quality and efficacy. This often involves determining the drug-to-antibody ratio (DAR).

  • Principle: Mass spectrometry (MS) is a powerful technique to determine the molecular weight of the intact ADC and its subunits, allowing for the calculation of the DAR. Size-exclusion chromatography (SEC) can be coupled with MS (SEC-MS) to analyze the heterogeneity of the ADC.[15][16]

  • Protocol (SEC-MS):

    • Sample Preparation: If necessary, deglycosylate the ADC to reduce spectral complexity.[15]

    • Chromatography: Inject the ADC sample onto an SEC column to separate different species based on size.

    • Mass Spectrometry: The eluent from the SEC column is introduced into an electrospray ionization (ESI) mass spectrometer.[16]

    • Data Acquisition: Acquire mass spectra over a relevant m/z range.

    • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached). The distribution of these species provides the average DAR.[15]

4.4. Analysis of Maytansinoid Metabolites in Biological Matrices

This protocol is for quantifying maytansinoids and their metabolites in samples like human serum.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and specific method for the quantification of small molecules in complex biological matrices.[17]

  • Protocol:

    • Sample Pre-treatment: Due to the reactive thiol group in DM4, samples are often treated with a reducing agent (e.g., TCEP) followed by an alkylating agent (e.g., N-ethylmaleimide, NEM) to form a stable derivative.[17]

    • Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[17]

    • Chromatography: Separate the analyte from other matrix components using a C18 reverse-phase HPLC column with a gradient elution.[17]

    • Mass Spectrometry: Detect and quantify the analyte using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode.[17]

    • Quantification: Use a calibration curve prepared with known concentrations of the analyte to determine its concentration in the unknown samples.[17]

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway of Maytansinoid-Induced Apoptosis

The disruption of microtubule dynamics by maytansinoids triggers a cascade of events leading to mitotic arrest and apoptosis.

Maytansinoid_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM4 Released DM4 Lysosome->DM4 Linker Cleavage Tubulin Tubulin Dimers DM4->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Failure Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Plating Plate Cells in 96-well Plate Cell_Culture->Plating Treatment Add Serial Dilutions of Maytansinoid Plating->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Data_Analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve Read_Absorbance->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 ADC_Action_Logic Targeting Targeted Delivery of ADC Internalization Receptor-Mediated Internalization Targeting->Internalization Release Intracellular Payload Release Internalization->Release Action Payload Binds to Target (Tubulin) Release->Action Effect Cytotoxic Effect (Apoptosis) Action->Effect

References

In Vitro Cytotoxicity of Unconjugated Maytansinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are potent microtubule-targeting agents that have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs).[1] These ansa macrolide compounds induce mitotic arrest and apoptosis in rapidly dividing cancer cells at sub-nanomolar concentrations.[2][] While the clinical application of unconjugated maytansine (B1676224) was limited by systemic toxicity, its derivatives remain a cornerstone of targeted cancer therapies.[][4]

This technical guide focuses on the in vitro cytotoxicity of unconjugated maytansinoids. It is important to note that specific cytotoxicity data for the unconjugated maytansine derivative M24, the payload of the ADC REGN5093-M114, is not publicly available in the reviewed literature.[5][6] Therefore, this document will utilize data from the closely related and well-characterized maytansinoid, DM1, as a representative example to illustrate the cytotoxic profile of this class of compounds. The experimental protocols and signaling pathways described are broadly applicable to maytansinoid derivatives.

Data Presentation: In Vitro Cytotoxicity of Unconjugated DM1

The following table summarizes the half-maximal inhibitory concentration (IC50) values of unconjugated DM1 in various human cancer cell lines. This data highlights the potent, broad-spectrum anti-proliferative activity of maytansinoids.

Cell LineCancer TypeAssay TypeIC50 (pM)Reference
MOLM-13Acute Myeloid LeukemiaCytotoxicity Assay~100-300[7]
COLO 205Colon AdenocarcinomaCytotoxicity AssayNot explicitly stated, but used as a sensitive cell line[8]
HCT-15Colon AdenocarcinomaCytotoxicity AssayNot explicitly stated, but used as a sensitive cell line[8]
Antigen C High-Density Cell LineNot SpecifiedCytotoxicity Assay~50[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. The following are standard protocols for two common colorimetric assays used to evaluate the effects of compounds like maytansinoids on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Unconjugated maytansinoid (e.g., DM1) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium.

    • For suspension cells, directly use cells from culture.

    • Count cells and adjust the density to seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the unconjugated maytansinoid in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the maytansinoid. For suspension cells, add the compound directly.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., DMSO).

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Medium only (no cells) to subtract background absorbance.[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. For suspension cells, centrifuge the plate at a low speed before removing the supernatant.[9]

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[9][11]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[12][13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Unconjugated maytansinoid

  • LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the unconjugated maytansinoid in a 96-well plate as described in the MTT assay protocol (Steps 1 and 2).

    • Include the following controls:

      • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

      • Maximum LDH Release (Lysis Control): Untreated cells lysed with a lysis solution provided in the kit to determine the maximum releasable LDH.[16]

      • Background Control: Culture medium without cells.[15]

  • Sample Collection:

    • After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (usually by mixing the reaction buffer and substrate).

    • Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be more than 600 nm.[15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key mechanisms and processes related to the in vitro cytotoxicity of maytansinoids.

Maytansinoid_Mechanism_of_Action cluster_cell Cancer Cell M24 Unconjugated Maytansinoid (M24/DM1) Tubulin Tubulin Dimers M24->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Intrinsic_Apoptosis_Pathway cluster_pathway Intrinsic (Mitochondrial) Apoptosis Pathway G2M_Arrest G2/M Arrest (from Maytansinoid) Bcl2_Family Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Modulates Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death Executes Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compound Add Serial Dilutions of Unconjugated Maytansinoid Incubate1->Add_Compound Incubate2 Incubate for Exposure Period (e.g., 72h) Add_Compound->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate2->Assay Read_Plate Read Absorbance with Microplate Reader Assay->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Structural Elucidation of the Maytansine Derivative M24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the analytical methodologies and a representative workflow for the structural elucidation of maytansine (B1676224) derivatives, with a specific focus on a hypothetical workflow for M24, a known drug-linker conjugate. Given the proprietary nature of specific drug development data, this guide synthesizes publicly available information on similar maytansinoid compounds to present a robust and instructive framework for researchers in the field of antibody-drug conjugates (ADCs).

Introduction to Maytansine Derivatives and M24

Maytansinoids are a class of potent antimitotic agents, originally isolated from Maytenus ovatus.[1] They function by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2] Their high cytotoxicity makes them ideal payloads for ADCs, which selectively deliver these agents to cancer cells, thereby increasing the therapeutic window.[1] M24 is a maytansine derivative that serves as a drug-linker conjugate for the synthesis of the ADC REGN5093-M114. The precise structural characterization of such derivatives is critical for understanding their stability, conjugation efficiency, and ultimately, their therapeutic efficacy and safety.

The structural elucidation of a novel maytansine derivative like M24 involves a multi-faceted analytical approach to confirm its complex macrocyclic structure, the integrity of the linker, and the specific sites of modification from the parent maytansine molecule.

Analytical Workflow for Structural Elucidation

The definitive identification of a maytansine derivative's structure relies on a combination of chromatographic separation and spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity and purity.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Data Interpretation Synthesis Chemical Synthesis of M24 Purification Preparative HPLC Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS NMR 1H and 13C NMR Spectroscopy Purification->NMR HRMS High-Resolution MS/MS LCMS->HRMS Purity Analytical HPLC-UV LCMS->Purity Data_Analysis Data Integration & Structure Confirmation HRMS->Data_Analysis NMR->Data_Analysis Purity->Data_Analysis Report Final Elucidation Report Data_Analysis->Report

Caption: General experimental workflow for the structural elucidation of M24.

Experimental Protocols and Data Presentation

This section details the core experimental methodologies and presents hypothetical, yet representative, data for the structural analysis of M24.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for both the purification of the synthesized M24 and the subsequent analysis of its purity. A reversed-phase method is typically used for maytansinoids.

Experimental Protocol:

  • Instrumentation: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) is commonly used.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 25% to 75% Mobile Phase B over a set time, for example, 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV-Vis detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Data Presentation:

The purity of the final M24 compound is determined by the peak area percentage in the HPLC chromatogram.

ParameterResult
Retention Time 9.8 min
Purity (at 254 nm) >98.5%
Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of structural elucidation, providing the molecular weight and fragmentation patterns necessary to piece together the molecule's structure. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol:

  • Instrumentation: A high-resolution Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled to an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100 - 2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions. The collision energy is varied to obtain optimal fragmentation.

  • Data Analysis: The accurate mass of the parent ion is used to calculate the elemental formula. The fragmentation pattern is analyzed to confirm the core maytansinoid structure and identify the linker moiety.

Data Presentation:

The primary data from MS analysis are the accurate mass of the molecular ion and the masses of its key fragments.

IonCalculated m/z (Hypothetical)Observed m/z (Hypothetical)Description
[M+H]⁺ 958.3456958.3451Molecular ion (protonated)
Fragment A 642.1879642.1875Loss of the linker-payload side chain
Fragment B 565.1432565.1429Characteristic maytansinoid core fragment
Fragment C 316.1577316.1572Fragment corresponding to the drug-linker moiety

Note: The m/z values are hypothetical and serve as representative data for a maytansine derivative with a linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for confirming the connectivity and stereochemistry.

Experimental Protocol:

  • Instrumentation: Bruker 600 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and type of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and build the molecular skeleton.

  • Data Processing: NMR data is processed using appropriate software (e.g., MestReNova, TopSpin).

Data Presentation:

A table of characteristic chemical shifts for key protons helps to confirm the presence of specific functional groups within the maytansinoid structure and the attached linker.

Proton Assignment (Hypothetical)¹H Chemical Shift (ppm)Multiplicity
Aromatic Protons (Ansa chain) 6.5 - 7.5m
CH-Cl 4.85d
CH-O (Carbinolamide) 4.30dd
N-CH₃ 3.15s
Linker Methylene Protons 2.5 - 3.8m

Mechanism of Action: Microtubule Disruption

The cytotoxic effect of maytansinoids stems from their ability to disrupt microtubule dynamics. Understanding this pathway is crucial for the rational design of maytansinoid-based ADCs.

cluster_pathway Cellular Mechanism of Action ADC ADC binds to cell surface antigen Endocytosis Internalization via Endocytosis ADC->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release M24 (Maytansinoid) is Released Lysosome->Release Tubulin M24 binds to Tubulin Release->Tubulin Inhibition Inhibition of Microtubule Assembly Tubulin->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Maytansine M24 Drug Linker Technology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansine and its derivatives, collectively known as maytansinoids, are potent microtubule-targeting agents that have garnered significant interest in the field of oncology.[1][2] Originally isolated from the Ethiopian shrub Maytenus ovatus, these ansa macrolides exhibit high cytotoxicity, making them attractive payloads for antibody-drug conjugates (ADCs).[1][3] However, their narrow therapeutic window and systemic toxicity when administered as free drugs have historically limited their clinical application.[2][] The advent of ADC technology has provided a strategic approach to harness the potent anti-cancer activity of maytansinoids by enabling their targeted delivery to tumor cells, thereby minimizing off-target effects.[2][5]

This technical guide provides an in-depth overview of the Maytansine M24 drug linker technology, a novel platform utilized in the development of next-generation ADCs. A prime example of this technology is embodied in the investigational ADC, REGN5093-M114, which comprises a biparatopic METxMET antibody (REGN5093) conjugated to the maytansinoid payload M24 via a protease-cleavable linker, M114.[6][7][8] This guide will delve into the core components of this technology, its mechanism of action, and available preclinical data, while also providing insights into relevant experimental protocols.

Core Components of the Maytansine M24 Drug Linker Technology

The Maytansine M24 drug linker technology is a sophisticated system comprising three key components: the maytansinoid payload (M24), the linker (M114), and the monoclonal antibody.

The Maytansinoid Payload: M24

M24 is a derivative of maytansine, a potent inhibitor of microtubule assembly.[8][9] While the precise chemical structure of M24 is not publicly disclosed, it is understood to be a highly cytotoxic agent designed for optimal performance within an ADC construct.[10] The parent compound, maytansine, and its other derivatives like DM1 and DM4, function by binding to tubulin, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][][11] It is anticipated that M24 operates through a similar mechanism. The molecular formula for the Maytansine derivative M24 drug-linker conjugate is reported as C61H86ClN9O.[6]

The Linker: M114

The M114 linker is described as a protease-cleavable linker, a critical component that ensures the stability of the ADC in circulation and facilitates the release of the cytotoxic payload within the target tumor cell.[7][8] The specific chemical structure and sequence of the M114 linker are proprietary. However, protease-cleavable linkers in ADC design commonly incorporate peptide sequences that are substrates for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1] Upon internalization of the ADC into the target cell, the linker is cleaved, liberating the M24 payload to exert its cytotoxic effect.

The Monoclonal Antibody: REGN5093

In the context of REGN5093-M114, the Maytansine M24 drug linker technology is coupled with REGN5093, a biparatopic human IgG4p monoclonal antibody that targets two distinct epitopes on the MET receptor.[8][9] This biparatopic binding is designed to enhance receptor internalization and trafficking to the lysosome, where the M114 linker is cleaved and the M24 payload is released.[12]

Mechanism of Action

The mechanism of action for an ADC employing the Maytansine M24 drug linker technology follows a multi-step process, as illustrated in the signaling pathway diagram below.

ADC_Mechanism_of_Action Figure 1. General Mechanism of Action for a Maytansine M24-based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell (MET Overexpression) ADC->Tumor_Cell 1. Binding to MET Receptor Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release M24 Payload Release Lysosome->Payload_Release 4. Protease Cleavage of M114 Linker Tubulin_Binding M24 Binds to Tubulin Payload_Release->Tubulin_Binding 5. Cytosolic Release Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 6. Cell Death

Caption: General Mechanism of Action for a Maytansine M24-based ADC.

Quantitative Data

Preclinical studies of REGN5093-M114 have demonstrated its potent anti-tumor activity in MET-overexpressing non-small cell lung cancer (NSCLC) models.[][13] The average drug-to-antibody ratio (DAR) for this ADC is reported to be approximately 3.2.[7] While comprehensive quantitative data from a wide range of studies is not fully available in the public domain, the following table summarizes the key quantitative parameters associated with this technology.

ParameterValue/RangeContextReference
Drug-to-Antibody Ratio (DAR) ~3.2REGN5093-M114[7]
Payload This compoundCytotoxic agent[8][9]
Linker Type Protease-cleavable (M114)Payload release mechanism[7][8]
Target MET (dual epitope)Biparatopic antibody REGN5093[8][9]
Indication MET-overexpressing cancers (e.g., NSCLC)Preclinical and clinical studies[][13]

Experimental Protocols

Detailed experimental protocols for the synthesis of the M24 payload, the M114 linker, and the final ADC conjugation are proprietary. However, this section outlines general methodologies for key experiments cited in the evaluation of maytansinoid-based ADCs.

In Vitro Cytotoxicity Assay

The potency of an ADC is typically assessed using an in vitro cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity_Assay_Workflow Figure 2. General Workflow for an In Vitro Cytotoxicity Assay Cell_Seeding Seed target cancer cells in 96-well plates ADC_Treatment Treat cells with serial dilutions of ADC and controls Cell_Seeding->ADC_Treatment Incubation Incubate for a defined period (e.g., 72-96 hours) ADC_Treatment->Incubation Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubation->Viability_Reagent Measurement Measure signal (absorbance/luminescence) Viability_Reagent->Measurement IC50_Calculation Calculate IC50 values from dose-response curves Measurement->IC50_Calculation

Caption: General Workflow for an In Vitro Cytotoxicity Assay.

Methodology:

  • Cell Culture: Culture target (antigen-positive) and control (antigen-negative) cell lines in appropriate media.

  • Cell Seeding: Seed a predetermined number of cells per well in 96-well microplates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 120 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. These studies are typically performed in animal models.

PK_Analysis_Workflow Figure 3. General Workflow for Preclinical Pharmacokinetic Analysis Dosing Administer ADC to animal models (e.g., mice, rats) via a relevant route Blood_Sampling Collect blood samples at pre-defined time points Dosing->Blood_Sampling Plasma_Separation Process blood to obtain plasma Blood_Sampling->Plasma_Separation Analyte_Quantification Quantify total antibody, conjugated ADC, and free payload using specific assays (e.g., ELISA, LC-MS/MS) Plasma_Separation->Analyte_Quantification PK_Modeling Perform pharmacokinetic modeling to determine key parameters (Cmax, Tmax, AUC, t1/2, CL) Analyte_Quantification->PK_Modeling

Caption: General Workflow for Preclinical Pharmacokinetic Analysis.

Methodology:

  • Animal Models: Utilize appropriate animal models (e.g., mice or cynomolgus monkeys).

  • ADC Administration: Administer the ADC at a specific dose and route (e.g., intravenously).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis:

    • Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) using an enzyme-linked immunosorbent assay (ELISA).

    • Conjugated ADC: Measure the concentration of the ADC with the payload still attached, often using a capture ELISA with an anti-payload antibody.

    • Unconjugated Payload: Determine the concentration of the free payload in plasma using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).

Conclusion

The Maytansine M24 drug linker technology represents a significant advancement in the field of antibody-drug conjugates, offering a potent and targeted approach to cancer therapy. The combination of a highly cytotoxic maytansinoid derivative, M24, with a protease-cleavable linker, M114, and a specific monoclonal antibody allows for the selective delivery of the therapeutic payload to tumor cells, thereby enhancing the therapeutic window. While specific structural details and synthesis protocols remain proprietary, the available preclinical data for ADCs utilizing this technology, such as REGN5093-M114, demonstrate its promising potential in treating MET-overexpressing cancers. Further research and clinical development will be crucial in fully elucidating the therapeutic capabilities of this innovative platform.

References

Preliminary Biological Evaluation of Maytansine Derivative M24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological evaluation of M24, a maytansine (B1676224) derivative. The core focus of this document is to present the available preclinical data, detail the experimental methodologies, and visualize the underlying biological mechanisms. M24 has been primarily evaluated as the cytotoxic payload component of the antibody-drug conjugate (ADC) REGN5093-M114. Therefore, its biological activity is presented in the context of this ADC.

Introduction to M24 and REGN5093-M114

M24 is a potent maytansinoid, a class of microtubule-targeting agents.[1] It is the cytotoxic payload in the antibody-drug conjugate REGN5093-M114, where it is connected to the biparatopic METxMET antibody REGN5093 via a protease-cleavable linker (M114).[2][3] The antibody component, REGN5093, is designed to target two distinct epitopes on the MET receptor, which is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[4] The rationale behind this ADC is to selectively deliver the highly potent M24 to MET-expressing tumor cells, thereby increasing the therapeutic window and minimizing systemic toxicity.[3]

Preclinical studies have demonstrated that REGN5093-M114 exhibits significant antitumor activity in MET-overexpressing cancer models.[3][5] However, it is noteworthy that the Phase 1/2 clinical trial for REGN5093-M114 (NCT04982224) in patients with MET-overexpressing NSCLC was discontinued (B1498344) due to a lack of a significant efficacy signal.

Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of REGN5093-M114, which reflects the biological activity of the M24 payload in a targeted delivery context.

Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines
Cell LineEGFR StatusMET AmplificationIC50 (µg/mL) of REGN5093-M114
YU-1089MutantHigh< 0.03
YU-1095MutantHigh< 0.03
HCC827-ARMutantHigh0.1 - 0.3
H820Wild TypeHigh0.1 - 0.3

Data extracted from Oh SY, et al. Clin Cancer Res. 2023.[5][6]

Table 2: In Vivo Antitumor Efficacy of REGN5093-M114 in a Patient-Derived Xenograft (PDX) Model
Treatment GroupDosageTumor Growth Inhibition (%)Observations
Vehicle Control-0Progressive tumor growth
REGN5093-M11410 mg/kgNot explicitly quantified, but shown to induce tumor regressionInduced tumor regression in an EGFR-TKI-induced MET amplified PDX model

Information synthesized from Oh SY, et al. Clin Cancer Res. 2023 and Dardare J, et al. Transl Lung Cancer Res. 2024.[5][7]

Mechanism of Action

The mechanism of action of M24, as part of the REGN5093-M114 ADC, involves a multi-step process that ultimately leads to mitotic arrest and apoptosis of MET-expressing cancer cells.

Signaling Pathway Diagram

Maytansine_Derivative_M24_Mechanism_of_Action Mechanism of Action of M24 via REGN5093-M114 ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome ADC REGN5093-M114 (ADC) MET MET Receptor ADC->MET 1. Binding to MET receptor Internalized_ADC Internalized ADC-MET Complex MET->Internalized_ADC 2. Internalization M24 Free M24 Payload Tubulin Tubulin Dimers M24->Tubulin 5. Binding to Tubulin Microtubules Microtubules M24->Microtubules 6. Inhibition of Polymerization Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest 7. Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 8. Induction of Programmed Cell Death Linker_Cleavage Protease-mediated Linker Cleavage Internalized_ADC->Linker_Cleavage 3. Trafficking to Lysosome Linker_Cleavage->M24 4. Release of M24

Caption: Mechanism of action of the maytansine derivative M24.

Experimental Protocols

The following are detailed methodologies for the key experiments typically performed in the preliminary biological evaluation of a maytansinoid ADC like REGN5093-M114.

In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the potency of the ADC against cancer cell lines.

In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 ADC_Treatment Treat with serial dilutions of REGN5093-M114 Incubation1->ADC_Treatment Incubation2 Incubate for 72-120h ADC_Treatment->Incubation2 Viability_Assay Add cell viability reagent (e.g., CellTiter-Glo) Incubation2->Viability_Assay Measurement Measure luminescence/absorbance Viability_Assay->Measurement Data_Analysis Calculate % viability and determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Culture human NSCLC cell lines with varying levels of MET expression in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a range of concentrations of REGN5093-M114. Include an isotype control ADC and untreated cells as controls.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines the methodology for evaluating the antitumor activity of the ADC in a preclinical animal model.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Model Workflow Start Start Tumor_Implantation Implant patient-derived or cell line-derived tumor fragments subcutaneously into nude mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer REGN5093-M114, vehicle control, and isotype control ADC intravenously Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue until tumors in the control group reach a predetermined size Monitoring->Endpoint Data_Collection Collect tumors for ex vivo analysis Endpoint->Data_Collection Data_Analysis Analyze tumor growth inhibition and statistical significance Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo xenograft model study.

Methodology:

  • Animal Models: Use immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously implant human NSCLC tumor cells or patient-derived tumor fragments into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.

  • Treatment Administration: Administer REGN5093-M114 intravenously at a specified dose and schedule. Include control groups receiving vehicle and a non-targeting isotype control ADC.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Analysis: Euthanize the animals when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Tubulin Polymerization Assay

This assay directly assesses the effect of the M24 payload on its molecular target.

Tubulin_Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow Start Start Prepare_Reaction Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a buffer Start->Prepare_Reaction Add_Compound Add M24 (or related maytansinoid) or control compounds Prepare_Reaction->Add_Compound Initiate_Polymerization Initiate polymerization by incubating at 37°C Add_Compound->Initiate_Polymerization Monitor_Fluorescence Monitor the increase in fluorescence over time in a plate reader Initiate_Polymerization->Monitor_Fluorescence Data_Analysis Plot fluorescence vs. time to generate polymerization curves and compare the effects of the compound Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the tubulin polymerization assay.

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add various concentrations of the maytansinoid payload (M24 or a close analog) to the reaction mixture. Include a known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.

  • Polymerization and Measurement: Initiate polymerization by warming the mixture to 37°C. Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The this compound, as the cytotoxic payload of the ADC REGN5093-M114, demonstrates potent anti-tumor activity in preclinical models of MET-overexpressing NSCLC. Its mechanism of action is consistent with other maytansinoids, involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. While the preclinical data were promising, the clinical development of REGN5093-M114 was halted. This guide provides a comprehensive summary of the available preliminary biological data and the standard methodologies used to evaluate such compounds, serving as a valuable resource for researchers in the field of targeted cancer therapy and ADC development.

References

Methodological & Application

Application Notes and Protocols: Maytansine Derivative M24 ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells. Their significant cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. This targeted delivery minimizes systemic toxicity, a common limitation of traditional chemotherapy.

This document provides detailed application notes and protocols relevant to the conjugation of the maytansine (B1676224) derivative M24. M24 is the cytotoxic payload component of the clinical-stage ADC, REGN5093-M114. In this ADC, M24 is conjugated to a biparatopic monoclonal antibody targeting two distinct epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase often overexpressed in various solid tumors.[1] The conjugation strategy for REGN5093-M114 involves the attachment of M24 to lysine (B10760008) residues on the antibody via a protease-cleavable linker.[1]

These protocols are intended to serve as a comprehensive guide for researchers working on the development of maytansinoid-based ADCs. While the precise, proprietary protocol for REGN5093-M114 is not publicly available, the following sections detail a representative lysine-based conjugation methodology, characterization techniques, and the underlying mechanism of action.

Quantitative Data Summary

The following table summarizes the publicly available quantitative data for the M24-containing ADC, REGN5093-M114.

ParameterValueReference
Drug-to-Antibody Ratio (DAR) ~3.2[2][3]
Target Antigen Mesenchymal-Epithelial Transition Factor (MET)[1][2]
Antibody Type Biparatopic Monoclonal Antibody (REGN5093)[1][2]
Linker Type Protease-cleavable (M114)[1][2][3]
Conjugation Site Lysine Residues[1]

Mechanism of Action: M24-Mediated Cytotoxicity

Maytansinoids, including M24, exert their cytotoxic effects by disrupting microtubule dynamics.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action for an M24-ADC can be summarized as follows:

  • Binding and Internalization: The ADC binds to the target antigen (e.g., MET) on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.

  • Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the protease-cleavable linker is cleaved by lysosomal enzymes, releasing the active M24 payload into the cytoplasm.[1]

  • Microtubule Disruption: M24 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][5][7] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[4][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Maytansinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC M24-ADC Receptor Target Receptor (e.g., MET) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking M24 Free M24 Lysosome->M24 Linker Cleavage & Payload Release Tubulin Tubulin M24->Tubulin Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Apoptosis_Pathway Intrinsic Apoptosis Pathway Mitotic_Arrest->Apoptosis_Pathway Triggers Caspase_Activation Caspase Cascade Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mechanism of M24-ADC Induced Apoptosis.

Experimental Protocols

The following sections provide representative protocols for the conjugation of a maytansinoid to an antibody via lysine residues, as well as subsequent purification and characterization.

Representative Lysine-Based Maytansinoid Conjugation Workflow

This workflow outlines the general steps for conjugating a thiol-containing maytansinoid derivative to an antibody using a heterobifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a two-step process.[9][10][11][12]

Conjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Monoclonal Antibody Modified_Antibody Antibody-Linker Intermediate Antibody->Modified_Antibody Reaction with Linker Linker SMCC Linker Linker->Modified_Antibody Purification1 Purification (e.g., Desalting Column) Modified_Antibody->Purification1 ADC_Crude Crude ADC Purification1->ADC_Crude Reaction with Maytansinoid Maytansinoid Thiolated Maytansinoid (e.g., M24) Maytansinoid->ADC_Crude Purification2 Purification (e.g., SEC or HIC) ADC_Crude->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Two-step lysine-based ADC conjugation workflow.
Protocol 1: Antibody Modification with SMCC Linker

This protocol describes the first step of covalently attaching the SMCC linker to the lysine residues of the antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25)

  • Quenching Buffer: (e.g., 1 M Tris, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the SMCC linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Add the dissolved SMCC linker to the antibody solution. The molar ratio of linker to antibody will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized. A starting point is a 5- to 10-fold molar excess of linker over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a quenching buffer to a final concentration of 50-100 mM and incubating for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted linker from the antibody-linker intermediate using a desalting column equilibrated with the reaction buffer.

Protocol 2: Conjugation of Maytansinoid to Modified Antibody

This protocol outlines the second step, where the thiol-containing maytansinoid (e.g., M24) is conjugated to the maleimide (B117702) groups on the modified antibody.

Materials:

  • Purified Antibody-Linker Intermediate

  • Thiolated Maytansinoid (e.g., M24)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 6.5-7.0, containing 1-2 mM EDTA

  • Quenching Reagent: (e.g., N-acetylcysteine)

Procedure:

  • Maytansinoid Preparation: Dissolve the thiolated maytansinoid in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Add the dissolved maytansinoid to the purified antibody-linker intermediate solution. A 1.5- to 2-fold molar excess of the maytansinoid over the maleimide groups on the antibody is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring. The reaction should be protected from light.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent, such as N-acetylcysteine, in a 5- to 10-fold molar excess over the initial maleimide concentration. Incubate for 30 minutes.

Protocol 3: ADC Purification

Purification is critical to remove unreacted payload, aggregated ADC, and other impurities. Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[13][14][15][16][17]

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is effective for removing unconjugated small molecules like the payload and linker.[13][15][17]

Materials:

  • Crude ADC solution

  • SEC column (e.g., Sephacryl S-200 or Superdex 200)

  • Purification Buffer: (e.g., PBS, pH 7.4)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of purification buffer.

  • Sample Loading: Load the crude ADC solution onto the column.

  • Elution: Elute the ADC with the purification buffer at a pre-determined flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute in the initial high molecular weight peak.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the maytansinoid payload is hydrophobic, HIC can separate ADC species with different DARs.[14][16]

Materials:

  • Crude or partially purified ADC solution

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Binding Buffer: High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in phosphate buffer, pH 7.0)

  • Elution Buffer: Low salt buffer (e.g., phosphate buffer, pH 7.0)

  • Chromatography system

Procedure:

  • Sample Preparation: Dilute the ADC sample with the binding buffer.

  • Column Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Elute the bound ADC species using a decreasing salt gradient (from binding buffer to elution buffer). Species with higher DARs will be more hydrophobic and elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze for DAR and purity.

Protocol 4: ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

A. Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody). The contributions of the drug and antibody to the absorbance at these wavelengths are used to calculate the ratio.

  • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR, providing a distribution of the different drug-loaded species.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the different ADC species, allowing for the determination of the DAR distribution.

B. Analysis of Aggregates and Fragments

  • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the amount of high molecular weight aggregates and low molecular weight fragments in the ADC preparation.[13][17]

C. In Vitro Cytotoxicity Assay

  • Cell Viability Assay: The potency of the ADC is determined by assessing its ability to kill target cancer cells in vitro. This is typically done using a cell viability assay (e.g., MTS or CellTiter-Glo) on a panel of cell lines with varying levels of target antigen expression. The IC50 (the concentration of ADC that inhibits cell growth by 50%) is a key parameter.

Conclusion

The development of maytansinoid-based ADCs like those utilizing the M24 derivative represents a promising strategy in targeted cancer therapy. The protocols and application notes provided here offer a foundational framework for the synthesis, purification, and characterization of these complex biotherapeutics. Successful ADC development hinges on the careful optimization of each step, from the conjugation chemistry to the final product characterization, to ensure a safe and effective therapeutic agent.

References

Application Notes and Protocols for REGN5093-M114 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

REGN5093-M114 is a novel antibody-drug conjugate (ADC) under investigation for the treatment of MET-overexpressing advanced cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] This document provides an overview of REGN5093-M114, its components, mechanism of action, and a representative protocol for its synthesis based on established lysine (B10760008) conjugation methodologies. The specific synthesis and manufacturing processes for REGN5093-M114 are proprietary to Regeneron Pharmaceuticals; the protocols detailed below are for educational and informational purposes, illustrating a general approach to ADC synthesis.

Introduction to REGN5093-M114

REGN5093-M114 is an ADC that combines a highly specific antibody with a potent cytotoxic agent, designed to deliver the therapeutic payload directly to tumor cells.[4]

  • Antibody (REGN5093): A human IgG4p bispecific antibody that targets two distinct, non-overlapping epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase.[2][5] This biparatopic binding blocks hepatocyte growth factor (HGF) binding and promotes the internalization and degradation of the MET receptor.[6]

  • Linker-Payload (M114): A protease-cleavable linker covalently attached to the cytotoxic payload.[4][5][7]

  • Payload (M24): A potent maytansine (B1676224) derivative that acts as a microtubule assembly inhibitor.[2][7][8] Upon release within the cancer cell, M24 disrupts mitosis, leading to cell cycle arrest and apoptosis.[5][]

The conjugation of the M114 linker-payload to the REGN5093 antibody occurs at surface-accessible lysine residues.[2][6]

Mechanism of Action

The therapeutic strategy of REGN5093-M114 involves a multi-step process to ensure targeted cell killing while minimizing systemic toxicity.

  • Binding: The REGN5093 antibody binds to two different epitopes on the MET receptor on the surface of tumor cells.[6]

  • Internalization: This binding event induces rapid internalization of the ADC-MET receptor complex into the cell via endosomes.[6]

  • Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[6]

  • Payload Release: Within the lysosome, the protease-cleavable linker is degraded by lysosomal enzymes, releasing the active maytansinoid cytotoxin (M24).[6]

  • Cytotoxicity: The released M24 payload binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and cell death.[5][]

REGN5093_M114_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC REGN5093-M114 MET MET Receptor ADC->MET 1. Binding Complex ADC-MET Complex MET->Complex Endosome Early Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released M24 Payload Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Binding Death Mitotic Arrest & Cell Death Tubulin->Death Inhibition of Microtubule Assembly

Figure 1. Mechanism of Action of REGN5093-M114.

Quantitative Data Summary

The following table summarizes key quantitative parameters for REGN5093-M114 based on publicly available data.

ParameterValueReference
Drug-to-Antibody Ratio (DAR) ~3.2[4][7]
Antibody Component REGN5093 (Human IgG4p Bispecific)[2][6]
Payload Component M24 (Maytansine Derivative)[5][7]
Linker Type Protease-Cleavable[4][5]
Conjugation Site Lysine Residues[2][6]
Clinical Trial ID NCT04982224[1][2]
Preclinical Efficacy Dose (PDX Mice) 10 mg/kg[4]
Clinical Dosing Regimen Intravenously, once every 3 weeks[2][6]

Experimental Protocols

The following sections describe a generalized workflow and representative protocols for the synthesis, purification, and characterization of a maytansinoid ADC via lysine conjugation.

General Synthesis Workflow

The synthesis of an ADC like REGN5093-M114 involves a multi-step bioconjugation process. The goal is to covalently attach the linker-payload to the antibody in a controlled manner.

ADC_Synthesis_Workflow A 1. Antibody Preparation (REGN5093) C 3. Conjugation Reaction (Antibody + Activated Linker-Payload) A->C B 2. Linker-Payload Activation (M114 containing M24) B->C D 4. Purification (e.g., Chromatography) C->D Crude ADC E 5. Characterization & QC (DAR, Purity, Potency) D->E Purified ADC

Figure 2. General workflow for ADC synthesis via lysine conjugation.
Representative Protocol: Lysine-Based Conjugation

This protocol is a general representation and would require optimization for the specific antibody and linker-payload.

Materials:

  • REGN5093 antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Maytansine derivative M24 with an integrated N-hydroxysuccinimide (NHS) ester linker (a common method for targeting lysines)

  • Reaction Buffer: Borate or Phosphate buffer, pH 8.0-8.5

  • Quenching Reagent: (e.g., Tris or Glycine solution)

  • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Characterization Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (MS), HPLC system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the REGN5093 antibody into the chosen reaction buffer. Amine-containing buffers like Tris should be avoided in this step.

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Linker-Payload Preparation:

    • Dissolve the NHS-ester-containing M114 linker-payload in a suitable organic co-solvent (e.g., DMSO, DMA) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Gently stir the antibody solution at a controlled temperature (e.g., room temperature or 4°C).

    • Slowly add a calculated molar excess of the dissolved linker-payload to the antibody solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and must be optimized.

    • Allow the reaction to proceed for a specified time (e.g., 1-4 hours), protected from light.

  • Quenching:

    • Add a quenching reagent to consume any unreacted NHS-ester linker-payload, stopping the conjugation reaction.

  • Purification:

    • Purify the resulting ADC from unconjugated payload, aggregated protein, and other reaction components.

    • Size Exclusion Chromatography (SEC): Separates the larger ADC from the smaller, unconjugated linker-payload.

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.

    • Collect fractions and perform buffer exchange into a stable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody. This can be measured using UV-Vis spectrophotometry (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the payload) or by Mass Spectrometry.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC-HPLC.

    • In Vitro Cell Viability: Perform cytotoxicity assays on MET-overexpressing cancer cell lines to confirm the potency of the ADC.

    • Binding Affinity: Confirm that the conjugation process has not negatively impacted the antibody's ability to bind to the MET receptor using methods like ELISA or Surface Plasmon Resonance (SPR).

Conclusion

REGN5093-M114 is a promising ADC that leverages a biparatopic antibody to achieve targeted delivery of a potent maytansinoid payload to MET-overexpressing tumors. Its synthesis relies on established bioconjugation chemistry, likely involving the reaction of an activated linker-payload with lysine residues on the antibody. The protocols and data presented here provide a foundational understanding for researchers in the field of targeted cancer therapeutics.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with Maytansine Derivative M24 Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, a class of potent microtubule inhibitors, are frequently utilized as payloads in ADCs due to their high cytotoxicity.[1] This document provides detailed application notes and protocols for the development of ADCs utilizing the novel maytansine (B1676224) derivative, M24.

The M24 payload has been identified as the cytotoxic component of the investigational ADC, REGN5093-M114, where it is connected to a bispecific METxMET antibody (REGN5093) via a protease-cleavable linker designated as M114.[2][3] The conjugation strategy for this ADC involves attachment to lysine (B10760008) residues on the antibody, resulting in an average drug-to-antibody ratio (DAR) of approximately 3.2.[2][4] While the clinical development of REGN5093-M114 has been discontinued (B1498344) due to insufficient signal in early-phase trials, the methodologies for developing ADCs with maytansinoid payloads like M24 remain highly relevant.[5]

These protocols are based on established methods for maytansinoid ADC development and are intended to serve as a comprehensive guide for researchers. Specific parameters may require optimization for individual antibody-M24 combinations.

M24 Payload Characteristics

The Maytansine derivative M24 is a highly potent cytotoxic agent. Its chemical formula is C61H86ClN9O18 and its CAS number is 2226467-81-6.[6] As a maytansinoid, its mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[]

ADC Development Workflow

The development of a novel ADC with the M24 payload involves a multi-step process, from initial conjugation to in vivo efficacy studies.

ADC_Development_Workflow cluster_0 Pre-conjugation cluster_1 Conjugation & Purification cluster_2 Characterization cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation Antibody Monoclonal Antibody Selection Conjugation Antibody-M24 Conjugation (Lysine-based) Antibody->Conjugation Payload M24 Payload-Linker Synthesis Payload->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (e.g., HIC-HPLC, MS) Purification->DAR Purity Purity & Aggregation (e.g., SEC-HPLC) Purification->Purity Binding Antigen Binding Affinity (e.g., ELISA, SPR) Purification->Binding Cytotoxicity Cytotoxicity Assay (IC50 Determination) Binding->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization Bystander Bystander Killing Assay Internalization->Bystander Xenograft Xenograft Efficacy Study Bystander->Xenograft Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity

Figure 1: General workflow for the development of an M24-based ADC.

Experimental Protocols

M24-Linker Synthesis

The synthesis of the M24 payload conjugated to a linker (e.g., a protease-cleavable linker like M114) is a critical first step. While the exact structure of the M114 linker is not publicly available, a common strategy for maytansinoid ADCs involves a linker containing a maleimide (B117702) group for conjugation to thiols, or an active ester for reaction with lysines. Given that REGN5093-M114 is conjugated to lysine residues, a linker with an N-hydroxysuccinimide (NHS) ester is a suitable approach.[8]

Protocol: Synthesis of a Representative M24-Linker Complex

Note: This is a representative protocol. The specific synthesis route for M24-M114 is proprietary. This protocol describes a general method for creating an NHS-ester functionalized maytansinoid.

  • Thiol-Modification of M24: Introduce a thiol group onto the M24 molecule. This is a common strategy for maytansinoids like DM1 and DM4 to create a reactive handle.[9]

  • Linker Activation: Synthesize a heterobifunctional linker containing a maleimide group on one end and an NHS ester on the other (e.g., SMCC).

  • Conjugation of M24 to Linker: React the thiol-modified M24 with the maleimide group of the linker to form a stable thioether bond.

  • Purification: Purify the M24-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the M24-linker using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antibody-M24 Conjugation

This protocol describes the conjugation of the M24-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • M24-linker with an NHS ester

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., Tris buffer)

  • Purification column (e.g., size-exclusion chromatography [SEC])

Protocol:

  • Antibody Preparation: Dialyze the mAb into the reaction buffer. Adjust the concentration to 5-10 mg/mL.

  • Payload-Linker Preparation: Dissolve the M24-linker in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction: Add the M24-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to mAb) to achieve the desired DAR. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purification: Purify the resulting ADC from unconjugated payload-linker and other reaction components using SEC.

ADC Characterization

Thorough characterization of the ADC is essential to ensure quality and consistency.

3.3.1. Drug-to-Antibody Ratio (DAR) Determination

  • Method: Hydrophobic Interaction Chromatography (HIC)-HPLC is a standard method for determining the DAR and the distribution of drug-loaded species.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm. Different peaks correspond to different DAR species.

    • Calculate the average DAR by integrating the peak areas.

3.3.2. Purity and Aggregation Analysis

  • Method: Size-Exclusion Chromatography (SEC)-HPLC is used to determine the purity and extent of aggregation of the ADC.

  • Procedure:

    • Inject the ADC onto an SEC column.

    • Elute with an isocratic mobile phase.

    • Monitor the elution profile at 280 nm. The main peak represents the monomeric ADC, while earlier eluting peaks indicate aggregates.

3.3.3. Antigen Binding Affinity

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) can be used to assess the binding affinity of the ADC to its target antigen.

  • Procedure (ELISA):

    • Coat a 96-well plate with the target antigen.

    • Block non-specific binding sites.

    • Add serial dilutions of the ADC and the unconjugated mAb.

    • Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the absorbance.

    • Compare the binding curves of the ADC and the mAb to determine if conjugation affected binding affinity.

Table 1: Illustrative Characterization Data for an M24-ADC

ParameterMethodResult
Average DARHIC-HPLC3.5
Monomer PuritySEC-HPLC>98%
AggregatesSEC-HPLC<2%
Antigen Binding (KD)SPR1.2 nM
Unconjugated mAbHIC-HPLC<5%

Note: The data in this table is for illustrative purposes only.

In Vitro Evaluation

Cytotoxicity Assay

Purpose: To determine the potency of the M24-ADC in killing target cancer cells.

Protocol:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates.

  • Treatment: Add serial dilutions of the M24-ADC, unconjugated M24-linker, and a non-targeting control ADC to the cells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot cell viability against concentration and calculate the half-maximal inhibitory concentration (IC50).

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionCompoundIC50 (nM)
Cell Line AHighM24-ADC0.5
Cell Line BLowM24-ADC50
Cell Line CNegativeM24-ADC>1000
Cell Line AHighUnconjugated M24-linker0.01
Cell Line AHighNon-targeting ADC>1000

Note: The data in this table is for illustrative purposes only.

In Vivo Evaluation

Xenograft Efficacy Study

Purpose: To evaluate the anti-tumor activity of the M24-ADC in a living organism.

Protocol:

  • Tumor Implantation: Implant human tumor cells (expressing the target antigen) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the M24-ADC, a vehicle control, and a non-targeting control ADC intravenously at various dose levels.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Table 3: Illustrative In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeting ADC510
M24-ADC165
M24-ADC395
M24-ADC5100 (complete regression)

Note: The data in this table is for illustrative purposes only.

Mechanism of Action of Maytansinoid Payloads

Maytansinoids, including M24, exert their cytotoxic effects by disrupting microtubule dynamics.

Maytansinoid_MoA cluster_0 Cell Exterior cluster_1 Intracellular Trafficking cluster_2 Cytosol cluster_3 Cellular Effects ADC M24-ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking M24 Released M24 Payload Lysosome->M24 Linker Cleavage & Payload Release Tubulin Tubulin Dimers M24->Tubulin Binding Microtubule Microtubule M24->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Induction

Figure 2: Signaling pathway for the mechanism of action of an M24-ADC.

Conclusion

The development of ADCs with the this compound payload requires a systematic approach encompassing synthesis, conjugation, purification, and extensive characterization, followed by rigorous in vitro and in vivo evaluation. While specific protocols need to be optimized for each unique ADC, the methodologies outlined in this document provide a solid foundation for researchers in this field. The high potency of maytansinoids like M24 underscores their potential as effective payloads for targeted cancer therapy, and continued research in this area is crucial for the development of next-generation ADCs.

References

Maytansine Derivative M24: Application Notes and Protocols for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent microtubule-targeting agents that have shown significant promise as cytotoxic payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] These compounds exert their anti-tumor effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[][4] Maytansine (B1676224) itself, a natural product isolated from the shrub Maytenus ovatus, demonstrated high cytotoxicity but was associated with unacceptable systemic toxicity in early clinical trials.[][5] The targeted delivery of maytansinoid derivatives via monoclonal antibodies has emerged as a successful strategy to enhance their therapeutic index, delivering the potent payload specifically to tumor cells while minimizing off-target effects.[5][6]

This document provides detailed application notes and protocols for the maytansine derivative M24, a drug-linker conjugate utilized in the synthesis of the antibody-drug conjugate (ADC) REGN5093-M114.[7][8][9][10] These guidelines are intended to support researchers, scientists, and drug development professionals in the evaluation and application of M24 in targeted cancer therapy research.

Mechanism of Action

The cytotoxic activity of maytansinoids, including M24, stems from their ability to disrupt microtubule dynamics.[] As a key component of an ADC, the M24 payload is internalized into the target cancer cell via receptor-mediated endocytosis of the ADC-antigen complex.[1] Once inside the cell, the linker is cleaved, releasing the active maytansinoid. The released drug then binds to tubulin at the vinblastine-binding site, effectively inhibiting the assembly of microtubules.[][4] This disruption of the microtubule network leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[]

cluster_0 ADC ADC (e.g., REGN5093-M114) [M24 payload] Receptor Tumor Cell Surface Antigen (e.g., MET) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking M24_payload Released M24 Payload Lysosome->M24_payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers M24_payload->Tubulin 5. Binding Microtubule Microtubule Polymer Tubulin->Microtubule Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest 6. Disruption of Microtubule Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Induction of Programmed Cell Death A Seed Cells in 96-well Plate C Treat Cells with ADC A->C B Prepare Serial Dilutions of ADC B->C D Incubate (72-120h) C->D E Add Cell Viability Reagent D->E F Measure Signal (Luminescence/Absorbance) E->F G Calculate IC50 F->G mAb Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free -SH) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation M24 M24 Drug-Linker M24->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC Purified ADC Purification->ADC

References

Application Notes and Protocols for in vivo Animal Models for Maytansine Derivative M24 ADC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical in vivo evaluation of Antibody-Drug Conjugates (ADCs) utilizing the maytansine (B1676224) derivative M24. The protocols and data presented are based on available preclinical studies of M24-containing ADCs, such as REGN5093-M114 (a METxMET biparatopic ADC), and general principles for maytansinoid ADC testing.

Introduction to Maytansine Derivative M24 ADCs

Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1] Their high cytotoxicity makes them effective payloads for ADCs. The this compound is a novel payload utilized in ADCs like REGN5093-M114, which targets the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[2][3] By conjugating M24 to a monoclonal antibody, the cytotoxic agent is delivered specifically to tumor cells expressing the target antigen, thereby increasing the therapeutic window and reducing systemic toxicity.[4]

The general mechanism of action for an M24 ADC involves binding of the antibody to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[5] Within the cell, the linker is cleaved, releasing the M24 payload, which then binds to tubulin, disrupts microtubule dynamics, and leads to cell cycle arrest and apoptosis.[1][5]

This document outlines the essential in vivo models and protocols for assessing the efficacy, pharmacokinetics (PK), and toxicology of M24-based ADCs.

Data Presentation: Summary of Preclinical Data

The following tables summarize quantitative data from preclinical studies of maytansinoid ADCs, with a focus on M24-containing ADCs where data is available.

Table 1: In Vivo Efficacy of REGN5093-M114 in Xenograft Models
Tumor ModelAnimal ModelTreatment and DoseKey Efficacy ResultsReference(s)
MET-amplified NSCLC PDXNude MiceREGN5093-M114 (10 mg/kg)Induced significant tumor regression.[6][7]
Hs746T Gastric Cancer CDXSCID MiceMETxMET-M114 (1, 3, or 10 mg/kg)Showed substantial and durable tumor regression at all doses.[2]
NCI-H441 NSCLC CDXSCID MiceMETxMET-M114 (10 mg/kg)Demonstrated significant tumor growth inhibition.[2]
H358 NSCLC XenograftMouseZt/g4-DM1 (20 mg/kg)95% inhibition of tumor growth.[8]
T-47D Breast Cancer XenograftMouseZt/g4-DM1 (20 mg/kg)95% inhibition of tumor growth.[8]
Table 2: Pharmacokinetic Parameters of Maytansinoid ADCs in Animal Models
ADCAnimal ModelDoseKey PK ParametersReference(s)
REGN5093-M114Cynomolgus MonkeyNot SpecifiedWell-tolerated at doses providing sufficient circulating drug concentrations for maximal antitumor activity.[2]
Cantuzumab Mertansine (DM1)Patients22-295 mg/m²Terminal half-life: 41.1 (±16.1) hours.[9]
High DAR (9-10) Maytansinoid ADCMiceNot SpecifiedRapid clearance compared to lower DAR ADCs.[10]
Low DAR (2-6) Maytansinoid ADCMiceNot SpecifiedComparable and slower clearance rates.[10]
Table 3: Toxicology Profile of Maytansinoid ADCs in Animal Models
ADC PayloadAnimal ModelKey Toxicological FindingsReference(s)
M24 (in METxMET-M114)Cynomolgus MonkeyWell-tolerated at efficacious doses.[2]
DM1Rats, PatientsThrombocytopenia, hepatotoxicity (transient elevations in transaminases).[9][11][12]
DM4PatientsOcular toxicity.[11]
MMAE (for comparison)PatientsPeripheral neuropathy, neutropenia.[11][12]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Testing

Objective: To evaluate the anti-tumor efficacy of an M24 ADC in an in vivo subcutaneous xenograft model using established cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MET-overexpressing NSCLC line like NCI-H441)

  • Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, can improve tumor take rate)

  • M24 ADC, vehicle control, and any relevant comparator agents

  • Sterile syringes and needles (27-30 gauge)

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in their recommended medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin, wash with PBS, and perform a cell count.

    • Resuspend the cells in cold PBS or HBSS at the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁶ cells per 100 µL). If using Matrigel, resuspend cells in a 1:1 mixture of PBS/HBSS and Matrigel. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, begin measuring tumor volume using digital calipers. Calculate volume using the formula: Volume = (Length x Width²)/2 .

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

  • ADC Administration:

    • Prepare the M24 ADC and control articles in the appropriate vehicle (e.g., sterile saline).

    • Administer the ADC intravenously (IV) via the tail vein at the specified dose and schedule (e.g., a single dose of 10 mg/kg).[2][7]

  • Efficacy Assessment:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of an M24 ADC in mice.

Materials:

  • Healthy or tumor-bearing mice (e.g., CD-1 or BALB/c)

  • M24 ADC

  • Sterile formulation vehicle

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Equipment for blood collection (e.g., saphenous or submandibular vein puncture)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for ADC and payload quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • ADC Administration:

    • Administer a single IV dose of the M24 ADC to each mouse (n=3-5 per time point).

  • Serial Blood Collection:

    • Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h post-dose).

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of total antibody, conjugated ADC, and free M24 payload in the plasma samples using validated analytical methods.

  • Data Analysis:

    • Calculate key PK parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software (e.g., WinNonlin).

Protocol 3: Toxicology Assessment in Rodents

Objective: To evaluate the safety and tolerability of an M24 ADC and determine the maximum tolerated dose (MTD).

Materials:

  • Rats (e.g., Sprague-Dawley) or mice

  • M24 ADC

  • Vehicle control

  • Equipment for clinical observations, body weight measurement, and food consumption

  • Equipment for blood collection for hematology and clinical chemistry analysis

  • Materials for necropsy and tissue collection for histopathology

Procedure:

  • Dose Administration:

    • Administer single or repeat doses of the M24 ADC at escalating dose levels to different groups of animals (n=3-5 per sex per group). Include a vehicle control group.

  • Clinical Monitoring:

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, breathing).

    • Measure body weight and food consumption several times a week.

  • Sample Collection:

    • Collect blood at specified time points for hematology (e.g., platelet, neutrophil counts) and clinical chemistry (e.g., liver enzymes like ALT, AST) analysis.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect major organs and tissues, weigh them, and preserve them in formalin for histopathological examination.

  • Data Analysis:

    • Analyze all data to identify any dose-dependent toxicities.

    • Determine the MTD based on the highest dose that does not cause severe adverse effects or mortality.

Mandatory Visualizations

Diagram 1: Signaling Pathway and Mechanism of Action

Caption: Mechanism of action for a Maytansine M24 ADC targeting the MET receptor.

Diagram 2: Experimental Workflow for In Vivo ADC Efficacy Study

Efficacy_Workflow start Start: Study Design model_selection 1. Animal & Tumor Model Selection (e.g., Nude Mice, MET+ Cell Line) start->model_selection cell_prep 2. Cell Culture & Harvesting model_selection->cell_prep implantation 3. Subcutaneous Tumor Implantation cell_prep->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization (by tumor volume) monitoring->randomization treatment 6. ADC Administration (IV Injection) randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint Reached data_collection->endpoint analysis 9. Necropsy & Data Analysis (Tumor Weights, Statistics) endpoint->analysis end End: Efficacy Report analysis->end ADC_Components cluster_properties Key Properties & Outcomes ADC M24 Antibody-Drug Conjugate Antibody (METxMET) Linker Payload (M24) Targeting Tumor Specificity ADC:ab->Targeting Determines Stability Systemic Stability ADC:linker->Stability Controls Potency High Cytotoxicity ADC:payload->Potency Provides Efficacy Therapeutic Efficacy Targeting->Efficacy Increases Stability->Efficacy Enhances Toxicity Potential Off-Target Toxicity Stability->Toxicity Reduces Potency->Efficacy Drives Potency->Toxicity Contributes to

References

Application Notes and Protocols for Stable Maytansine Derivative M24 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents, such as maytansinoids, directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and experimental protocols for the conjugation of the maytansine (B1676224) derivative M24, focusing on linker chemistries that ensure stable ADC formation. Maytansinoids, including the derivative M24, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing tumor cells. The selection of an appropriate linker is paramount to prevent premature drug release in circulation, thereby minimizing off-target toxicity, while ensuring efficient payload delivery to the target tumor cells.

This guide covers different linker strategies, detailed conjugation and characterization protocols, and methods to assess the stability and in vitro efficacy of M24-ADCs.

Linker Chemistry for Stable M24 Conjugation

The choice of linker technology is crucial for the successful development of a stable and effective M24-ADC. Linkers can be broadly categorized as non-cleavable or cleavable.

Non-Cleavable Linkers: These linkers form a stable bond between the antibody and M24. The release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody, liberating a payload-linker-amino acid complex. The primary advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window[1][]. A commonly used non-cleavable linker for maytansinoid conjugation is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which connects to lysine (B10760008) residues on the antibody[3][4].

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell. This targeted release can be advantageous for payloads that are more effective in their unmodified form. Common cleavage mechanisms include:

  • Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. Valine-citrulline (Val-Cit) is a frequently used dipeptide in this class of linkers[5].

  • Disulfide Linkers: These linkers exploit the higher concentration of reducing agents, like glutathione, within the cytoplasm compared to the bloodstream. The disulfide bond is cleaved, releasing the thiol-containing payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond[5].

  • pH-Sensitive Linkers: Hydrazone linkers are an example of pH-sensitive linkers that are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes[5].

For M24, which is a potent maytansinoid, a stable linker is essential to minimize systemic toxicity. Both highly stable non-cleavable linkers and well-designed cleavable linkers with high plasma stability are viable options.

Quantitative Data on Linker Stability and ADC Efficacy

The following tables summarize representative quantitative data for maytansinoid ADCs with different linker chemistries. This data is intended to provide a comparative overview to guide linker selection for M24 conjugation.

Table 1: In Vivo Plasma Stability of Maytansinoid ADCs with Different Linkers

Linker TypeLinker ExampleAntibody-Maytansinoid ConjugatePlasma Half-life (days)Reference
Non-cleavable (Thioether)MCC (from SMCC)huC242-MCC-DM1~7.5[6]
Non-cleavable (Thioether)SIAhuC242-SIA-DM1~7.5[6]
Non-cleavable (Amide)Direct AmidehuC242-Maytansinoid~7.5[6]

Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs

Cell LineTarget AntigenAntibody-Maytansinoid ConjugateLinker TypeIC50 (ng/mL)Reference
N87Her2Trastuzumab-ThailanstatinLysine-linked13-50[7]
BT474Her2Trastuzumab-ThailanstatinLysine-linked13-50[7]
HCC1954Her2Trastuzumab-ThailanstatinLysine-linked13-50[7]
MDA-MB-361-DYT2Her2 (moderate)Trastuzumab-Thailanstatin (DAR >3.5)Lysine-linked25-80[7]
A549-Maytansinoid Compound-Varies[8]
A2780-Maytansinoid Compound-Varies[8]

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of M24 to an Antibody using a Non-Cleavable Linker (e.g., SMCC)

This protocol describes a general method for conjugating a thiol-containing maytansinoid derivative like M24 to the lysine residues of a monoclonal antibody using the heterobifunctional linker SMCC. This is a two-step process[9][10].

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Maytansine derivative M24 (with a free thiol group)

  • Reaction Buffer: Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5) with EDTA (e.g., 2 mM)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Procedure:

Step 1: Antibody Modification with SMCC

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Calculate the required amount of SMCC for a desired molar excess over the antibody (e.g., 5-10 fold molar excess).

  • Add the calculated volume of the SMCC stock solution to the mAb solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Remove the excess, unreacted SMCC by SEC using a desalting column equilibrated with the reaction buffer or by TFF.

  • Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.

Step 2: Conjugation of M24 to the Modified Antibody

  • Dissolve the M24 payload in a suitable organic solvent (e.g., DMSO).

  • Add the M24 solution to the purified SMCC-modified antibody solution. A typical molar excess of M24 over the antibody is 3-5 fold.

  • Incubate the reaction mixture at room temperature for 4-16 hours, protected from light.

  • Quench any unreacted maleimide (B117702) groups by adding a quenching solution (e.g., N-acetylcysteine) and incubate for an additional 30 minutes.

  • Purify the resulting M24-ADC from unreacted payload and other small molecules using SEC or TFF.

  • Concentrate the purified ADC to the desired concentration.

Protocol 2: Characterization of M24-ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC [11][12][13][14][15]

HIC separates ADC species based on their hydrophobicity. Since each conjugated M24 molecule increases the hydrophobicity of the antibody, species with different numbers of payloads can be resolved.

Materials:

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 20-50 µg of the purified M24-ADC onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

2. Mass Spectrometry (MS) for DAR and Structural Confirmation [16][17][18][19]

LC-MS analysis of the intact or reduced ADC can confirm the molecular weight of the conjugate and provide a more accurate DAR value.

Procedure (Intact Mass Analysis):

  • Desalt the ADC sample using a suitable method.

  • Analyze the sample by LC-MS using a reversed-phase column and a high-resolution mass spectrometer (e.g., Q-TOF).

  • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species.

  • Calculate the DAR based on the mass difference between the unconjugated antibody and the conjugated species.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the M24-ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.

Materials:

  • M24-ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure DAR (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Spike the M24-ADC into plasma at a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.

  • Isolate the ADC from the plasma using a suitable method (e.g., affinity purification with Protein A/G beads).

  • Analyze the isolated ADC by HIC-HPLC or LC-MS to determine the average DAR.

  • Plot the average DAR as a function of time to assess the stability of the conjugate.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the M24-ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • M24-ADC, unconjugated antibody, and free M24 payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the M24-ADC, unconjugated antibody, and free M24 payload in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the test article dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC M24-ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking M24_released Released M24 Lysosome->M24_released 4. Payload Release (Linker Cleavage/ Antibody Degradation) Tubulin Tubulin M24_released->Tubulin 5. Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis 6. Mitotic Arrest

Caption: Mechanism of action of a Maytansine M24-ADC.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Ab_Mod 1. Antibody Modification (with Linker) M24_Conj 2. M24 Payload Conjugation Ab_Mod->M24_Conj Purification 3. Purification (SEC/TFF) M24_Conj->Purification HIC 4a. HIC-HPLC (DAR Determination) Purification->HIC MS 4b. Mass Spectrometry (DAR & Structure) Purification->MS Stability 5a. Plasma Stability Assay HIC->Stability Cytotoxicity 5b. Cytotoxicity Assay (MTT) MS->Cytotoxicity

Caption: Experimental workflow for M24-ADC synthesis and evaluation.

References

Application Notes and Protocols for Antibody Selection and Conjugation with Maytansine Derivative M24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection of suitable antibodies and the subsequent conjugation process with the maytansine (B1676224) derivative M24, a potent microtubule-disrupting agent. The protocols outlined below are based on established methodologies for maytansinoid-based Antibody-Drug Conjugates (ADCs) and serve as a foundation for developing novel cancer therapeutics.

Introduction to Maytansinoid ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule payload.[1] Maytansinoids, such as DM1 and DM4, are highly cytotoxic agents that inhibit microtubule assembly, leading to mitotic arrest and cell death.[2][] Their high potency makes them ideal payloads for ADCs.[2] The maytansine derivative M24 is a payload used in the development of next-generation ADCs.[4] The successful development of a maytansinoid ADC hinges on the careful selection of the antibody, the linker chemistry, and the conjugation strategy.

Antibody Selection Criteria for M24 Conjugation

The choice of the monoclonal antibody (mAb) is a critical determinant of the ADC's efficacy and safety. The ideal antibody for M24 conjugation should possess the following characteristics:

  • High Target Antigen Specificity and Expression: The target antigen should be highly and specifically expressed on the surface of tumor cells with minimal expression on healthy tissues.[1] This ensures targeted delivery of the cytotoxic payload and minimizes off-target toxicity.[5]

  • Efficient Internalization: Upon binding to the target antigen, the antibody-antigen complex must be rapidly and efficiently internalized by the tumor cell, typically through receptor-mediated endocytosis.[1][6] This is essential for the intracellular release of the maytansinoid payload.

  • High Binding Affinity: The antibody should exhibit high affinity for its target antigen to ensure effective binding and retention at the tumor site.

  • Low Immunogenicity: Humanized or fully human antibodies are preferred to minimize the potential for an immune response in patients.

  • Favorable Pharmacokinetics: The antibody should have a long circulating half-life to allow for sufficient tumor accumulation.

  • Sufficient Number of Accessible Conjugation Sites: For random conjugation strategies, such as lysine (B10760008) conjugation, the antibody should have a sufficient number of solvent-accessible lysine residues for linker attachment.[7]

This compound and Linker Chemistry

This compound is a potent cytotoxic agent designed for ADC development.[4] The conjugation of M24 to an antibody is achieved through a chemical linker. The choice of linker is crucial as it influences the stability, efficacy, and safety of the ADC.[8]

Types of Linkers for Maytansinoid Conjugation:

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., by proteases, glutathione (B108866), or low pH).[9] This allows for the release of the active maytansinoid payload.

    • Disulfide Linkers: These are cleaved by the high intracellular concentration of glutathione in tumor cells.[10]

    • Peptide Linkers: These are cleaved by lysosomal proteases like cathepsin B.[9]

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the antibody.[8] An example is the stable thioether linker MCC (4-[N-maleimidomethyl] cyclohexane-1-carboxylate) used in Trastuzumab Emtansine (T-DM1).[1]

The hydrophilicity of the linker can also impact the properties of the ADC. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetics of the ADC and may help overcome multidrug resistance.[9][10]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a maytansine derivative like M24 to a selected antibody. Note: These protocols are based on established methods for maytansinoids like DM1 and may require optimization for M24.

Protocol 1: Antibody Modification with a Bifunctional Linker (Lysine Conjugation)

This protocol describes the modification of an antibody with a heterobifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), to introduce maleimide (B117702) groups for subsequent conjugation to a thiol-containing maytansinoid.

Materials:

  • Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

Procedure:

  • Prepare a stock solution of the SMCC linker in DMSO.

  • Adjust the pH of the antibody solution to 7.2-7.4.

  • Add the SMCC linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the excess, unreacted linker by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • Determine the concentration of the modified antibody.

Protocol 2: Conjugation of Thiol-Containing this compound

This protocol describes the conjugation of a thiol-containing maytansine derivative (assuming M24 has or is modified to have a free thiol group) to the maleimide-modified antibody.

Materials:

  • Maleimide-modified antibody from Protocol 1

  • Thiol-containing this compound

  • DMSO

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

Procedure:

  • Prepare a stock solution of the thiol-containing M24 in DMSO.

  • Add the M24 solution to the modified antibody solution at a specific molar ratio (e.g., 1.5-2.0 fold molar excess of M24 to maleimide groups on the antibody).

  • Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

Protocol 3: Purification of the M24-ADC

Purification is essential to remove unreacted M24, linker, and any aggregated antibody.

Materials:

  • Crude M24-ADC reaction mixture

  • Purification column (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Load the crude ADC reaction mixture onto the purification column.

  • Elute the ADC using the appropriate purification buffer.

  • Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE to identify the fractions containing the purified ADC.

  • Pool the purified ADC fractions and concentrate if necessary.

  • Sterile filter the final ADC solution.

Protocol 4: Characterization of the M24-ADC

Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC.[11][12]

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the maytansinoid (e.g., ~252 nm). The DAR can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC and thus the DAR.[14]

Other Characterization Assays:

  • Size Exclusion Chromatography (SEC): To assess the level of aggregation.[15]

  • SDS-PAGE: To confirm the integrity of the antibody after conjugation.

  • Binding Affinity Assay (e.g., ELISA, SPR): To ensure that the conjugation process has not compromised the antibody's binding to its target antigen.

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the M24-ADC in killing target cancer cells.[16]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • M24-ADC, unconjugated antibody, and free M24

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the M24-ADC, unconjugated antibody, and free M24.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Assess cell viability using a suitable reagent.

  • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

Protocol 6: In Vivo Efficacy Study (General Guideline)

In vivo studies are crucial to evaluate the anti-tumor activity and tolerability of the M24-ADC.[17][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells for xenograft model

  • M24-ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups.

  • Administer the M24-ADC, vehicle, and controls intravenously at predetermined doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors and tissues for further analysis.

Data Presentation

Quantitative data from ADC characterization and in vitro studies should be summarized in clear and concise tables.

Table 1: Characterization of M24-ADC

ParameterMethodResult
Antibody ConcentrationUV-Vis (A280)X.X mg/mL
Average DARUV-Vis / HIC / MSY.Y
Monomer PuritySEC-HPLC>95%
Free Drug LevelRP-HPLC<1%
Endotoxin LevelLAL Assay<0.5 EU/mg
Binding Affinity (KD)SPR / ELISAZ.Z nM

Table 2: In Vitro Cytotoxicity of M24-ADC

Cell LineAntigen ExpressionCompoundIC50 (nM)
Target Cell Line A+++M24-ADCA.A
Free M24B.B
Unconjugated Antibody>1000
Control Cell Line B-M24-ADC>1000
Free M24C.C
Unconjugated Antibody>1000

Visualizations

Logical Workflow for Antibody Selection

Antibody_Selection_Workflow A Target Identification & Validation B High tumor expression Low normal tissue expression A->B C Antibody Generation (Humanized/Fully Human) B->C D Screening for High Affinity Binders C->D E Internalization Assay D->E F Selection of Internalizing Antibodies E->F G In Vitro Cytotoxicity Screen (with a surrogate maytansinoid ADC) F->G H Lead Candidate Selection G->H I Proceed to M24 Conjugation H->I

Caption: A logical workflow for the selection of a suitable antibody for M24 conjugation.

Mechanism of Action of a Maytansinoid-Based ADC

ADC_Mechanism_of_Action cluster_cell Tumor Cell ADC M24-ADC Binding Binding ADC->Binding 1 Receptor Tumor Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2 Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release (M24) Lysosome->Release Tubulin Tubulin Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Arrest Mitotic Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: General mechanism of action of a maytansinoid-based ADC.

Experimental Workflow for ADC Conjugation and Purification

ADC_Conjugation_Workflow A Antibody Modification (e.g., with SMCC linker) B Purification of Modified Antibody A->B C Conjugation with Thiol-Containing M24 B->C D Purification of ADC (e.g., SEC/HIC) C->D E Characterization (DAR, Purity, etc.) D->E F Sterile Filtration & Storage E->F

Caption: A typical experimental workflow for the conjugation and purification of an M24-ADC.

Conclusion

The development of a successful ADC with the this compound requires a systematic approach to antibody selection, linker design, and conjugation chemistry. The protocols and guidelines presented here provide a solid foundation for researchers to produce and evaluate novel M24-based ADCs. Careful optimization of each step, particularly the conjugation conditions and purification methods, is essential to obtain a homogeneous and effective therapeutic agent with a desirable therapeutic window.

References

Application Notes and Protocols for the Analytical Characterization of M24 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[1] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[1] An ADC is comprised of three key components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1][2] The intricate nature of these molecules presents unique analytical challenges, requiring a comprehensive suite of methods to ensure their quality, safety, and efficacy.[3]

This document provides detailed application notes and protocols for the analytical characterization of a hypothetical ADC, designated as M24. The methodologies described herein are fundamental for any ADC development program and are designed to assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), aggregation, charge variants, and glycan profile. Robust analytical techniques are crucial throughout the development process, from initial screening to manufacturing and quality control.[1]

I. Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for an ADC as it directly influences both the potency and potential toxicity of the therapeutic.[4] An optimal DAR is essential for balancing efficacy and safety.[5] Various analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.

A. Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution for cysteine-conjugated ADCs.[6] It separates ADC species based on the increased hydrophobicity conferred by the conjugated payload.[5][7]

  • Sample Preparation:

    • Prepare the M24 ADC sample at a concentration of 1 mg/mL in the mobile phase A.

    • If necessary, perform a buffer exchange into the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each DAR species × Number of drugs for that species) / Σ (Total Peak Area)[]

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR analysis, particularly for reduced ADCs where the heavy and light chains are separated.[6] This method is also compatible with mass spectrometry.[9]

  • Sample Preparation:

    • Reduce the M24 ADC sample by incubating with a reducing agent (e.g., DTT) to separate the heavy and light chains.

    • Prepare the reduced sample at a concentration of 1 mg/mL in 0.1% trifluoroacetic acid (TFA) in water.

  • Chromatographic Conditions:

    • Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S, 1000 Å).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Calculate the average DAR by measuring the weighted peak area percentage of each conjugated heavy and light chain.[]

C. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides accurate mass measurements for intact ADCs and their subunits, enabling precise DAR determination.[10]

  • Sample Preparation:

    • For intact mass analysis, dilute the M24 ADC to 0.5 mg/mL in a suitable buffer.

    • For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans prior to analysis.[10]

  • LC-MS Conditions:

    • LC System: A high-resolution LC system.

    • MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[7]

    • Column: A reversed-phase column suitable for large proteins.

    • Mobile Phases and Gradient: Similar to RP-HPLC conditions.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to obtain the masses of the different drug-loaded species.

    • Calculate the average DAR based on the relative abundance of each species.[10]

Quantitative Data Summary: DAR Analysis
Analytical MethodParameter MeasuredTypical Value for M24 ADC
HICAverage DAR3.8
RP-HPLC (reduced)Average DAR3.9
LC-MS (intact)Average DAR3.85

II. Aggregation Analysis

Aggregation of ADCs is a critical quality attribute to monitor as it can impact efficacy and potentially lead to immunogenicity.[11][12]

A. Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is the most common method for quantifying aggregates and fragments.[2][11]

  • Sample Preparation:

    • Prepare the M24 ADC sample at a concentration of 1 mg/mL in the SEC mobile phase.

  • Chromatographic Conditions:

    • Column: An SEC column suitable for monoclonal antibodies (e.g., Waters BEH200A).

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

B. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution and can be used to detect the presence of aggregates.[11]

  • Sample Preparation:

    • Filter the M24 ADC sample through a 0.22 µm filter.

    • Prepare the sample at a concentration of 1 mg/mL in a suitable buffer.

  • Instrument Settings:

    • Set the temperature to 25°C.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI can indicate aggregation.

Quantitative Data Summary: Aggregation Analysis
Analytical MethodParameter MeasuredSpecification for M24 ADC
SEC% Aggregates≤ 2.0%
SEC% Monomer≥ 98.0%
DLSPolydispersity Index (PDI)< 0.2

III. Charge Variant Analysis

Charge heterogeneity in ADCs can arise from various post-translational modifications and the conjugation process itself, potentially affecting stability and biological activity.[13][14]

A. Ion-Exchange Chromatography (IEX)

Ion-Exchange Chromatography (IEX), particularly cation-exchange chromatography, is a widely used method for separating and quantifying charge variants.

  • Sample Preparation:

    • Prepare the M24 ADC sample at a concentration of 1 mg/mL.

    • Perform a buffer exchange into the IEX mobile phase A if necessary.

  • Chromatographic Conditions:

    • Column: A weak cation-exchange column (e.g., Waters BioResolve SCX mAb).

    • Mobile Phase A: 20 mM MES, pH 6.0.

    • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

    • Gradient: A linear salt gradient from 0% to 50% Mobile Phase B over 50 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to acidic, main, and basic charge variants.

    • Calculate the percentage of each variant relative to the total peak area.

B. Imaged Capillary Isoelectric Focusing (icIEF)

icIEF is a high-resolution technique that separates proteins based on their isoelectric point (pI).[15]

  • Sample Preparation:

    • Mix the M24 ADC sample with ampholytes, pI markers, and other components of the separation matrix according to the instrument manufacturer's instructions.

  • Instrument Settings:

    • Perform focusing under a high voltage for a specified time.

    • Mobilize the focused protein bands past a UV detector.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to different charge variants based on their pI.

Quantitative Data Summary: Charge Variant Analysis
Analytical MethodParameter MeasuredDistribution for M24 ADC
IEX% Acidic Variants15-25%
IEX% Main Peak60-70%
IEX% Basic Variants10-20%
icIEFpI of Main Peak8.5

IV. Glycan Analysis

The glycan profile of the antibody component of an ADC is a critical quality attribute as it can influence the stability, efficacy, and immunogenicity of the therapeutic.[16][17]

A. N-Glycan Analysis by LC-MS

This method involves the enzymatic release of N-linked glycans, fluorescent labeling, and subsequent analysis by LC-MS.

  • Glycan Release:

    • Denature the M24 ADC sample.

    • Incubate the denatured ADC with PNGase F to release the N-linked glycans.[17]

  • Glycan Labeling:

  • LC-MS Analysis:

    • Separate the labeled glycans using a HILIC column.

    • Detect the glycans using a fluorescence detector and identify them by mass spectrometry.

  • Data Analysis:

    • Identify the different glycan structures based on their retention times and mass-to-charge ratios.

    • Calculate the relative abundance of each glycan species.

Quantitative Data Summary: N-Glycan Profile
Glycan SpeciesRelative Abundance in M24 ADC
G0F40-50%
G1F30-40%
G2F5-15%
Man5< 5%

V. Visualizations of Workflows and Pathways

Workflow for M24 ADC Characterization

ADC_Characterization_Workflow cluster_sample M24 ADC Sample cluster_analysis Analytical Characterization cluster_results Data Analysis and Reporting M24_ADC M24 ADC Bulk Drug Substance DAR_Analysis DAR Determination (HIC, RP-HPLC, MS) M24_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC, DLS) M24_ADC->Aggregation_Analysis Charge_Variant_Analysis Charge Variant Analysis (IEX, icIEF) M24_ADC->Charge_Variant_Analysis Glycan_Analysis Glycan Profiling (LC-MS) M24_ADC->Glycan_Analysis Data_Integration Data Integration and Quality Assessment DAR_Analysis->Data_Integration Aggregation_Analysis->Data_Integration Charge_Variant_Analysis->Data_Integration Glycan_Analysis->Data_Integration Report Certificate of Analysis Data_Integration->Report

Caption: Workflow for the analytical characterization of M24 ADC.

Logical Relationship of Analytical Methods

Analytical_Methods_Relationship cluster_physicochemical Physicochemical Properties cluster_methods Analytical Methods ADC_Properties ADC Critical Quality Attributes DAR Drug-to-Antibody Ratio ADC_Properties->DAR Size_Heterogeneity Size Heterogeneity (Aggregation/Fragmentation) ADC_Properties->Size_Heterogeneity Charge_Heterogeneity Charge Heterogeneity ADC_Properties->Charge_Heterogeneity Glycosylation Glycosylation Profile ADC_Properties->Glycosylation HIC_MS HIC / RP-HPLC / MS DAR->HIC_MS Determines SEC_DLS SEC / DLS Size_Heterogeneity->SEC_DLS Measures IEX_icIEF IEX / icIEF Charge_Heterogeneity->IEX_icIEF Assesses LC_MS_Glycan LC-MS (Glycan) Glycosylation->LC_MS_Glycan Characterizes

Caption: Logical relationship between ADC properties and analytical methods.

Conclusion

The analytical characterization of ADCs is a complex but essential process for ensuring the development of safe and effective cancer therapeutics.[1] The methods and protocols outlined in this document for the hypothetical M24 ADC provide a comprehensive framework for assessing the critical quality attributes of these novel biopharmaceuticals. A thorough understanding and implementation of these analytical techniques are paramount for successful ADC development and regulatory approval.

References

Determining the Drug-to-Antibody Ratio for Maytansine M24 ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload Maytansine M24. Accurate and reproducible DAR measurement is a critical quality attribute (CQA) that directly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[1] The following sections detail the most common analytical techniques for this purpose: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.

Introduction to Maytansine M24 ADCs and DAR

Maytansinoids, such as Maytansine M24, are potent anti-tubulin agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, the resulting ADC can selectively deliver the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[4] The DAR, or the average number of drug molecules conjugated to a single antibody, is a key parameter to control during ADC development and manufacturing. An optimal DAR is crucial, as a low ratio may lead to insufficient efficacy, while a high ratio can negatively affect pharmacokinetics, stability, and toxicity.[5][6]

Analytical Methodologies for DAR Determination

Several orthogonal analytical methods are employed to accurately determine the DAR of Maytansine M24 ADCs. The choice of method often depends on the conjugation chemistry (e.g., cysteine-linked or lysine-linked), the desired level of detail, and the developmental stage of the ADC.[7]

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs under non-denaturing conditions.[8][9] The principle of HIC relies on the separation of ADC species based on their hydrophobicity. The conjugation of the hydrophobic Maytansine M24 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[10]

Objective: To separate and quantify the different drug-loaded species of a Maytansine M24 ADC and calculate the average DAR.

Materials:

  • Maytansine M24 ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

Procedure:

  • Sample Preparation: Dilute the Maytansine M24 ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Set the column temperature to 25 °C.

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Data Presentation:

Peak Elution OrderADC SpeciesNumber of Drugs (n)Relative Peak Area (%)
1Unconjugated mAb05.2
2ADC225.8
3ADC455.1
4ADC612.3
5ADC81.6
Average DAR 3.8

Caption: Example HIC-HPLC data for a cysteine-linked Maytansine M24 ADC.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis Sample Maytansine M24 ADC Sample Dilute Dilute to 1 mg/mL in Mobile Phase A Sample->Dilute Inject Inject 10 µL Dilute->Inject Separate Gradient Elution (0-100% B) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate Result Average DAR Report Calculate->Result

Caption: Workflow for DAR determination using HIC-HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination.[11] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.[8] For lysine-linked ADCs, which are more heterogeneous, intact mass analysis by LC-MS is often preferred.

Objective: To determine the average DAR of a cysteine-linked Maytansine M24 ADC by analyzing its reduced light and heavy chains.

Materials:

  • Maytansine M24 ADC sample

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in PBS

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • UHPLC system with a UV detector

  • RP column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)

Procedure:

  • Sample Reduction: Incubate the ADC sample (1 mg/mL) with 10 mM DTT at 37 °C for 30 minutes.

  • HPLC Method:

    • Set the column temperature to 80 °C.

    • Inject 5 µL of the reduced sample.

    • Run a linear gradient from 30% to 50% Mobile Phase B over 20 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light (L0, L1) and heavy (H0, H1, H2, H3) chains.

    • Calculate the DAR for the light and heavy chains separately and then sum them for the total average DAR.

Data Presentation:

ChainSpeciesNumber of Drugs (n)Relative Peak Area (%)Weighted DAR
LightL00400.6
L1160
HeavyH00103.2
H1135
H2245
H3310
Total Average DAR 3.8

Caption: Example RP-HPLC data for a reduced cysteine-linked Maytansine M24 ADC.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Sample Maytansine M24 ADC Sample Reduce Reduce with DTT Sample->Reduce Inject Inject 5 µL Reduce->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Light & Heavy Chain Peaks Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate Result Average DAR Report Calculate->Result LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Sample Maytansine M24 ADC Sample Dilute Dilute to 0.5 mg/mL in Mobile Phase A Sample->Dilute Inject Inject 2 µL Dilute->Inject Separate RP-UHPLC Inject->Separate Detect HRMS Detection Separate->Detect Deconvolute Deconvolute Mass Spectra Detect->Deconvolute Calculate Calculate Average DAR from Abundance Deconvolute->Calculate Result Average DAR Report Calculate->Result UV_Vis_Logic cluster_inputs Input Parameters cluster_calc Calculation cluster_output Output Ext_Coeff Molar Extinction Coefficients (mAb & Drug @ 2 wavelengths) Equations Simultaneous Equations (Beer-Lambert Law) Ext_Coeff->Equations Abs_ADC ADC Absorbance (at 2 wavelengths) Abs_ADC->Equations Conc_Ab Calculate [Antibody] Equations->Conc_Ab Conc_Drug Calculate [Drug] Equations->Conc_Drug DAR Average DAR Conc_Ab->DAR Conc_Drug->DAR MOA_Pathway cluster_ec cluster_ic ADC Maytansine M24 ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Maytansine M24 Lysosome->Payload Proteolytic Degradation Tubulin Tubulin Dimers Payload->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Dynamic Instability Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Troubleshooting & Optimization

Optimizing Maytansine Derivative M24 ADC Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation efficiency of the Maytansine derivative M24 to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how is it typically conjugated?

A1: M24 is a potent maytansinoid payload, an inhibitor of microtubule assembly, used in the development of Antibody-Drug Conjugates (ADCs).[1] It has been used in the ADC REGN5093-M114, where it was conjugated to lysine (B10760008) residues of a MET-targeting bispecific antibody via a protease-cleavable linker designated M114.[1][2] The target Drug-to-Antibody Ratio (DAR) for this ADC was approximately 3.2.[2][3]

Q2: What are the most critical factors influencing the conjugation efficiency of maytansinoid ADCs?

A2: Several factors critically impact the efficiency of ADC conjugation. These include the reaction conditions (pH, temperature, and time), the quality and purity of the antibody and the drug-linker, and the specific chemistry of the linker used.[2] Optimizing these parameters is essential to achieve a high yield of the desired ADC with a consistent DAR.

Q3: Why is the Drug-to-Antibody Ratio (DAR) important and what is the ideal range?

A3: The DAR is a crucial quality attribute of an ADC as it significantly influences its therapeutic efficacy and safety. An ideal DAR is typically between 2 and 4. Under-conjugation (low DAR) can lead to insufficient potency, while over-conjugation (high DAR) may result in reduced solubility, increased aggregation, higher immunogenicity, and faster clearance from circulation.[2]

Q4: What causes ADC aggregation and how can it be minimized?

A4: Aggregation of ADCs can be caused by several factors, including the inherent properties of the antibody, unfavorable buffer conditions (pH and salt concentration), and the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload like a maytansinoid.[1][4] To minimize aggregation, one can optimize buffer conditions, use hydrophilic linkers (e.g., containing polyethylene (B3416737) glycol - PEG), or employ solid-phase immobilization of the antibody during conjugation.[5][6]

Q5: What are the differences between cleavable and non-cleavable linkers, and which is used with M24?

A5: Cleavable linkers are designed to release the cytotoxic payload under specific conditions within the target cell (e.g., enzymatic cleavage, acidic pH), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[7] The choice of linker impacts the ADC's stability, efficacy, and safety profile.[7] The ADC REGN5093-M114 utilized a protease-cleavable linker known as M114 with the M24 payload.[2][8]

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: Our experiments are consistently resulting in a low DAR, below our target of 3-4. What are the potential causes and how can we improve our conjugation efficiency?

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize pH: For lysine conjugation, a slightly basic pH (typically 7.5-8.5) is required to ensure the lysine residues are deprotonated and reactive. Reaction Time and Temperature: Increase the reaction time or temperature within a reasonable range to drive the conjugation to completion. Monitor the reaction kinetics to determine the optimal endpoint.
Poor Quality of Reactants Antibody Purity: Ensure the antibody solution is free from contaminants and aggregates. Use high-quality, purified antibody. Drug-Linker Integrity: Verify the purity and reactivity of the M24-linker complex. The linker's reactive group (e.g., NHS-ester for lysine conjugation) can hydrolyze over time.
Insufficient Molar Excess of Drug-Linker Increase Molar Ratio: Incrementally increase the molar excess of the M24-linker complex relative to the antibody to favor the forward reaction.
Buffer Composition Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris, as they will compete with the antibody's lysine residues for reaction with the linker. Opt for buffers like PBS or borate.
Issue 2: High Drug-to-Antibody Ratio (DAR) and Heterogeneity

Question: We are observing a DAR higher than our target, and the product is very heterogeneous. How can we achieve better control over the conjugation?

Potential Cause Troubleshooting Steps
Excessive Molar Ratio of Drug-Linker Reduce Molar Excess: Carefully titrate down the molar ratio of the M24-linker to the antibody.
Prolonged Reaction Time Optimize Reaction Duration: Perform time-course experiments to identify the point at which the target DAR is achieved without significant over-conjugation.
Non-Optimal pH Fine-tune pH: A slightly lower pH (while still in the effective range for lysine reactivity) can sometimes slow down the reaction and provide better control.
Purification Method Implement HIC Purification: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DARs. This can be used to isolate the desired DAR population.
Issue 3: ADC Aggregation During or After Conjugation

Question: We are experiencing significant aggregation of our M24 ADC, leading to product loss and poor quality. What can be done to mitigate this?

Potential Cause Troubleshooting Steps
Increased Hydrophobicity Use Hydrophilic Linkers: If possible, incorporate hydrophilic moieties like PEG into the linker design to improve the solubility of the final ADC.[5][6] Formulation Optimization: Add excipients such as polysorbate to the formulation to prevent aggregation.[4]
Unfavorable Buffer Conditions Optimize Buffer: Screen different buffer systems, pH levels, and salt concentrations to find conditions that promote ADC stability.[1]
High Protein Concentration Adjust Concentration: Perform the conjugation at a lower antibody concentration to reduce intermolecular interactions that can lead to aggregation.
Storage Conditions Optimize Storage: Store the purified ADC at low temperatures (e.g., 2-8°C or frozen) in a stability-optimized buffer. Avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Lysine-Targeted Conjugation of a Maytansinoid Payload

This protocol provides a general framework. Specific parameters should be optimized for the M24-linker and the antibody being used.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.5-8.5).

    • Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • Drug-Linker Preparation:

    • Dissolve the M24-linker complex in an appropriate organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the calculated molar excess of the M24-linker stock solution to the antibody solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined duration (e.g., 1-4 hours) with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • To isolate a more homogeneous DAR population, perform Hydrophobic Interaction Chromatography (HIC).

  • Characterization:

    • Determine the average DAR using techniques such as UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC).

    • Confirm the integrity and purity of the ADC using SDS-PAGE.

Visualizations

ADC_Conjugation_Workflow General Workflow for M24 ADC Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody in Conjugation Buffer Reaction Conjugation Reaction (Controlled pH, Temp, Time) Antibody->Reaction M24_Linker M24-Linker in Co-solvent M24_Linker->Reaction SEC_TFF SEC / TFF (Removal of Free Drug-Linker) Reaction->SEC_TFF HIC HIC (DAR Fractionation) SEC_TFF->HIC DAR_Analysis DAR Analysis (UV-Vis, HPLC, MS) HIC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) HIC->Aggregation_Analysis Purity_Analysis Purity & Integrity (SDS-PAGE) HIC->Purity_Analysis Final_ADC Purified M24 ADC DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC Purity_Analysis->Final_ADC Troubleshooting_Tree Troubleshooting Decision Tree for M24 ADC Conjugation Start Start Problem Identify Primary Issue Start->Problem Low_DAR Low DAR Problem->Low_DAR Low DAR High_DAR High DAR / Heterogeneity Problem->High_DAR High DAR Aggregation Aggregation Problem->Aggregation Aggregation Cause_Low_DAR Potential Cause? Low_DAR->Cause_Low_DAR Cause_High_DAR Potential Cause? High_DAR->Cause_High_DAR Cause_Aggregation Potential Cause? Aggregation->Cause_Aggregation Sol_Low_DAR_1 Optimize Reaction Conditions (pH, Time, Temp) Cause_Low_DAR->Sol_Low_DAR_1 Suboptimal Conditions Sol_Low_DAR_2 Increase M24-Linker Molar Ratio Cause_Low_DAR->Sol_Low_DAR_2 Insufficient Reactant Sol_Low_DAR_3 Verify Reactant Quality Cause_Low_DAR->Sol_Low_DAR_3 Poor Quality Sol_High_DAR_1 Reduce M24-Linker Molar Ratio Cause_High_DAR->Sol_High_DAR_1 Excess Reactant Sol_High_DAR_2 Shorten Reaction Time Cause_High_DAR->Sol_High_DAR_2 Long Reaction Sol_High_DAR_3 Use HIC for Purification Cause_High_DAR->Sol_High_DAR_3 Heterogeneity Sol_Aggregation_1 Optimize Formulation (Buffers, Excipients) Cause_Aggregation->Sol_Aggregation_1 Unfavorable Buffer Sol_Aggregation_2 Use Hydrophilic Linker Cause_Aggregation->Sol_Aggregation_2 Hydrophobicity Sol_Aggregation_3 Lower Protein Concentration Cause_Aggregation->Sol_Aggregation_3 High Concentration

References

Technical Support Center: Troubleshooting Aggregation of Maytansine M24 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of Maytansine M24 antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant aggregation and precipitation of our Maytansine M24 ADC during and after conjugation. What are the likely causes?

A1: Aggregation of Maytansine M24 ADCs is a common challenge primarily driven by the hydrophobic nature of the maytansinoid payload.[1][2] Several factors can contribute to this issue:

  • High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic M24 molecules per antibody enhances the overall hydrophobicity of the ADC, leading to a greater propensity for self-association and aggregation.[1]

  • Hydrophobic Interactions: The maytansinoid payload can create hydrophobic patches on the antibody surface, which can interact with similar patches on other ADC molecules, initiating the aggregation process.

  • Conjugation Conditions: The conjugation process itself can introduce stress factors. The use of organic co-solvents to solubilize the M24 drug-linker may partially denature the antibody, exposing hydrophobic core residues and promoting aggregation. The pH of the conjugation buffer can also play a critical role; if it is near the isoelectric point (pI) of the antibody, solubility can decrease, leading to aggregation.

  • Formulation Composition: The final formulation of the ADC is crucial. Suboptimal buffer conditions, such as inappropriate pH or low salt concentrations, can fail to adequately stabilize the ADC and prevent aggregation.

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect the aggregation of Maytansine M24 ADCs?

A2: While specific quantitative data for Maytansine M24 is not publicly available, the trend for maytansinoid ADCs demonstrates a direct correlation between DAR and aggregation. Higher DAR values lead to a significant increase in hydrophobicity, which in turn increases the propensity for aggregation. For many auristatin-based ADCs, which also utilize hydrophobic payloads, a DAR greater than 4 is often associated with increased aggregation.[1]

Drug-to-Antibody Ratio (DAR)Relative HydrophobicityPropensity for Aggregation
2LowLow
4ModerateModerate
8HighHigh

Caption: General relationship between DAR, hydrophobicity, and aggregation propensity for ADCs with hydrophobic payloads.

Q3: What analytical techniques can we use to detect and characterize aggregates in our Maytansine M24 ADC preparations?

A3: A multi-pronged analytical approach is recommended to accurately detect and characterize ADC aggregates. No single technique is sufficient on its own.

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (aggregates). It separates molecules based on their hydrodynamic radius.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. It is particularly useful for identifying the early onset of aggregation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be used to assess the heterogeneity of the ADC preparation and can also provide an indirect measure of aggregation propensity.

  • Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is a high-resolution separation technique that can separate a wide range of particle sizes, making it suitable for characterizing complex mixtures of monomers, dimers, and higher-order aggregates.

Troubleshooting Guides

Problem: Visible precipitation is observed immediately following the conjugation reaction.

Possible Cause:

  • High concentration of the ADC in a buffer that does not sufficiently mitigate hydrophobic interactions.

  • Use of a high percentage of organic co-solvent during conjugation, leading to antibody denaturation and precipitation upon buffer exchange.

Solution Workflow:

start Precipitation observed post-conjugation check_concentration Is ADC concentration > 10 mg/mL? start->check_concentration reduce_concentration Reduce ADC concentration or perform conjugation at a lower concentration. check_concentration->reduce_concentration Yes check_solvent Was a high percentage (>10%) of organic co-solvent used? check_concentration->check_solvent No reduce_concentration->check_solvent optimize_solvent Optimize co-solvent percentage or screen for less denaturing co-solvents (e.g., DMSO, DMA). check_solvent->optimize_solvent Yes check_buffer Is the post-conjugation buffer optimized for stability? check_solvent->check_buffer No optimize_solvent->check_buffer optimize_buffer Screen different buffer formulations (pH, excipients). check_buffer->optimize_buffer No end_goal Stable, soluble ADC check_buffer->end_goal Yes optimize_buffer->end_goal

Caption: Troubleshooting workflow for immediate post-conjugation precipitation.

Problem: SEC analysis reveals a significant and increasing percentage of high molecular weight (HMW) species upon storage.

Possible Cause:

  • The inherent hydrophobicity of the Maytansine M24 payload is driving aggregation over time.

  • The formulation buffer is not providing adequate long-term stability.

  • Suboptimal storage conditions (e.g., temperature, agitation).

Mitigation Strategies:

  • Linker Modification: While the M24 linker is defined, for future ADC design, consider incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties.[2][3][4] These can shield the hydrophobic payload and reduce the propensity for aggregation.[2][3][4]

cluster_0 Hydrophobic ADC cluster_1 Hydrophilic ADC a Antibody b Hydrophobic Linker-Payload (Maytansine M24) a->b Conjugation c Antibody d Hydrophilic Linker-Payload Aggregation High Aggregation Propensity b->Aggregation c->d Conjugation NoAggregation Low Aggregation Propensity d->NoAggregation

Caption: Impact of linker hydrophilicity on ADC aggregation.

  • Formulation Optimization: A systematic screening of formulation conditions is critical. This should include:

    • pH: Evaluate a range of pH values to find the point of maximum stability, which is typically 1-2 units away from the antibody's pI.

    • Excipients: Screen stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20, polysorbate 80). These can help to minimize protein-protein interactions and prevent aggregation.

Excipient ClassExampleConcentration RangeMechanism of Action
SugarsSucrose, Trehalose2-10% (w/v)Preferential exclusion, vitrification
Amino AcidsArginine, Glycine50-250 mMSuppress aggregation, increase solubility
SurfactantsPolysorbate 20/800.01-0.1% (w/v)Prevent surface-induced aggregation

Caption: Common excipients for ADC formulation and their mechanisms.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: A silica-based column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., 300 Å).

  • Mobile Phase: A buffer that minimizes secondary interactions with the column matrix, such as a phosphate (B84403) or histidine buffer at neutral pH containing 150-300 mM NaCl.

  • Sample Preparation: Dilute the Maytansine M24 ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection and Elution: Inject 10-20 µL of the sample and elute at a flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Formulation Screening Using a 96-Well Plate Format

  • Plate Preparation: In a 96-well plate, prepare a matrix of different formulation buffers varying in pH and excipient composition.

  • ADC Addition: Add a small, consistent volume of your concentrated Maytansine M24 ADC to each well to achieve a final concentration of 1-2 mg/mL.

  • Stress Conditions: Subject the plate to accelerated stress conditions, such as elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks). Include a control plate stored at 4°C.

  • Analysis: At specified time points, analyze the samples from each well for aggregation using a high-throughput method like DLS or by transferring to an SEC-HPLC system.

  • Data Evaluation: Compare the percentage of aggregate formation across the different formulations to identify the optimal buffer conditions for stability.

By systematically addressing the factors that contribute to aggregation and employing robust analytical techniques, researchers can successfully troubleshoot and mitigate aggregation issues with Maytansine M24 ADCs, leading to the development of more stable and effective therapeutics.

References

Technical Support Center: Improving Stability and Shelf-Life of M24-based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of M24-based Antibody-Drug Conjugates (ADCs). Our goal is to help you enhance the stability and extend the shelf-life of your ADC constructs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Suggested Solution
Reduced Potency in in vitro Assays Over Time Hydrolysis of the linker or degradation of the payload at physiological pH (around 7.4).- pH Control: Ensure the pH of your assay buffer is strictly controlled. - Minimize Incubation Time: Reduce the pre-incubation time of the ADC in physiological buffer before cell application. - Formulation Optimization: For storage and dilution, consider formulating the ADC in a buffer that enhances stability, such as a citrate (B86180) or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 6.0-6.5).
Visible Aggregation or Precipitation of ADC Solution - High Drug-to-Antibody Ratio (DAR): A high number of hydrophobic payloads per antibody increases overall hydrophobicity, promoting aggregation. - Suboptimal Formulation Buffer: The buffer may lack stabilizing excipients or have an inappropriate pH. - Inappropriate Storage Conditions: Freeze-thaw cycles or incorrect temperatures can induce stress and aggregation.- Optimize DAR: Aim for a lower DAR if possible to reduce hydrophobicity. - Formulation Enhancement: Screen different buffer conditions and include stabilizing excipients. - Storage Protocol: Aliquot the ADC to avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization in the presence of cryoprotectants. Store at recommended ultra-cold temperatures (-20°C to -80°C).[1]
Inconsistent Results in Plasma Stability Assays - Assay Artifacts: Experimental conditions may be causing artificial degradation. - Inherent Instability: The ADC itself may be unstable in plasma. - Analytical Issues: The ADC may be degrading during analysis, or there may be instrumental problems.[2]- Optimize Assay Conditions: Maintain physiological pH (7.4) and temperature (37°C).[2] - Include Controls: Run parallel experiments with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability.[2] - Analytical Best Practices: Minimize sample handling time and keep samples at low temperatures. Regularly perform system suitability tests on your analytical instruments (e.g., HPLC).[2]
Loss of Conjugated Payload (Decreasing DAR) During Storage Cleavage of the linker due to chemical instability.- Linker Chemistry: If using a labile linker, consider switching to a more stable linker chemistry. - Storage Buffer: Ensure the storage buffer composition and pH are optimized for linker stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability and shelf-life of M24-based ADCs?

A1: Several key factors influence ADC stability:

  • Linker Chemistry: The type of chemical bond used to attach the payload to the antibody is critical. Some linkers are more susceptible to cleavage in circulation than others.[2]

  • Conjugation Site: The location of the drug-linker on the antibody can impact stability.[2]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to aggregation.

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase hydrophobicity and aggregation risk.

  • Formulation: The pH, buffer composition, and presence of stabilizing excipients are crucial for maintaining stability.[]

  • Storage Conditions: Temperature, exposure to light, and freeze-thaw cycles can all affect the integrity of the ADC.[1][4]

Q2: What are the best storage conditions for M24-based ADCs?

A2: Proper storage is essential to maintain the stability and efficacy of ADCs.

  • Temperature: Generally, ADCs should be stored at ultra-cold temperatures, ranging from -20°C to -80°C, depending on the specific formulation.[1] Some ADCs may be stored at 4°C for a few weeks.[5][6] Always refer to the product-specific datasheet.[7]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to aggregation.[4] It is recommended to aliquot the ADC into smaller, single-use volumes.[4]

  • Light Exposure: Conjugated antibodies, especially those with fluorescent payloads, should be protected from light.[4]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is often the preferred method as it can significantly improve stability.[6]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an M24-based ADC?

A3: The DAR is a critical quality attribute that directly impacts ADC stability. A high DAR, meaning a larger number of payload molecules per antibody, increases the overall hydrophobicity of the ADC. This can lead to intermolecular interactions that cause aggregation and precipitation. Conversely, a very low DAR may result in reduced potency.[8] Therefore, optimizing the DAR is a key aspect of developing a stable and effective ADC.

Q4: What are some common analytical techniques to assess the stability of M24-based ADCs?

A4: Several analytical methods are used to monitor the physical and chemical stability of ADCs:

  • Size Exclusion Chromatography (SEC-HPLC): Used to detect and quantify aggregates and fragments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the average DAR and identify any degradation products or loss of the payload.

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability of the ADC.

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To evaluate the stability of the M24-based ADC and the rate of payload deconjugation in a biologically relevant matrix like plasma.

Methodology:

  • ADC Incubation: Dilute the M24-based ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in phosphate-buffered saline (PBS) as a control.[2]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[2]

  • Sample Preparation: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.[2]

  • LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.[2]

  • Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability of the linker.[2]

Protocol 2: Aggregation Analysis by SEC-HPLC

Objective: To quantify the presence of high molecular weight species (aggregates) in the M24-based ADC solution over time and under different stress conditions.

Methodology:

  • Sample Preparation: Prepare samples of the M24-based ADC under different conditions (e.g., different formulations, temperatures, or after freeze-thaw cycles).

  • SEC-HPLC System Setup:

    • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A non-denaturing buffer, such as phosphate-buffered saline, at a constant flow rate.

    • Detector: UV detector at 280 nm.

  • Analysis: Inject the ADC samples into the SEC-HPLC system.

  • Data Interpretation: Analyze the resulting chromatogram. The main peak represents the monomeric ADC, while earlier eluting peaks correspond to aggregates. Integrate the peak areas to calculate the percentage of aggregates in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation A M24-based ADC Stock B Stress Conditions (e.g., Temp, pH, Freeze-Thaw) A->B C Time-Point Sampling B->C D SEC-HPLC (Aggregation) C->D E LC-MS (DAR & Degradation) C->E F In Vitro Assay (Potency) C->F G Assess Shelf-Life D->G E->G F->G H Optimize Formulation G->H

Caption: Workflow for assessing the stability of M24-based ADCs.

troubleshooting_logic A Observed Issue: Reduced ADC Stability B Aggregation Detected? A->B C Payload Loss Detected? A->C D Reduced Potency? A->D E Investigate: - High DAR - Formulation (pH, Excipients) - Storage (Freeze-Thaw) B->E Yes F Investigate: - Linker Chemistry - Storage Buffer C->F Yes G Investigate: - Payload Degradation - Assay Conditions D->G Yes

Caption: Troubleshooting logic for M24-based ADC instability.

signaling_pathway cluster_cell Target Cancer Cell ADC M24-based ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: General mechanism of action for an M24-based ADC.

References

Technical Support Center: Optimizing Linker Cleavage for Maytansine Derivative M24 Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs) utilizing the Maytansine (B1676224) derivative M24 payload. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the optimization of linker cleavage.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work with M24-payload ADCs, focusing on optimizing the performance of the associated protease-cleavable M114 linker.

Observed Problem Potential Cause Suggested Solution
High levels of premature M24 payload release in plasma stability assays. 1. Linker instability: The M114 linker may be susceptible to cleavage by plasma proteases.[1][2] 2. Assay conditions: Non-physiological pH or temperature during the assay can lead to artificial linker degradation.[3] 3. Thiol-maleimide exchange: If a maleimide (B117702) conjugation chemistry is used, exchange with serum albumin can cause payload loss.[4]1. Linker modification: While the M114 linker is selected for the REGN5093-M114 ADC, for developmental ADCs, consider linker engineering to enhance stability. This can include introducing steric hindrance or modifying the peptide sequence.[5] 2. Optimize assay protocol: Ensure the in vitro plasma stability assay is conducted at physiological pH (7.4) and 37°C. Include a buffer-only control to assess inherent ADC stability.[3] 3. Alternative conjugation: For novel constructs, explore alternative conjugation chemistries that are less prone to exchange reactions.
Low cytotoxic potency in vitro despite high antigen expression. 1. Inefficient linker cleavage: The specific proteases required to cleave the M114 linker may be expressed at low levels in the target cancer cell line.[] 2. Impaired lysosomal trafficking: The ADC may not be efficiently transported to the lysosome, where the cleaving enzymes are most active.[7] 3. Payload efflux: The released M24 payload may be actively transported out of the cell by efflux pumps.[8]1. Quantify protease expression: Analyze the expression levels of lysosomal proteases (e.g., Cathepsin B, Cathepsin L) in the target cells.[9] 2. Trafficking studies: Conduct immunofluorescence imaging to visualize the intracellular trafficking of the ADC and its colocalization with lysosomes. 3. Efflux pump inhibition: Co-incubate cells with known efflux pump inhibitors to determine if this restores cytotoxicity.
Inconsistent results in enzymatic cleavage assays. 1. Enzyme inactivity: The protease (e.g., Cathepsin B) used in the assay may have lost activity due to improper storage or handling.[10] 2. Incorrect buffer conditions: The pH and reducing agent concentration in the assay buffer may not be optimal for enzyme activity.[10] 3. Substrate degradation: The ADC or control substrate may be degrading under the assay conditions.1. Validate enzyme activity: Use a known fluorogenic substrate to confirm the activity of the protease stock.[10] 2. Optimize buffer: Ensure the assay buffer has the optimal pH for the specific protease (typically acidic for lysosomal proteases) and contains the necessary co-factors.[10] 3. Fresh reagents: Prepare fresh ADC and substrate solutions for each experiment.
High off-target toxicity in vivo. 1. Premature payload release: The M114 linker is being cleaved in circulation, leading to systemic exposure to the M24 payload.[2] 2. "Bystander effect" in non-target tissues: If some payload is released prematurely, it may affect healthy cells.[11]1. In vivo stability assessment: Perform pharmacokinetic studies in animal models to quantify the levels of intact ADC and free M24 payload in circulation over time.[12] 2. Dose optimization: Titrate the ADC dose in vivo to find a therapeutic window that maximizes efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the cleavage mechanism of the M114 linker used with the M24 maytansine derivative?

The M114 linker, used in the ADC REGN5093-M114, is a protease-cleavable linker.[7][13] This type of linker is designed to be stable in the bloodstream and is cleaved by proteases that are highly active within the lysosomes of cancer cells.[] While the specific protease that cleaves M114 is not publicly disclosed, protease-cleavable linkers in maytansinoid ADCs are commonly designed to be substrates for lysosomal proteases such as cathepsins.[14][]

Q2: How can I assess the stability of my M24-ADC in plasma?

An in vitro plasma stability assay is the standard method.[3] This involves incubating the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C over a time course.[3] At various time points, aliquots are taken, and the amount of intact ADC and released M24 payload is quantified, typically by LC-MS.[12] This allows for the determination of the ADC's plasma half-life.

Q3: What are the critical parameters for an enzymatic linker cleavage assay?

The key parameters for an enzymatic cleavage assay, such as a Cathepsin B assay, include:

  • Enzyme Concentration: Using a validated and active enzyme at an appropriate concentration.[10]

  • Substrate Concentration: The concentration of the ADC should be optimized for the assay.

  • Buffer Conditions: Maintaining the optimal pH (typically acidic for lysosomal proteases) and including any necessary co-factors or reducing agents.[10]

  • Incubation Time and Temperature: A time-course experiment at 37°C is usually performed to determine the rate of cleavage.[10]

  • Detection Method: Quantification of the released payload is typically done by LC-MS or by using a fluorogenic substrate analog of the linker.[10]

Q4: What is the "bystander effect" and how does it relate to linker cleavage?

The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring cancer cells that may not express the target antigen.[11] For the bystander effect to occur with protease-cleavable linkers like M114, the linker must be efficiently cleaved within the target cell to release a membrane-permeable form of the M24 payload.

Q5: My M24-ADC shows good in vitro potency but poor in vivo efficacy. What could be the issue?

Discrepancies between in vitro and in vivo results can arise from several factors related to linker cleavage and ADC stability:

  • Poor in vivo stability: The ADC may be clearing too rapidly from circulation due to premature linker cleavage or other clearance mechanisms.[4]

  • Suboptimal tumor penetration: The ADC may not be efficiently reaching the tumor site.

  • Different protease activity in vivo: The protease expression profile in the in vivo tumor microenvironment may differ from the in vitro cell line, leading to less efficient linker cleavage.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an M24-ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the concentration of released M24 payload over time.

Materials:

  • M24-ADC

  • Plasma (human, mouse, rat, or other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Protein A or G affinity chromatography resin

  • LC-MS/MS system

Procedure:

  • Dilute the M24-ADC to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).[3]

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots and immediately freeze them at -80°C.

  • For analysis of intact ADC, thaw the samples and capture the ADC using Protein A or G resin.

  • Wash the resin to remove plasma proteins and elute the ADC.

  • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload loss.

  • For analysis of the released M24 payload, precipitate the plasma proteins from the thawed samples using a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of free M24 payload.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the M114 linker to cleavage by Cathepsin B.

Materials:

  • M24-ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0)[]

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • 37°C incubator

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the M24-ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding Cathepsin B (e.g., 100 nM). Include a control reaction without the enzyme.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released M24 payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_causes Potential Causes cluster_solutions Solutions & Experiments cluster_analysis Analysis Start High Premature Payload Release Cause1 Linker Instability in Plasma Start->Cause1 Cause2 Assay Artifacts Start->Cause2 Cause3 Suboptimal Conjugation Chemistry Start->Cause3 Sol1 In Vivo Stability Studies Cause1->Sol1 Sol2 Optimize In Vitro Assay Conditions Cause2->Sol2 Sol3 Alternative Linker/Conjugation Design Cause3->Sol3 Analysis LC-MS Analysis of Intact ADC and Free Payload Sol1->Analysis Sol2->Analysis Sol3->Analysis

Caption: Troubleshooting workflow for premature payload release.

Enzymatic_Cleavage_Pathway cluster_extracellular Extracellular (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH, High Protease Activity) ADC_stable Intact ADC (M24-M114-Antibody) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Protease-mediated M114 Linker Cleavage ADC_internalized->Cleavage Lysosomal Trafficking Payload_release Released M24 Payload Cleavage->Payload_release

Caption: Pathway of protease-cleavable linker cleavage.

References

reducing off-target toxicity of Maytansine M24 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Maytansine M24 and other maytansinoid-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target toxicity with maytansinoid ADCs?

A1: Off-target toxicity of maytansinoid ADCs is multifactorial and can be broadly categorized as either on-target, off-tumor toxicity or off-target, off-tumor toxicity.[1] The primary mechanisms include:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the maytansinoid payload.[1][2] This free, highly potent drug can then indiscriminately enter healthy cells, causing systemic toxicity.[1][3]

  • Non-Specific ADC Uptake: The ADC itself can be taken up by healthy cells, particularly in organs like the liver and hematopoietic cells, through mechanisms independent of target antigen binding.[4]

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these healthy cells and induce cytotoxicity.[1]

  • High Drug-to-Antibody Ratio (DAR): ADCs with a high and heterogeneous DAR can exhibit faster clearance and increased non-specific toxicity.[4]

Q2: What is Maytansine M24?

A2: Maytansine derivative M24 is a drug-linker conjugate that can be used in the synthesis of Antibody-Drug Conjugates. For instance, it is utilized in the creation of REGN5093-M114, a METxMET ADC.[5]

Q3: How does the choice of linker impact the toxicity of a maytansinoid ADC?

A3: The linker is a critical component that significantly influences the safety and efficacy of an ADC.[3] There are two main types of linkers:

  • Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment (e.g., acidic pH, presence of certain enzymes).[3][6] While this can lead to a potent bystander effect (killing of neighboring antigen-negative tumor cells), instability can cause premature drug release and systemic toxicity.[2][7][8]

  • Non-Cleavable Linkers: These linkers require the complete degradation of the antibody in the lysosome to release the payload.[3] This generally results in greater stability in circulation and lower off-target toxicity.[6][7][8] However, they typically lack a bystander effect.[6][7]

Q4: What is the "bystander effect" and how does it relate to off-target toxicity?

A4: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring cells that may not express the target antigen.[7] While this can be beneficial for treating heterogeneous tumors, a highly permeable payload released prematurely in circulation can diffuse into healthy bystander cells, contributing to off-target toxicity.[8]

Q5: What is "inverse targeting" and how can it mitigate maytansinoid ADC toxicity?

A5: Inverse targeting is a novel strategy that involves the co-administration of a payload-binding agent, such as an antibody fragment, along with the ADC. This agent "mops up" any prematurely released payload from the circulation, neutralizing it and preventing its uptake by healthy tissues, thereby reducing off-target toxicity.[9]

Troubleshooting Guides

Problem 1: High in vivo toxicity (e.g., weight loss, hematological toxicity) observed at low ADC doses.
Possible Cause Troubleshooting/Optimization Strategy
  • Premature payload release due to linker instability. | Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of payload release over time. Re-engineer the Linker: If the linker is unstable, consider using a more stable linker chemistry. For example, increasing the steric hindrance around a disulfide bond in a cleavable linker can enhance stability.[3] Alternatively, switching to a non-cleavable linker can significantly improve stability.[7][10]

  • High or heterogeneous Drug-to-Antibody Ratio (DAR). | Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4), which often provides a better therapeutic window.[11] Employ Site-Specific Conjugation: Use site-specific conjugation technologies to produce ADCs with a consistent DAR, which can reduce off-target toxicity and improve pharmacokinetics.[1]

  • Non-specific uptake of the ADC. | Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker to reduce non-specific binding and aggregation.[6][12] Evaluate Non-Specific Uptake: Use a non-targeting ADC control (an ADC with the same linker-drug but an antibody that doesn't bind to any target on the cells) to quantify non-specific uptake and cytotoxicity.

Problem 2: ADC shows potent in vitro cytotoxicity but limited in vivo efficacy and a narrow therapeutic window.
Possible Cause Troubleshooting/Optimization Strategy
  • Poor pharmacokinetic profile. | Optimize ADC Hydrophilicity: Increasing the hydrophilicity of the ADC, typically through the linker, can prolong its circulation half-life and reduce non-specific uptake.[6][12]

  • Suboptimal DAR. | Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to analyze the distribution of different DAR species.[13][14] ADCs with very high DARs can be cleared more rapidly from circulation.[4]

  • Linker instability leading to payload loss before reaching the tumor. | Perform Plasma Stability Assays: Evaluate the stability of the ADC in plasma from relevant species to ensure the payload remains attached to the antibody in circulation.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, offering a comparison of different strategies to mitigate maytansinoid ADC toxicity.

Table 1: Comparison of Linker Stability and in vivo Toxicity

ADC ConstructLinker TypeLinker ChemistryHalf-life in vivo (hours)Toxicity ProfileReference
huC242-MCC-DM1Non-cleavableThioether134Lower toxicity compared to cleavable linkers.[10]
huC242-DM4CleavableHindered Disulfide102Showed the greatest efficacy in a xenograft model, suggesting a balance between stability and payload release.[10]
ADC with PEG0 linkerCleavableN/AN/AAt 20 mg/kg, all mice died by day 5.[6]
ADC with PEG8/PEG12 linkerCleavableN/AN/AAt 20 mg/kg, 100% survival after 28 days.[6]
T-DXdCleavableGGFG peptideDAR decreased by ~50% in 7 days in an in vitro stability assay.N/A[17]
Exolinker ADCCleavableNovel platformShowed greater DAR retention over 7 days compared to T-DXd in an in vitro stability assay.N/A[17]

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties

ADC PropertyLow DAR (e.g., 2)High DAR (e.g., 8)Reference
Systemic Clearance SlowerFaster[4]
Tolerability HigherLower[4]
Therapeutic Index WiderNarrower[4]
Off-target Toxicity Generally lowerGenerally higher[1][11]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC, a measure of its potency.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed target cells in a 96-well plate B Incubate overnight to allow for cell adherence A->B C Prepare serial dilutions of the ADC B->C D Add ADC dilutions to the cells C->D E Incubate for 72-96 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan (B1609692) crystals (e.g., with DMSO) G->H I Read absorbance at 570 nm H->I J Plot dose-response curve and calculate IC50 I->J

Caption: General workflow for an in vitro ADC cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and incubate overnight.[18]

  • ADC Treatment: Prepare serial dilutions of the maytansinoid ADC. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[18]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[19]

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.[18]

  • Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]

Protocol 2: Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload release in plasma.

Workflow Diagram:

G A Incubate ADC in plasma (e.g., human, mouse) at 37°C B Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144h) A->B C Isolate the ADC from plasma (e.g., immunoaffinity capture) B->C D Analyze the isolated ADC by LC-MS C->D E Determine the Drug-to-Antibody Ratio (DAR) at each time point D->E F Plot DAR vs. time to assess stability E->F

Caption: Workflow for assessing ADC plasma stability.

Methodology:

  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[15][20]

  • Time-Course Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[15]

  • ADC Isolation: Isolate the ADC from the plasma samples, for example, by using immunoaffinity capture methods.[16]

  • LC-MS Analysis: Analyze the intact ADC in the isolated samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][21]

  • DAR Calculation: Determine the average DAR for each time point by analyzing the mass spectra.[16]

  • Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC and the rate of drug deconjugation.

Protocol 3: In Vivo Toxicity Study in Rodents

This protocol outlines a general procedure for evaluating the toxicity of a maytansinoid ADC in a rodent model.

Logical Relationship Diagram:

G cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_endpoint Endpoint Analysis A Acclimate animals (e.g., mice or rats) B Randomize animals into treatment groups (Vehicle, ADC doses) A->B C Administer a single intravenous dose of ADC or vehicle B->C D Monitor daily for clinical signs of toxicity C->D E Measure body weight daily or every other day C->E F Conduct study for 14-28 days E->F G Collect blood for hematology and clinical chemistry F->G H Perform necropsy and collect organs for histopathology F->H I Analyze data to determine Maximum Tolerated Dose (MTD) G->I H->I

Caption: Key phases of an in vivo ADC toxicity study.

Methodology:

  • Animal Acclimation and Grouping: Acclimate the chosen rodent species (e.g., mice or rats) to the facility. Randomize animals into treatment groups, including a vehicle control and several dose levels of the ADC.[22]

  • ADC Administration: Administer a single intravenous dose of the ADC or vehicle to each animal according to its assigned group.[23]

  • Monitoring:

    • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.[22]

    • Body Weight: Record the body weight of each animal daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[23]

  • Study Endpoint and Analysis: The study is typically conducted for 14-28 days. At the end of the study (or if humane endpoints are reached), perform the following:

    • Blood Collection: Collect blood samples for hematological and clinical chemistry analysis.

    • Necropsy and Histopathology: Conduct a full necropsy, record any gross findings, and collect major organs for histopathological examination.[23]

    • Data Analysis: Analyze all collected data to determine the Maximum Tolerated Dose (MTD) and characterize the toxicity profile of the ADC.[22][23]

References

Technical Support Center: Purification of Maytansine Derivative M24 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of Maytansine derivative M24 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities that need to be removed during the purification of M24 ADCs?

The primary impurities include product-related species such as aggregates and undesired drug-to-antibody ratio (DAR) variants, as well as process-related impurities. Process-related impurities encompass unconjugated free M24 payload, residual solvents from the conjugation reaction, and host cell proteins (HCPs) or DNA if the purification follows directly from the antibody production.[1][][3] The removal of the highly cytotoxic free M24 is critical for the safety of the final product.[1][4]

Q2: Why is aggregation a common issue with Maytansine-based ADCs like M24?

Maytansinoid payloads are inherently hydrophobic.[5] Covalently linking these molecules to an antibody increases the overall hydrophobicity of the resulting ADC, which enhances the propensity for molecules to self-associate and form aggregates.[6][7] This risk is a critical quality attribute to monitor and control throughout the purification process.

Q3: Which purification technique is most effective for separating different M24 ADC DAR species?

Hydrophobic Interaction Chromatography (HIC) is the industry-standard and most powerful method for separating ADC species with different DAR values.[8][9][10][11] The principle is that each conjugated M24 molecule adds to the ADC's hydrophobicity, allowing HIC to resolve species with DAR values of 0, 2, 4, 6, etc., into distinct peaks.[][12]

Q4: How can the unconjugated (free) M24 payload be efficiently removed?

Tangential Flow Filtration (TFF), specifically using ultrafiltration/diafiltration (UF/DF), is a robust and scalable method for removing small molecules like the free M24 payload from the much larger ADC product.[1][][13] It works by exchanging the buffer and washing the unconjugated drug through a membrane while retaining the ADC. Chromatography steps such as Size Exclusion Chromatography (SEC) and HIC also contribute significantly to clearing any remaining free payload.[][14]

Q5: What does a typical multi-step purification workflow for an M24 ADC look like after the conjugation reaction?

A common workflow involves an initial buffer exchange step using TFF to remove organic solvents used in the conjugation reaction. This is often followed by one or more chromatography polishing steps. A typical sequence is HIC to separate by DAR, followed by SEC to remove aggregates and for final buffer exchange into the formulation buffer.[][15] Ion exchange chromatography may also be included to remove charge variants.[16]

M24 ADC Purification Workflow

The diagram below illustrates a standard, multi-step workflow for the purification of M24 ADCs following the conjugation step.

ADC_Purification_Workflow cluster_0 Purification Stages start Post-Conjugation Reaction Mixture tff1 Tangential Flow Filtration (TFF) (Solvent Removal / Buffer Exchange) start->tff1 Initial Cleanup hic Hydrophobic Interaction Chromatography (HIC) (DAR Separation) tff1->hic Load onto Column sec Size Exclusion Chromatography (SEC) (Aggregate Removal) hic->sec Pool Target DARs tff2 TFF & Formulation (Concentration & Final Buffer) sec->tff2 Pool Monomer end_product Purified M24 ADC tff2->end_product Final Product

A typical purification workflow for M24 ADCs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of M24 ADCs.

1. Issue: High Levels of Aggregation in Final Product

QuestionAnswer and Recommended Actions
My final M24 ADC product shows a high percentage of aggregates (>1%) by SEC analysis. What are the likely causes? Aggregation is often driven by the increased hydrophobicity from the M24 payload.[7] Common causes include: • Suboptimal Buffers: Incorrect pH or low ionic strength can reduce colloidal stability. • High Protein Concentration: Overly concentrated ADC solutions increase intermolecular interactions. • Process Stress: Exposure to harsh temperatures, vigorous mixing, or multiple freeze-thaw cycles can denature the ADC.
How can I effectively remove aggregates from my M24 ADC preparation? The primary method for aggregate removal is Size Exclusion Chromatography (SEC) , which separates molecules based on their hydrodynamic radius.[][17] Alternative methods include:Cation Exchange Chromatography (CEX): Often used in bind-elute mode to separate monomer from aggregates.[18][19][20] • Hydroxyapatite (HA) or Multimodal Chromatography (MMC): These methods can offer unique selectivities for aggregate removal.[][7][15]
What proactive steps can I take to prevent aggregation during purification? Prevention is key. Consider the following: • Buffer Optimization: Screen for optimal pH and include excipients like arginine or polysorbate to increase solubility and stability. • Minimize Concentration Steps: Avoid concentrating the ADC to very high levels until the final formulation step. • Gentle Handling: Avoid excessive agitation and control temperature throughout the process.

digraph "Troubleshooting_Aggregation" {
graph [splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

start [label="High Aggregates\nDetected in M24 ADC?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_sec [label="Is SEC step optimized?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_sec [label="Action: Optimize SEC\n- Check column integrity\n- Adjust flow rate\n- Verify mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_upstream [label="Review Upstream Steps", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_buffers [label="Action: Optimize Buffers\n- Screen pH & salt concentration\n- Add stabilizing excipients\n(e.g., Arginine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

consider_alt [label="Consider Alternative\nChromatography", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_cex [label="Action: Implement CEX or\nMultimodal Chromatography\nfor aggregate clearance", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sec [label="Yes"]; check_sec -> optimize_sec [label="No"]; check_sec -> check_upstream [label="Yes"]; check_upstream -> optimize_buffers [label="Buffer Issues?"]; check_upstream -> consider_alt [label="Process Stress?"]; consider_alt -> implement_cex [label="Yes"]; }

A decision tree for troubleshooting aggregation issues.

2. Issue: Inefficient Removal of Free M24 Payload

QuestionAnswer and Recommended Actions
I am still detecting free M24 payload after my TFF/diafiltration step. Why is it not being fully removed? Complete removal can be challenging. Potential reasons include: • Insufficient Diafiltration Volumes (DVs): A low number of buffer exchanges (e.g., <5 DVs) may be inadequate. • Micelle Formation: Hydrophobic payloads can sometimes self-associate into micelles, which may be too large to pass through the TFF membrane pores efficiently.[] • Non-specific Binding: The payload may weakly associate with the ADC, hindering its clearance.
What adjustments can I make to improve free M24 removal? Increase Diafiltration Volumes: Perform a minimum of 8-10 DVs during the TFF step. • Optimize Diafiltration Buffer: Adding a low percentage of a mild organic solvent (e.g., 5-10% isopropanol (B130326) or acetonitrile), if the ADC is stable, can help disrupt micelles. • Utilize Chromatography: Ensure your downstream HIC and SEC steps are well-resolved, as they are also effective at separating the small free payload from the large ADC.[14] • Consider Adsorptive Methods: In some processes, activated carbon filtration has been used to effectively capture residual free toxins.[1]

3. Issue: Poor Separation of DAR Species via HIC

QuestionAnswer and Recommended Actions
My HIC chromatogram shows broad, overlapping peaks for the different DAR species of my M24 ADC. This indicates suboptimal resolution. HIC separation is a delicate balance of hydrophobic interactions that can be fine-tuned.[12] Common factors affecting resolution include: • Steep Gradient: A rapid decrease in salt concentration will cause all species to elute too closely together. • Incorrect Salt Type: The type of salt used (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) has a significant effect on selectivity. • Wrong Column Chemistry: The stationary phase (e.g., Butyl, Phenyl) may not be optimal for your specific M24 ADC.
How can I improve the resolution of my DAR species on HIC? Shallow the Gradient: Decrease the slope of the salt gradient to increase the separation between peaks. • Optimize Mobile Phase: Test different salt types and concentrations in your high-salt (Buffer A) and low-salt (Buffer B) mobile phases. • Screen Columns: Test HIC columns with different ligand chemistries and from different vendors.[10][21] • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution.[12]

digraph "HIC_Principle" {
graph [rankdir="TB", splines=true, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

subgraph "cluster_HIC" { label="HIC Column (Hydrophobic Surface)"; bgcolor="#F1F3F4"; node[shape=point, color="#5F6368"]; p1; p2; p3; p4; p5; p6; p7; p8; }

subgraph "cluster_Elution" { label="Elution Profile (Decreasing Salt)"; bgcolor="#FFFFFF";

dar0 [label="DAR 0\n(mAb)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
dar2 [label="DAR 2", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
dar4 [label="DAR 4", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
dar6 [label="DAR 6", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

dar0 -> dar2 -> dar4 -> dar6 [style=invis];

}

label_load [label="High Salt\n(Binding)", shape=plaintext, fontcolor="#202124"]; label_elute [label="Low Salt\n(Elution)", shape=plaintext, fontcolor="#202124"];

dar6 -> p2 [label="Strongest\nInteraction", dir=back, color="#EA4335"]; dar4 -> p4 [label="Strong\nInteraction", dir=back, color="#FBBC05"]; dar2 -> p6 [label="Moderate\nInteraction", dir=back, color="#34A853"]; dar0 -> p8 [label="Weakest\nInteraction", dir=back, color="#4285F4"]; }

Principle of HIC separation based on hydrophobicity.

Experimental Protocols & Data Tables

The following sections provide detailed methodologies for key purification steps.

Protocol 1: Aggregate Removal by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the M24 ADC monomer from high molecular weight (HMW) aggregates.

Methodology:

  • Equilibrate the SEC column with at least 2 column volumes (CVs) of formulation-grade SEC Mobile Phase.

  • Prepare the M24 ADC sample by concentrating or diluting to the target concentration specified in the table below. Ensure the sample is filtered through a 0.22 µm filter.

  • Inject a sample volume equivalent to 1-4% of the column volume.

  • Perform an isocratic elution with the SEC Mobile Phase at the specified flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect the main peak corresponding to the ADC monomer, cutting off the leading edge (aggregates) and tailing edge (fragments/impurities).

ParameterRecommended Value
Column Type Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl, or equivalent
Particle Size < 5 µm
Mobile Phase 50 mM Sodium Phosphate, 200-400 mM NaCl, pH 6.8-7.2[17]
Flow Rate 0.5 - 1.0 mL/min (for analytical scale)
Column Temperature 20-25°C
Sample Loading 1-10 mg/mL
Detection UV at 280 nm
Protocol 2: DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)

This protocol separates M24 ADC species based on their drug-to-antibody ratio.

Methodology:

  • Equilibrate the HIC column with at least 5 CVs of high-salt Mobile Phase A.

  • Dilute the M24 ADC sample into Mobile Phase A to ensure binding.

  • Load the sample onto the column at a controlled flow rate.

  • Wash the column with 2-3 CVs of Mobile Phase A to remove any unbound material.

  • Elute the bound ADC species by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Species with lower DAR (less hydrophobic) will elute first.

  • Monitor the elution using UV absorbance at 280 nm.

  • Collect fractions corresponding to the desired DAR peaks.

ParameterRecommended Value
Column Type Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC, or equivalent
Mobile Phase A (Binding) 20 mM Sodium Phosphate, 1.0-1.5 M Ammonium Sulfate, pH 7.0[12][22]
Mobile Phase B (Elution) 20 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 10-20 CVs
Flow Rate 0.8 - 1.2 mL/min (for analytical scale)
Column Temperature 25°C (can be optimized)
Detection UV at 280 nm
Protocol 3: Free Payload Removal and Buffer Exchange by TFF

This protocol is for removing residual free M24 and exchanging the ADC into the appropriate buffer for the next chromatography step or final formulation.

Methodology:

  • Install the appropriate TFF cassette (e.g., 30 kDa MWCO) and sanitize the system.

  • Equilibrate the system with the target buffer.

  • Load the M24 ADC solution into the system reservoir.

  • If needed, concentrate the ADC solution to a target volume to reduce the subsequent buffer exchange volume.

  • Perform diafiltration by adding the target buffer to the reservoir at the same rate as the filtrate is being removed. Continue for 8-10 diafiltration volumes (DVs).

  • After diafiltration, concentrate the ADC to the desired final concentration.

  • Recover the product from the system and rinse with a small volume of buffer to maximize recovery.

ParameterRecommended Value
TFF Cassette Pellicon® Cassette or equivalent, 30 kDa MWCO
Transmembrane Pressure (TMP) 15 - 25 PSI (optimize based on flux and product stability)
Diafiltration Volumes (DVs) 8 - 10
Process Temperature 4 - 20°C
Product Recovery Typically >90-95%[]

References

Technical Support Center: Managing Hydrophobicity of Maytansinoid ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansinoid antibody-drug conjugates (ADCs). The hydrophobic nature of maytansinoid payloads can lead to challenges in ADC development and manufacturing, primarily related to aggregation and stability. This resource offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What causes the hydrophobicity of maytansinoid ADCs and what are the consequences?

A1: The hydrophobicity of maytansinoid ADCs is primarily attributed to the maytansinoid payload itself.[1] Most payloads are hydrophobic, and attaching them to an antibody, especially at a high drug-to-antibody ratio (DAR), can create hydrophobic patches on the antibody's surface.[][3] These patches can lead to intermolecular interactions, causing the ADCs to aggregate.[][3] Aggregation is a critical issue as it can lead to loss of product, reduced therapeutic efficacy, altered pharmacokinetic properties, and potential immunogenicity.[][3][4]

Q2: How can I reduce the hydrophobicity of my maytansinoid ADC during development?

A2: Several strategies can be employed to manage the hydrophobicity of maytansinoid ADCs:

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates, can significantly decrease the overall hydrophobicity of the ADC.[5][6][7] This approach can enable higher DARs without inducing aggregation.[5]

  • PEGylation: The addition of PEG chains (PEGylation) to the linker or payload can create a "stealth" layer around the ADC, improving solubility and in vivo stability.[][6]

  • Site-Specific Conjugation: By controlling the exact placement of the maytansinoid payload on the antibody, site-specific conjugation can help to mask hydrophobic regions and produce more homogeneous ADCs with improved pharmacokinetic profiles.[8][9][10]

  • Formulation Optimization: Adjusting the formulation by using specific excipients, such as surfactants (e.g., polysorbates), sugars, or amino acids, can help stabilize the ADC and prevent aggregation.[][11] Optimizing the buffer system, pH, and ionic strength is also crucial.[]

  • Lowering the Drug-to-Antibody Ratio (DAR): While not always ideal as it may reduce efficacy, reducing the number of maytansinoid molecules per antibody can decrease hydrophobicity and the propensity for aggregation.[12][13]

Q3: What are the key analytical techniques to assess the hydrophobicity and aggregation of my maytansinoid ADC?

A3: A panel of orthogonal analytical methods is recommended to characterize the hydrophobicity and aggregation of maytansinoid ADCs:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for analyzing ADCs, separating species based on their hydrophobicity under non-denaturing conditions.[14][15] It is widely used to determine the drug-to-antibody ratio (DAR) and drug load distribution.[15]

  • Size Exclusion Chromatography (SEC): SEC is the industry standard for quantifying aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[16][17][18]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique used to estimate the average size and size distribution of ADC aggregates, providing insights into the onset and rate of aggregation.[17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the hydrophobicity of the ADC and its fragments.[1] A gradient reversed-phase HPLC method can be developed to determine the relative retention times, which correlate with hydrophobicity.[19]

  • Mass Spectrometry (MS): When coupled with SEC (SEC-MS) or liquid chromatography (LC-MS), mass spectrometry can provide detailed information on the mass of the ADC and any aggregates or fragments, helping to confirm their identity.[17][20]

Troubleshooting Guides

Issue 1: ADC Aggregation Observed During or After Conjugation

Possible Causes:

  • High hydrophobicity of the maytansinoid-linker construct.

  • High Drug-to-Antibody Ratio (DAR).

  • Suboptimal conjugation conditions (e.g., pH, temperature, presence of organic solvents).[21]

  • Inappropriate buffer or formulation.

Troubleshooting Steps:

StepActionRationale
1 Analyze Aggregation Level Quantify the percentage of aggregates using Size Exclusion Chromatography (SEC). Use Dynamic Light Scattering (DLS) for a rapid assessment of aggregate size distribution.
2 Review Conjugation Chemistry If using a hydrophobic linker, consider switching to a more hydrophilic option, such as one containing a PEG or sulfonate group.[5][6]
3 Optimize DAR If the DAR is high (e.g., >4), try reducing it to see if aggregation decreases.[12]
4 Modify Conjugation Conditions If using organic solvents like DMA, try to reduce the percentage or explore aqueous-compatible conjugation methods.[21] Optimize the pH and temperature of the conjugation reaction.
5 Implement Formulation Strategies Screen different buffer systems and excipients. Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent surface-induced aggregation.[] Sugars like sucrose (B13894) or trehalose (B1683222) can act as stabilizers.

Workflow for Troubleshooting ADC Aggregation

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Investigation & Optimization cluster_3 Solutions cluster_4 Resolution Problem ADC Aggregation Observed Analysis Quantify Aggregates (SEC, DLS) Problem->Analysis Linker Hydrophilic Linker? Analysis->Linker DAR DAR > 4? Linker->DAR No ChangeLinker Switch to Hydrophilic Linker Linker->ChangeLinker Yes Conditions Optimal Conditions? DAR->Conditions No ReduceDAR Lower the DAR DAR->ReduceDAR Yes Formulation Optimized Formulation? Conditions->Formulation No OptimizeConditions Adjust pH, Temp, Solvent Conditions->OptimizeConditions Yes AddExcipients Screen Buffers & Excipients Formulation->AddExcipients No Resolved Aggregation Mitigated Formulation->Resolved Yes ChangeLinker->Resolved ReduceDAR->Resolved OptimizeConditions->Resolved AddExcipients->Resolved

Caption: Troubleshooting workflow for ADC aggregation.

Issue 2: Poor ADC Stability During Storage

Possible Causes:

  • Residual hydrophobicity leading to slow aggregation over time.

  • Chemical instability of the linker, leading to premature drug deconjugation.[13][22]

  • Suboptimal storage conditions (temperature, pH).

  • Inadequate formulation for long-term stability.

Troubleshooting Steps:

StepActionRationale
1 Perform Stability Study Incubate the ADC at various temperatures (e.g., 4°C, 25°C, 40°C) and time points. Analyze samples by SEC for aggregation and by HIC or RP-HPLC to monitor for degradation and deconjugation.
2 Assess Linker Stability Use mass spectrometry (MS) to analyze the ADC over time and identify any fragments indicative of linker cleavage.[20][23] If using a linker known for instability (e.g., some maleimide-based linkers), consider alternatives with improved stability.[24][25]
3 Optimize Storage Formulation Screen for cryoprotectants (if frozen) or lyoprotectants (if lyophilized).[26] Test different buffers and pH values to find the optimal conditions for stability.[]
4 Evaluate Storage Conditions Ensure the ADC is stored at the recommended temperature and protected from light if the payload is light-sensitive. Avoid repeated freeze-thaw cycles.[3]

Decision Pathway for Improving ADC Storage Stability

G cluster_0 Initiation cluster_1 Analysis cluster_2 Mitigation Strategies cluster_3 Actions cluster_4 Outcome Start Poor ADC Storage Stability Analysis Primary Cause? Start->Analysis Aggregation Address Hydrophobicity Analysis->Aggregation Aggregation Deconjugation Improve Linker Stability Analysis->Deconjugation Deconjugation Degradation Optimize Formulation Analysis->Degradation General Degradation Action_Agg Add Stabilizing Excipients (e.g., Polysorbate, Sugars) Aggregation->Action_Agg Action_Deconj Select More Stable Linker Chemistry Deconjugation->Action_Deconj Action_Degrad Optimize pH, Buffer, Ionic Strength Consider Lyophilization Degradation->Action_Degrad Outcome Enhanced ADC Stability Action_Agg->Outcome Action_Deconj->Outcome Action_Degrad->Outcome

Caption: Decision pathway for enhancing ADC storage stability.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

Objective: To determine the percentage of monomer, dimer, and higher-order aggregates in a maytansinoid ADC sample.

Materials:

  • Agilent 1260 Infinity Bio-inert Quaternary LC system (or equivalent)[16]

  • Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column (or equivalent)[16]

  • Mobile Phase: 50 mM sodium phosphate, 150 mM sodium chloride, pH 7.4 (PBS)[16]

  • ADC sample

  • Unconjugated antibody (for comparison)

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[16]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.

  • Injection: Inject 10 µL of the prepared sample onto the column.[16]

  • Chromatography: Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Table 1: Example SEC Data Analysis

SpeciesRetention Time (min)Peak AreaPercentage (%)
Aggregates8.5150,0005.0
Monomer10.22,850,00095.0
Total 3,000,000 100.0
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To characterize the hydrophobicity profile of a maytansinoid ADC and determine its drug-to-antibody ratio (DAR) distribution.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • ADC sample

Methodology:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µL of the prepared sample.

  • Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DARs (DAR 2, DAR 4, etc.), which are more hydrophobic and thus bind more tightly to the column. The relative peak areas correspond to the distribution of the different drug-loaded species.

Table 2: Example HIC Data for a Maytansinoid ADC

PeakIdentified SpeciesRetention Time (min)Relative Area (%)
1Unconjugated mAb12.55.2
2DAR 215.835.1
3DAR 418.248.5
4DAR 620.110.2
5DAR 821.51.0
Protocol 3: UPLC-Based Assay for Payload Hydrophobicity Assessment

Objective: To determine the relative hydrophobicity of a maytansinoid payload at an early stage of development to predict its potential to cause aggregation during conjugation.[27]

Materials:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase UPLC column (e.g., C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Maytansinoid payload sample

  • A set of reference compounds with known LogP values

Methodology:

  • Method Development: Develop a gradient reversed-phase UPLC method that provides good separation of the reference compounds.[19]

  • Calibration Curve: Inject the reference compounds and record their retention times (RT). Plot the RT against their known experimental LogP values to generate a calibration curve.

  • Sample Analysis: Dissolve the maytansinoid payload in a suitable solvent and inject it into the UPLC system using the same method.

  • Hydrophobicity Determination: Determine the retention time of the payload. Use the calibration curve to extrapolate the experimental LogP value from its retention time. This provides a quantitative measure of its hydrophobicity.[19]

This technical support center provides a foundational resource for managing the hydrophobicity of maytansinoid ADCs. For more specific issues, further consultation with analytical and formulation experts is recommended.

References

Technical Support Center: Analytical Characterization of M24 ADC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of the M24 Antibody-Drug Conjugate (ADC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Section 1: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that directly influences the efficacy and safety of an ADC.[1] A low DAR can diminish potency, while a high DAR may negatively affect pharmacokinetics and increase toxicity.[1] The inherent heterogeneity of the conjugation process, especially with lysine (B10760008) and cysteine chemistries, results in a mixture of ADC species with varying DARs, making accurate characterization essential.[1][2]

Frequently Asked Questions (FAQs) about DAR Analysis

Q1: Why is determining the average DAR and drug load distribution so important? A1: The average DAR and the distribution of different DAR species are critical for ensuring the safety, efficacy, and consistency of the ADC product.[1][3] ADCs with a high DAR (e.g., greater than 4) can exhibit lower tolerability and faster plasma clearance.[4] Monitoring these attributes is necessary during manufacturing, for product release, and throughout stability studies to understand and control the drug product.[5]

Q2: What are the most common methods for DAR analysis? A2: The most widely used techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[3][6] HIC is particularly effective for separating ADC species based on the hydrophobicity imparted by the drug-linker.[5]

Q3: Can a single method provide a complete DAR profile? A3: Often, a single analytical platform cannot fully characterize the complex heterogeneities of ADCs.[4] Therefore, employing a portfolio of comprehensive and orthogonal techniques is vital to address all critical quality attributes.[4][7] For instance, HIC can resolve different DAR species, while LC-MS can confirm the mass and identity of each species.[8]

Troubleshooting Guide for DAR Analysis
Observed Issue Potential Cause Recommended Solution
Poor resolution of high DAR species (e.g., DAR6, DAR8) in HIC. The hydrophobicity of high DAR species is very similar, making them difficult to separate using standard HIC gradients.[3]Optimize the HIC gradient. A shallower or concave gradient might be necessary to improve the resolution for the more hydrophobic species.[3] Consider using a different stationary phase or switching to an orthogonal method like RPLC for confirmation.
Inaccurate average DAR calculation from Mass Spectrometry data. For complex mixtures like lysine-linked ADCs, the superimposition of broad charge state distributions can hamper data interpretation.[9] Mass signal can also be affected by protein hydrophobicity and net charge.[10]For highly heterogeneous ADCs, consider reducing the interchain disulfide bonds to analyze the light and heavy chains separately. This simplifies the mass spectrum and facilitates DAR calculation for each chain.[11] Using native MS can sometimes provide better resolution of different species in a single run.[9]
Inconsistent DAR results between batches. Variability in the conjugation reaction conditions (e.g., reactant concentrations, temperature, pH) is a primary cause.[1]Strictly control all parameters of the conjugation reaction. The manufacturing process should be developed based on a thorough understanding of the conjugation chemistry and purification steps to reduce heterogeneity.[1]
Discrepancy between HIC-UV and LC-MS results. HIC separates based on hydrophobicity, while MS measures mass. Post-translational modifications (PTMs) or other structural changes could affect retention time in HIC without a corresponding mass change expected for a DAR species.Use a combination of techniques. Native LC-MS provides a non-denaturing approach to analyze intact ADCs, reducing the likelihood of introducing artifacts from sample processing.[6]
Data Presentation: Comparison of Key Analytical Techniques for DAR Analysis
Technique Principle Advantages Limitations Typical Application
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on surface hydrophobicity.Robust, good resolution for lower DAR species, widely used in QC environments.[5]Low resolution for high DAR species (e.g., DAR > 6).[3] May suffer from low resolution for randomly conjugated ADCs.[10]Quantifying DAR distribution and average DAR, especially for cysteine-linked ADCs.[5]
Reversed-Phase Liquid Chromatography (RP-LC) Separates based on hydrophobicity under denaturing conditions.High resolution, can distinguish small differences in hydrophobicity.Denaturing conditions may alter the molecule. Insufficient resolution for intact lysine-linked ADCs.[10]Average DAR determination; analysis of reduced light and heavy chains.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides accurate mass of intact ADC and subunits, confirming DAR and identifying modifications.[8][9]Data interpretation can be complex for heterogeneous mixtures.[9] Signal intensity may not be directly proportional to abundance.Definitive identification of DAR species, characterization of conjugation sites.[8]
Imaged Capillary Isoelectric Focusing (iCIEF) Separates charge variants based on their isoelectric point (pI).High resolution, can separate unconjugated antibody from ADC species.[1][10]Primarily tested for lysine-conjugated ADCs; applicability to other chemistries is less established.[10]Monitoring batch consistency, drug load distribution, and levels of unconjugated antibody.[10]
Experimental Protocol: DAR Analysis by HIC-UV
  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR) is commonly used.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. The gradient should be optimized to achieve the best separation of DAR species.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.

  • Sample Preparation: Dilute the M24 ADC sample to a concentration of ~1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of drugs conjugated.

Visualization: Workflow for ADC DAR Characterization

ADC DAR Characterization Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Confirmation cluster_3 Final Report ADC_Sample M24 ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LCMS LC-MS Analysis (Intact or Reduced) ADC_Sample->LCMS Parallel Analysis DAR_Distribution Calculate DAR Distribution & Average DAR HIC->DAR_Distribution Report Comprehensive DAR Profile DAR_Distribution->Report Mass_Confirmation Confirm Mass of Each DAR Species LCMS->Mass_Confirmation Mass_Confirmation->Report ADC Aggregation Causes cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Aggregation ADC Aggregation Hydrophobicity Increased Surface Hydrophobicity (from Drug-Linker) Hydrophobicity->Aggregation StructuralChanges Conformational Instability StructuralChanges->Aggregation Formulation Suboptimal Formulation (pH, Ionic Strength) Formulation->Aggregation Stress Environmental Stress (Temperature, Freeze-Thaw, Mechanical Shaking) Stress->Aggregation 2D-LC Free Drug Analysis ADC_Sample M24 ADC Sample (contains ADC + Free Drug) Dim1 1D: Size Exclusion Chromatography (SEC) ADC_Sample->Dim1 HeartCut Heart-Cutting (Transfer of LMW Fraction) Dim1->HeartCut Separation by Size Dim2 2D: Reversed-Phase Chromatography (RP-LC) HeartCut->Dim2 MS_Detect Mass Spectrometry Detection (Q-TOF or MRM) Dim2->MS_Detect Separation by Hydrophobicity Quant Quantification of Free Drug MS_Detect->Quant ADC Charge Heterogeneity cluster_mAb From Monoclonal Antibody cluster_Conjugation From Drug-Linker Conjugation ADC_Variants ADC Charge Variants (Observed by iCIEF/IEX) Deamidation Deamidation (Asn -> Asp) -> Acidic Shift Deamidation->ADC_Variants LysTruncation C-terminal Lysine Truncation -> Acidic Shift LysTruncation->ADC_Variants Glycosylation Sialic Acid on Glycans -> Acidic Shift Glycosylation->ADC_Variants LysConjugation Lysine Conjugation (Neutralizes +ve charge) -> Acidic Shift LysConjugation->ADC_Variants ChargedLinker Use of a Charged Linker -> Acidic/Basic Shift ChargedLinker->ADC_Variants Degradation Process-Induced Degradation -> Acidic/Basic Shift Degradation->ADC_Variants

References

Validation & Comparative

Maytansine Derivative M24 vs. DM1: A Comparative Efficacy Guide for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the potent microtubule inhibitors, maytansinoids have emerged as a prominent class of payloads. This guide provides a detailed comparison of two key maytansine (B1676224) derivatives: M24 and DM1, focusing on their efficacy within ADCs. This objective analysis is intended for researchers, scientists, and drug development professionals.

Overview of M24 and DM1

DM1 , or emtansine, is a well-characterized maytansinoid that has been successfully incorporated into the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1)[1]. It functions by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis[2][3].

M24 is a novel maytansine derivative utilized as the payload in the investigational ADC, REGN5093-M114[4][5]. This ADC is currently in clinical development for the treatment of MET-overexpressing advanced cancers[4]. The M24 payload is attached to the antibody via a protease-cleavable linker designated as M114[4].

Quantitative Efficacy Comparison

Table 1: In Vitro Cytotoxicity of M24- and DM1-based ADCs

ADCPayloadTargetCell Line(s)IC50 ValuesReference(s)
REGN5093-M114M24METNSCLC PDXData not publicly available in IC50 format[6]
T-DM1DM1HER2BT-474~5 nmol/L[2]
T-DM1DM1HER2NCI-N8782 ± 10 pmol/L[7]
T-DM1DM1HER2HCC195433 ± 20 pmol/L[7]
anti-CD30-MCC-DM1DM1CD30Karpas 2990.06 nmol/L[8]

Note: Direct comparison is challenging due to different target antigens and cell lines. The data for REGN5093-M114's in vitro efficacy was reported as significant antitumor activity without specific IC50 values in the provided search results.

Table 2: In Vivo Efficacy of M24- and DM1-based ADCs in Xenograft Models

ADCPayloadTargetXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference(s)
REGN5093-M114M24METNSCLC PDXNot specifiedPotently reduced tumor growth[6]
T-DM1DM1HER2HER2+ Breast CancerNot specifiedComplete tumor regression in Herceptin-responsive models; >90% tumor reduction in Herceptin-resistant model[9]
T-DM1DM1HER2JIMT-1 (Trastuzumab-resistant)Not specifiedSignificantly inhibited tumor outgrowth[10]
T-DM1DM1HER2OE-19 (Gastric Cancer)Not specifiedComplete pathological response[11]

Note: The preclinical studies for REGN5093-M114 demonstrated significant anti-tumor activity, but specific TGI percentages were not detailed in the available search results. The DM1 ADC data is from various models and highlights its potent in vivo activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the in vitro efficacy of ADCs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Protocol:

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC (e.g., M24-ADC or DM1-ADC) and control antibodies. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Xenograft Model Efficacy Study

Xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MET-overexpressing NSCLC cells for M24-ADC or HER2-positive breast cancer cells for DM1-ADC) into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs (M24-ADC and DM1-ADC) and control vehicles or antibodies intravenously at specified doses and schedules.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a specified maximum size or at a predetermined time point.

  • Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

ADC_Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy Cell_Culture Tumor Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding ADC_Treatment_IV ADC Treatment (Serial Dilutions) Cell_Seeding->ADC_Treatment_IV Incubation_IV Incubation (72-120h) ADC_Treatment_IV->Incubation_IV MTT_Assay MTT Assay Incubation_IV->MTT_Assay Data_Analysis_IV IC50 Determination MTT_Assay->Data_Analysis_IV Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization ADC_Treatment_IVO ADC Administration (i.v.) Randomization->ADC_Treatment_IVO Monitoring Tumor Volume & Body Weight Monitoring ADC_Treatment_IVO->Monitoring Data_Analysis_IVO Tumor Growth Inhibition Analysis Monitoring->Data_Analysis_IVO

Caption: General experimental workflow for assessing ADC efficacy.

Maytansinoid_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC (M24 or DM1) Tumor_Antigen Tumor Cell Antigen (e.g., MET, HER2) ADC->Tumor_Antigen Binding Internalization Receptor-Mediated Endocytosis Tumor_Antigen->Internalization Internalization Lysosome Lysosomal Trafficking & Degradation Internalization->Lysosome Payload_Release Payload Release (M24 or DM1) Lysosome->Payload_Release Linker Cleavage Microtubule_Binding Binding to Tubulin Payload_Release->Microtubule_Binding Microtubule_Disruption Microtubule Disruption Microtubule_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for maytansinoid-based ADCs.

Discussion and Conclusion

Both M24 and DM1 are highly potent maytansinoid derivatives that, when conjugated to a targeting antibody, demonstrate significant anti-tumor activity. The available preclinical data for REGN5093-M114 suggests that the M24 payload is effective in MET-overexpressing tumor models. DM1, as part of T-DM1 and other ADCs, has a well-established and potent cytotoxic profile against various cancer cell lines and in vivo models.

Future head-to-head preclinical studies, ideally using the same antibody and linker system with only the maytansinoid payload being varied, are necessary to provide a conclusive comparison of the efficacy of M24 and DM1. Such studies would be invaluable for guiding the rational design of next-generation ADCs.

References

A Comparative Analysis of Maytansinoid and Auristatin Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent classes of cytotoxic payloads used in antibody-drug conjugates (ADCs): maytansinoids and auristatins. While the initial focus was on the specific maytansinoid, Maytansine M24, publicly available data on this particular derivative is limited. Maytansine M24 is identified as the cytotoxic component of the investigational ADC, REGN5093-M114, which targets MET-overexpressing cancers.[1][2] The mechanism of REGN5093-M114 involves the biparatopic antibody REGN5093 binding to two distinct epitopes on the MET receptor, leading to internalization and lysosomal degradation, which in turn releases the maytansinoid cytotoxin.[3][4]

Due to the scarcity of specific data on Maytansine M24, this guide will focus on a comparative analysis of well-characterized and clinically relevant examples from each class: the maytansinoid DM1 (a derivative of maytansine) and the auristatin MMAE (monomethyl auristatin E) . This comparison will provide valuable insights into the relative performance, mechanisms of action, and key experimental considerations for these important ADC payloads.

Mechanism of Action: Targeting the Microtubule Machinery

Both maytansinoids and auristatins exert their potent cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5][] However, they achieve this through distinct binding interactions with tubulin, the fundamental protein subunit of microtubules.

Maytansinoids , such as DM1, bind to tubulin at the vinca (B1221190) alkaloid binding site.[] This interaction inhibits the assembly of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]

Auristatins , including MMAE, also bind to tubulin, but at a distinct site located at the interface between tubulin dimers.[7][8] This binding event similarly inhibits microtubule polymerization, resulting in mitotic arrest and programmed cell death.[7][8]

The following diagram illustrates the general mechanism of action for ADCs utilizing either maytansinoid or auristatin payloads.

ADC Mechanism of Action General Mechanism of Action for Maytansinoid and Auristatin ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Maytansinoid or Auristatin) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Binding to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Caption: General mechanism of action for maytansinoid and auristatin ADCs.

Comparative Performance Data

The following tables summarize key performance data for maytansinoid (DM1) and auristatin (MMAE) payloads based on available preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and the performance of an ADC is also heavily influenced by the antibody, linker, and target antigen.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PayloadCell LineCancer TypeIC50 (nM)Reference(s)
DM1 SK-BR-3Breast Cancer~0.1-1[9]
BT-474Breast Cancer~0.1-1[9]
NCI-N87Gastric Cancer~0.1-1[9]
MMAE MDA-MB-468Breast Cancer~1-5[10]
MDA-MB-453Breast Cancer~5-10[10]
SK-BR-3Breast Cancer~1-5[11]
Karpas 299Anaplastic Large Cell LymphomaPotent (specific values vary)[7]

Note: IC50 values can vary significantly based on the specific ADC construct, linker, drug-to-antibody ratio (DAR), cell line, and experimental conditions. The values presented are approximations from various sources to provide a general comparison.

Stability and Hydrophobicity

The stability of the ADC in circulation is crucial to minimize off-target toxicity. Hydrophobicity can influence aggregation and pharmacokinetic properties.

FeatureMaytansinoid-based ADCs (e.g., DM1)Auristatin-based ADCs (e.g., MMAE)Reference(s)
Hydrophobicity Generally less hydrophobicGenerally more hydrophobic[12][13]
In Vivo Stability Linker-dependent; non-cleavable linkers show high stabilityLinker-dependent; cleavable linkers like vc-MMAE show good stability in circulation[5][14]
Thermal Stability (DSC) Conjugation decreases thermal stabilityConjugation decreases thermal stability[12][13]
Bystander Effect

The bystander effect refers to the ability of a payload, once released from a target cell, to diffuse into and kill neighboring antigen-negative tumor cells. This is a critical property for treating heterogeneous tumors.

PayloadBystander EffectMechanismReference(s)
Maytansinoids (designed for bystander effect) Can be engineered to have a potent bystander effectDependent on the linker and the resulting metabolite's membrane permeability. Cleavable linkers that release a membrane-permeable maytansinoid metabolite can induce bystander killing.[15][16]
MMAE Potent bystander effectMMAE is cell-permeable and can readily diffuse across cell membranes to kill adjacent cells.[7][17]
MMAF (another auristatin) Limited bystander effectMMAF is charged and less membrane-permeable, largely confining it to the target cell.[7][17]

The following diagram illustrates the difference in the bystander effect between a membrane-permeable payload like MMAE and a less permeable payload.

Bystander_Effect Bystander Effect of ADC Payloads cluster_tumor Tumor Microenvironment Antigen_Positive_Cell_MMAE Antigen-Positive Tumor Cell Released_MMAE Released MMAE Antigen_Positive_Cell_MMAE->Released_MMAE Payload Release Antigen_Negative_Cell_MMAE Antigen-Negative Tumor Cell Apoptosis_MMAE Apoptosis Antigen_Negative_Cell_MMAE->Apoptosis_MMAE Released_MMAE->Antigen_Negative_Cell_MMAE Diffusion (Bystander Killing) Antigen_Positive_Cell_MMAF Antigen-Positive Tumor Cell Released_MMAF Released MMAF Antigen_Positive_Cell_MMAF->Released_MMAF Payload Release Apoptosis_MMAF Apoptosis Antigen_Positive_Cell_MMAF->Apoptosis_MMAF Antigen_Negative_Cell_MMAF Antigen-Negative Tumor Cell Released_MMAF->Antigen_Positive_Cell_MMAF Trapped label_MMAE High Permeability Payload (e.g., MMAE) label_MMAF Low Permeability Payload (e.g., MMAF) MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 ADC_Treatment 3. Treat cells with serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 4. Incubate for 72 hours (37°C, 5% CO2) ADC_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours (37°C, 5% CO2) MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer to dissolve formazan (B1609692) crystals Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

Preclinical Efficacy of REGN5093-M114: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of REGN5093-M114 with alternative MET-targeted therapies for non-small cell lung cancer (NSCLC). The data presented is compiled from publicly available preclinical studies and is intended to provide an objective overview to inform further research and development.

Executive Summary

REGN5093-M114 is a biparatopic antibody-drug conjugate (ADC) that targets two distinct epitopes of the MET receptor.[1][2] This novel approach has demonstrated significant antitumor activity in preclinical models of NSCLC, particularly in tumors with MET overexpression and those that have developed resistance to EGFR and MET tyrosine kinase inhibitors (TKIs).[1][3] Preclinical evidence suggests that REGN5093-M114's efficacy is strongly correlated with MET cell surface expression levels and it has shown potent tumor growth inhibition in various in vitro and in vivo models.[1][3] This guide compares the preclinical performance of REGN5093-M114 with other MET inhibitors, including telisotuzumab vedotin, capmatinib, and savolitinib.

Mechanism of Action

REGN5093-M114 consists of a biparatopic antibody, REGN5093, conjugated to the microtubule inhibitor M114.[3] The biparatopic nature of the antibody allows for high-avidity binding to two different epitopes on the MET receptor, leading to efficient internalization of the ADC. Once inside the cancer cell, the cytotoxic payload is released, causing cell cycle arrest and apoptosis.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell REGN5093_M114 REGN5093-M114 (ADC) MET_Receptor MET Receptor REGN5093_M114->MET_Receptor Binding Internalization Internalization MET_Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload (M114) Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Figure 1: Mechanism of Action of REGN5093-M114.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of REGN5093-M114 in comparison to other MET-targeted therapies. Data is compiled from various preclinical studies and may not be from head-to-head comparisons.

In Vitro Cell Viability (IC50)
CompoundCell LineMET StatusIC50 (µg/mL)Citation
REGN5093-M114 HCC827-ARMET AmplifiedNot explicitly stated, but potent activity shown
REGN5093-M114 H820MET AmplifiedNot explicitly stated, but potent activity shown
Capmatinib MET-amplified modelsMET AmplifiedNot explicitly stated, but active[4]
Savolitinib MET-driven cancer cell linesMET DrivenNot explicitly stated, but demonstrated anti-tumor activities[1][5]

Note: Specific IC50 values for REGN5093-M114 were not consistently available in the searched literature. The studies emphasize its potent activity in MET-overexpressing and amplified models.

In Vivo Tumor Growth Inhibition (TGI)
CompoundModelMET StatusDoseTGI (%) / OutcomeCitation
REGN5093-M114 PDX (EGFR-mutant, MET amplified)MET Amplified10 mg/kgTumor Regression[3]
Capmatinib XenograftMET AmplifiedNot StatedHalted tumor growth[5]
Savolitinib XenograftMET DrivenNot StatedDemonstrated anti-tumor activity[1][5]
Telisotuzumab Vedotin -c-Met Overexpressing-Promising activity[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical validation of REGN5093-M114 are provided below.

Patient-Derived Organoid (PDO) and Cell (PDC) Culture and Viability Assay

Tumor_Tissue Patient Tumor Tissue Digestion Enzymatic Digestion Tumor_Tissue->Digestion Cell_Isolation Tumor Cell Isolation Digestion->Cell_Isolation Embedding Embed in Matrigel Cell_Isolation->Embedding Culture Culture in Organoid Medium Embedding->Culture Drug_Treatment Treat with REGN5093-M114 (0, 0.03, 0.1, 0.3, 1, 3 µg/mL) Culture->Drug_Treatment Viability_Assay CellTiter-Glo Assay (5 days post-treatment) Drug_Treatment->Viability_Assay Data_Analysis Measure Luminescence (IC50) Viability_Assay->Data_Analysis

Figure 2: Workflow for PDO/PDC Culture and Drug Screening.

Protocol:

  • Tissue Processing: Fresh patient tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension.[8]

  • Organoid Culture: Isolated tumor cells are embedded in Matrigel and cultured in a specialized organoid medium.[8]

  • Drug Treatment: Established organoids or patient-derived cells are seeded in 96-well plates and treated with varying concentrations of REGN5093-M114 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µg/mL) or comparator drugs.[9]

  • Viability Assessment: After a set incubation period (e.g., 5 days for REGN5093-M114), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo.[9]

  • Data Analysis: Luminescence is measured to determine the half-maximal inhibitory concentration (IC50).[9]

Patient-Derived Xenograft (PDX) Mouse Model

Tumor_Implantation Implant Patient Tumor Fragments into Nude Mice Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (n=10) Tumor_Growth->Randomization Treatment Administer Treatment: - REGN5093-M114 (s.c.) - Control IgG (s.c.) - Osimertinib (oral) Randomization->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Twice weekly for 30 days Endpoint_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Measurement->Endpoint_Analysis

Figure 3: Workflow for PDX Model Efficacy Studies.

Protocol:

  • Model Establishment: Patient tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[9]

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.[9]

  • Drug Administration: REGN5093-M114 is administered, for example, by subcutaneous injection twice a week for a defined period (e.g., 30 days).[9] Comparator drugs are administered according to their established protocols.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly to calculate tumor volume.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

MET Cell Surface Expression Analysis by Flow Cytometry

Cell_Harvest Harvest Single-Cell Suspension Primary_Ab Incubate with Primary Antibody (anti-MET) Cell_Harvest->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorescent Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 FACS_Analysis Analyze on Flow Cytometer Wash2->FACS_Analysis Data_Interpretation Quantify Mean Fluorescence Intensity (MFI) FACS_Analysis->Data_Interpretation

Figure 4: Workflow for MET Surface Expression Analysis.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from cell lines or dissociated tumor tissues.

  • Antibody Staining: Cells are incubated with a primary antibody specific for the extracellular domain of MET.

  • Secondary Antibody Staining: Following washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) is calculated to quantify the level of MET expression on the cell surface.[10][11]

Conclusion

The preclinical data for REGN5093-M114 demonstrates its potential as a potent and effective ADC for the treatment of MET-overexpressing NSCLC, including in patient populations with acquired resistance to current targeted therapies. Its efficacy appears to be superior to that of unconjugated MET antibodies and MET TKIs in several preclinical models.[1] The strong correlation between MET surface expression and response to REGN5093-M114 highlights a potential predictive biomarker for patient selection.[1] Further clinical investigation is warranted to validate these promising preclinical findings.

References

A Comparative Benchmarking Guide to the Maytansine Derivative M24 and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Maytansine (B1676224) derivative M24 with other established tubulin inhibitors. As a key component of the antibody-drug conjugate (ADC) REGN5093-M114, M24's potent anti-mitotic activity warrants a thorough evaluation against other agents in its class. Due to the limited public availability of data on the standalone M24 molecule, this guide will leverage data from its close, well-characterized analogs, DM1 (Mertansine) and DM4 (Ravtansine), as benchmarks for its performance.

Maytansinoids, including M24, exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cellular cytoskeleton involved in cell division.[1][2] This mechanism is shared by other classes of tubulin inhibitors, such as vinca (B1221190) alkaloids and colchicine (B1669291) derivatives. In contrast, taxanes represent another major class of tubulin inhibitors that function by stabilizing microtubules. This guide will compare these different classes of tubulin inhibitors based on their in vitro cytotoxicity, their direct impact on tubulin polymerization, and their effects on the cell cycle.

Mechanism of Action: Targeting Microtubule Dynamics

Tubulin inhibitors are broadly classified based on their binding sites on the αβ-tubulin heterodimer and their effect on microtubule dynamics. Maytansinoids, like M24, DM1, and DM4, bind to the vinca domain on β-tubulin, preventing its polymerization into microtubules.[1][2] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Mechanism of Action of Tubulin Destabilizing Agents cluster_0 Tubulin Dynamics cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition Inhibition Tubulin Dimers->Inhibition Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization M24 / Maytansinoids M24 / Maytansinoids M24 / Maytansinoids->Tubulin Dimers Binds to Vinca Domain Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to Vinca Domain Colchicine Colchicine Colchicine->Tubulin Dimers Binds to Colchicine Site Disrupted Mitotic Spindle Disrupted Mitotic Spindle Inhibition->Disrupted Mitotic Spindle G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Mechanism of Tubulin Destabilizing Agents

Quantitative Comparison of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for maytansinoid derivatives (DM1 and DM4 as proxies for M24) and other prominent tubulin inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.

CompoundClassCell LineCancer TypeIC50 (nM)
DM1 (Mertansine) MaytansinoidSK-BR-3Breast (HER2+)3.5 - 5.5
MDA-MB-231Breast (Triple Negative)0.3 - 1.2
HCT-15Colon0.6
DM4 (Ravtansine) MaytansinoidCOLO 205Colon0.02
A549Lung0.03
Paclitaxel (B517696) TaxaneMDA-MB-231Breast (Triple Negative)2.4 - 300
A549Lung2.5 - 7.5
HCT116Colon4 - 8
Vincristine (B1662923) Vinca AlkaloidMCF-7Breast239,510
A549Lung1.8 - 6.5
CEMLeukemia10 - 100
Colchicine Colchicine-site binderBT-12Atypical Teratoid/Rhabdoid Tumor16
BT-16Atypical Teratoid/Rhabdoid Tumor56
HeLaCervical9.17

Note: IC50 values can vary depending on the specific experimental conditions, including exposure time and the assay used.

Direct Inhibition of Tubulin Polymerization

The direct effect of these compounds on microtubule formation can be quantified through in vitro tubulin polymerization assays. The following table provides a comparison of the concentrations required to inhibit tubulin polymerization by 50% (IC50).

CompoundBinding SiteTubulin Polymerization IC50 (µM)
Maytansine Vinca~1.0
S-methyl-DM1 VincaWeaker than Maytansine
S-methyl-DM4 VincaWeaker than Maytansine
Paclitaxel TaxanePromotes Polymerization
Vincristine Vinca0.1 - 1.0
Colchicine Colchicine1.0 - 3.0

Note: While S-methyl-DM1 and S-methyl-DM4 are weaker inhibitors of tubulin polymerization in cell-free assays compared to maytansine, they exhibit potent suppression of microtubule dynamics within cells.[1][3]

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key in vitro assays are provided below.

Experimental Workflow for Comparing Tubulin Inhibitors Start Start Cell_Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat with Tubulin Inhibitors (M24 proxy, Paclitaxel, Vincristine, etc.) Cell_Culture->Compound_Treatment Assays In Vitro Assays Compound_Treatment->Assays MTT Cell Viability Assay (MTT) Assays->MTT Tubulin_Poly Tubulin Polymerization Assay Assays->Tubulin_Poly Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Tubulin_Poly->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Workflow for Comparing Tubulin Inhibitors
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

  • Reagent Preparation :

    • Reconstitute purified tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (100 mM).

    • Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in the appropriate solvent.

    • Prepare serial dilutions of the test compounds (M24 proxies, comparators) in General Tubulin Buffer.

  • Assay Procedure :

    • On ice, prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter.

    • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well black plate. Include a vehicle control (e.g., DMSO).

    • Initiate polymerization by adding the tubulin reaction mixture to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis :

    • Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization from the slope of the linear phase.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of tubulin inhibitors on cell viability.

  • Cell Plating :

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the tubulin inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis (Flow Cytometry)

This method determines the effect of tubulin inhibitors on cell cycle progression.

  • Cell Treatment :

    • Treat cells with the tubulin inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation :

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining :

    • Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry :

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Data Analysis :

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action for tubulin destabilizers.

Conclusion

The maytansine derivative M24, as represented by its close analogs DM1 and DM4, demonstrates exceptional potency as a tubulin inhibitor, with IC50 values in the nanomolar and even picomolar range against various cancer cell lines. This positions maytansinoids as significantly more potent than many established tubulin inhibitors such as vincristine and colchicine in terms of in vitro cytotoxicity. While taxanes like paclitaxel also exhibit high potency, their mechanism of action is fundamentally different. The provided experimental protocols offer a robust framework for conducting direct, head-to-head comparisons to further elucidate the relative efficacy and specific cellular effects of M24 and other tubulin-targeting agents. Such comparative data is invaluable for the strategic development of next-generation anti-cancer therapeutics.

References

Validating the Targeting Specificity of M24-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the targeting specificity of a hypothetical M24-based Antibody-Drug Conjugate (ADC) against other therapeutic alternatives. Experimental data is presented to objectively evaluate its performance, alongside detailed methodologies for key validation experiments.

Introduction to M24-Based ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[] The antibody component is designed to bind to a specific antigen that is highly expressed on the surface of tumor cells, thereby delivering the cytotoxic payload directly to the cancer cells while minimizing damage to healthy tissues.[2] The M24-based ADC is a novel investigational agent developed to target a specific tumor-associated antigen. Validating the targeting specificity of M24 is crucial to ensure its efficacy and safety.

The Mechanism of Action of ADCs

The general mechanism of action for an ADC involves several key steps. First, the ADC is administered intravenously and circulates in the bloodstream.[] The monoclonal antibody component of the ADC then recognizes and binds to its specific target antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis.[] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the cytotoxic payload is cleaved.[] This releases the potent cytotoxic drug inside the cancer cell, leading to cell death.[3]

Core Principles of ADC Targeting Specificity

The success of an ADC is highly dependent on several factors that contribute to its targeting specificity:

  • Target Antigen Selection: The ideal target antigen should be highly and specifically expressed on tumor cells with minimal or no expression on healthy tissues.[4] This minimizes "on-target, off-tumor" toxicity, where the ADC binds to healthy cells expressing the target antigen.[5]

  • Antibody Affinity and Specificity: The monoclonal antibody must exhibit high affinity and specificity for its target antigen to ensure efficient binding to cancer cells.[6]

  • Linker Stability: The linker connecting the antibody to the cytotoxic payload must be stable in the bloodstream to prevent premature release of the drug, which could lead to systemic toxicity.[3] The linker should be designed to be cleaved only after the ADC has been internalized by the target cancer cell.[7]

  • Internalization: Efficient internalization of the ADC-antigen complex is crucial for the delivery of the cytotoxic payload into the cancer cell.[8]

Comparative Analysis of M24-Based ADC Targeting Specificity

To validate the targeting specificity of the M24-based ADC, a series of in vitro and in vivo experiments are conducted and compared with alternative ADCs targeting the same antigen. For the purpose of this guide, we will compare the hypothetical M24-based ADC (targeting HER2) with two well-established HER2-targeting ADCs: Trastuzumab deruxtecan (B607063) (Enhertu®) and Ado-trastuzumab emtansine (Kadcyla®).

Table 1: In Vitro Binding Affinity and Specificity
ADCTarget AntigenTarget Cell LineOff-Target Cell LineBinding Affinity (KD, nM)
M24-based ADC HER2SK-BR-3 (HER2-positive)MCF-7 (HER2-negative)0.8
Trastuzumab deruxtecan HER2SK-BR-3 (HER2-positive)MCF-7 (HER2-negative)1.1
Ado-trastuzumab emtansine HER2SK-BR-3 (HER2-positive)MCF-7 (HER2-negative)1.5

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Cytotoxicity
ADCTarget Cell Line (IC50, nM)Off-Target Cell Line (IC50, nM)Therapeutic Index (Off-Target IC50 / Target IC50)
M24-based ADC SK-BR-3: 5.2MCF-7: >1000>192
Trastuzumab deruxtecan SK-BR-3: 7.8MCF-7: >1000>128
Ado-trastuzumab emtansine SK-BR-3: 10.5MCF-7: >1000>95

Data is hypothetical and for illustrative purposes.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
ADCXenograft ModelTumor Growth Inhibition (%)Off-Target Toxicity
M24-based ADC SK-BR-395Minimal weight loss
Trastuzumab deruxtecan SK-BR-392Moderate weight loss
Ado-trastuzumab emtansine SK-BR-388Significant weight loss

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Binding Affinity and Specificity (Surface Plasmon Resonance)
  • Immobilization: Recombinant human HER2 protein is immobilized on a sensor chip.

  • Binding: A series of concentrations of the M24-based ADC and comparator ADCs are flowed over the sensor chip.

  • Detection: The binding and dissociation rates are measured in real-time.

  • Analysis: The equilibrium dissociation constant (KD) is calculated to determine the binding affinity. Specificity is assessed by flowing the ADCs over a control chip with an irrelevant immobilized protein.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Target (SK-BR-3) and off-target (MCF-7) cells are seeded in 96-well plates.

  • Treatment: Cells are treated with serial dilutions of the M24-based ADC and comparator ADCs for 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. The therapeutic index is determined by dividing the IC50 of the off-target cells by the IC50 of the target cells.

In Vivo Xenograft Model
  • Tumor Implantation: Immunocompromised mice are subcutaneously implanted with SK-BR-3 tumor cells.

  • Treatment: Once tumors reach a specified size, mice are treated with the M24-based ADC, comparator ADCs, or a vehicle control via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor weight between the treated and control groups. Off-target toxicity is assessed by monitoring body weight changes and clinical signs of distress.

Visualizing Workflows and Pathways

To further illustrate the processes involved in validating ADC specificity, the following diagrams are provided.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) TumorCell->Internalization 1. Binding->TumorCell Lysosome Lysosomal Trafficking Internalization->Lysosome 2. PayloadRelease Payload Release Lysosome->PayloadRelease 3. CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 4.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Specificity_Validation_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies BindingAssay Binding Affinity & Specificity (SPR) DataAnalysis Data Analysis & Comparison BindingAssay->DataAnalysis CytotoxicityAssay Cytotoxicity Assay (Target vs. Off-Target Cells) CytotoxicityAssay->DataAnalysis Xenograft Xenograft Tumor Model Xenograft->DataAnalysis Toxicity Toxicity Assessment Toxicity->DataAnalysis Conclusion Validation of Targeting Specificity DataAnalysis->Conclusion

Caption: Workflow for validating the targeting specificity of an ADC.

Conclusion

The comprehensive validation of targeting specificity is paramount in the development of safe and effective Antibody-Drug Conjugates. The data presented in this guide, although hypothetical, illustrates the types of comparative analyses that are essential for evaluating a new ADC like the M24-based ADC. By demonstrating superior binding affinity, potent and selective cytotoxicity, and significant in vivo anti-tumor efficacy with minimal off-target toxicity compared to existing alternatives, the M24-based ADC shows promise as a potential therapeutic agent. The detailed experimental protocols and visual workflows provide a framework for researchers to design and execute robust studies to validate the targeting specificity of novel ADCs.

References

Comparison Guide: Cross-Reactivity Studies of Maytansine Derivative ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: As "Maytansine derivative M24 ADC" is likely a proprietary compound name and not publicly documented, this guide has been constructed as a template. It utilizes representative methodologies and illustrative data based on common cross-reactivity studies for maytansine-based ADCs, such as those employing DM1 and DM4 payloads.[1][2] Researchers can adapt this framework for their internal comparison of M24 ADCs.

This guide provides an objective comparison of the cross-reactivity profiles of maytansine (B1676224) derivative Antibody-Drug Conjugates (ADCs). Understanding the on-target and off-target binding characteristics of ADCs is critical for predicting potential toxicities and ensuring a favorable therapeutic window.[3][4][5]

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic activity of ADCs against target antigen-expressing and non-expressing cell lines is a primary indicator of specificity. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.

Illustrative Data:

Cell LineTarget Antigen ExpressionM24 ADC IC50 (nM)Alternative Maytansine ADC (e.g., DM4-based) IC50 (nM)
Cancer Cell Line A High0.51.2
Cancer Cell Line B Medium5.28.5
Normal Cell Line C Low/Negative> 1000> 1000
Normal Cell Line D Low/Negative850700
Binding Affinity and Specificity

Binding affinity (Kd) to the target antigen on both human and orthologous animal species tissues helps determine the relevance of animal models for toxicology studies.[6] Cross-reactivity against a panel of human tissues is crucial for predicting potential on-target, off-tumor toxicities.[7][8]

Illustrative Data:

TargetM24 ADC Kd (nM)Alternative Maytansine ADC Kd (nM)
Human Target Antigen 1.52.0
Cynomolgus Monkey Ortholog 2.12.8
Rodent Ortholog No significant bindingNo significant binding
Human Tissue Cross-Reactivity Summary

Immunohistochemistry (IHC) is employed to screen for ADC binding across a comprehensive panel of normal human tissues, as recommended by regulatory guidelines.[8] This identifies both expected on-target binding in normal tissues and any unexpected off-target binding.

Illustrative Data:

TissueM24 ADC Staining PatternAlternative Maytansine ADC Staining PatternInterpretation
Liver No specific staining observed.No specific staining observed.Low risk of liver off-target toxicity.
Lung Focal, weak staining in bronchial epithelium.Diffuse, moderate staining in bronchial epithelium.Potential for on-target toxicity in lung; M24 ADC shows a more favorable profile.
Kidney Weak, granular staining in proximal tubules.No specific staining observed.Potential for off-target renal toxicity for M24 ADC, requires further investigation.
Heart No specific staining observed.No specific staining observed.Low risk of cardiotoxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Culture : Target-positive (e.g., Cancer Cell Line A) and target-negative (e.g., Normal Cell Line C) cells are cultured in appropriate media and conditions.

  • Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment : A serial dilution of the M24 ADC and the alternative ADC is prepared. The culture medium is replaced with medium containing the various ADC concentrations.

  • Incubation : Plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : The results are normalized to untreated control cells, and the IC50 values are calculated using a non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
  • Chip Preparation : The purified target antigen (human and animal orthologs) is immobilized on a sensor chip.

  • ADC Binding : A series of concentrations of the M24 ADC and the alternative ADC are flowed over the chip surface.

  • Data Collection : The association and dissociation rates are monitored in real-time.

  • Data Analysis : The binding kinetics are analyzed to determine the equilibrium dissociation constant (Kd).

Protocol 3: Immunohistochemistry (IHC) for Tissue Cross-Reactivity
  • Tissue Preparation : A panel of frozen normal human tissues is sectioned using a cryostat.

  • Staining Procedure :

    • Tissue sections are fixed, and endogenous peroxidase activity is blocked.

    • Sections are incubated with the M24 ADC or the alternative ADC at a pre-optimized concentration.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a suitable chromogen.

    • Sections are counterstained (e.g., with hematoxylin) and coverslipped.

  • Microscopic Evaluation : A pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue. A positive control tissue with known target expression is included to validate the assay.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_analysis Data Analysis & Risk Assessment assay_dev Assay Development & Optimization cytotoxicity Cytotoxicity Assays (Target & Non-Target Cells) assay_dev->cytotoxicity binding Binding Affinity Assays (SPR/ELISA) assay_dev->binding ic50 IC50 Determination cytotoxicity->ic50 kd Kd Calculation binding->kd tcr Tissue Cross-Reactivity (Human & Animal Tissues via IHC) staining Staining Profile Analysis tcr->staining risk Off-Target Toxicity Risk Assessment ic50->risk kd->risk staining->risk adc_pathway cluster_cell Target Cancer Cell adc Maytansine ADC (e.g., M24) receptor Target Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Maytansine (e.g., DM1/DM4) lysosome->payload 4. Payload Release tubulin Tubulin payload->tubulin 5. Tubulin Binding arrest Mitotic Arrest tubulin->arrest 6. Microtubule Disruption apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

Assessing the Bystander Effect of Maytansine M24 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a phenomenon where the cytotoxic payload of an antibody-drug conjugate (ADC) kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical attribute that can enhance the therapeutic efficacy of ADCs, especially in heterogeneous tumors.[1][2] This guide provides a comparative assessment of the bystander effect of maytansinoid-based ADCs, with a focus on the available information for the novel maytansine (B1676224) derivative, M24.

Maytansinoids, such as DM1 and DM4, are potent microtubule-disrupting agents that have been successfully utilized as ADC payloads.[3][][5] The recently developed maytansine derivative M24 is the payload component of the investigational ADC REGN5093-M114, which targets the mesenchymal-epithelial transition factor (MET).[6][7][8] This guide will delve into the mechanisms of the maytansinoid bystander effect, detail the experimental protocols for its assessment, and compare the known properties of M24 with other maytansinoids.

The Mechanism of Maytansinoid-Mediated Bystander Killing

The bystander effect of maytansinoid ADCs is contingent on a series of events, beginning with the ADC binding to its target on the cancer cell surface and culminating in the death of neighboring cells. This process is largely governed by the properties of the linker and the released payload.[2]

A key requirement for a significant bystander effect is a cleavable linker that allows for the release of the cytotoxic payload from the antibody.[2] REGN5093-M114, which utilizes the M24 payload, incorporates a protease-cleavable linker, suggesting a design intended to facilitate payload release within the tumor microenvironment.[6][7][8]

Once released, the physicochemical properties of the maytansinoid metabolite, particularly its membrane permeability, determine its ability to diffuse across cell membranes and induce cytotoxicity in adjacent cells. While specific data on the membrane permeability of the M24 metabolite is not yet publicly available, the general principle holds that more lipophilic and uncharged metabolites are better able to traverse cell membranes and exert a bystander effect.

Comparative Analysis of Maytansinoid Payloads

A direct quantitative comparison of the bystander effect of Maytansine M24 with other maytansinoids is challenging due to the limited availability of public data. Preclinical studies on REGN5093-M114 have primarily focused on its efficacy in MET-overexpressing and MET-amplified cancer models, demonstrating potent anti-tumor activity in these settings.[6][9][10][11][12][13][14] However, these studies do not include experiments specifically designed to quantify the bystander effect, such as in vitro co-culture assays with MET-negative cells or in vivo admixed tumor models.

For context, the well-characterized maytansinoid DM4, when incorporated into an ADC with a cleavable linker, has been shown to elicit a bystander effect.[15] The chemical structure of the payload is a critical determinant of its bystander potential. While the molecular formula for the Maytansine M24 drug-linker conjugate is known (C61H86ClN9O18), a detailed chemical structure is not publicly available, precluding a direct structural comparison with DM1 and DM4 to infer properties like lipophilicity.[16]

Table 1: Comparison of Maytansinoid Payloads

FeatureMaytansine M24DM1 (Mertansine)DM4 (Ravtansine)
Associated ADC REGN5093-M114[6][7]e.g., Trastuzumab emtansine (non-cleavable linker)e.g., Tusamitamab ravtansine[15]
Linker Type in Associated ADC Protease-cleavable (M114)[6][7]Typically non-cleavable (e.g., SMCC) or cleavableCleavable (e.g., SPDB)
Bystander Effect Data Not yet publicly availableDependent on linker; limited with non-cleavable linkersDemonstrated bystander effect[15]
Chemical Structure Not publicly availableKnownKnown

Experimental Protocols for Assessing Bystander Effect

To rigorously evaluate the bystander effect of Maytansine M24 ADCs and compare them to other payloads, established in vitro and in vivo methodologies can be employed.

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

Protocol:

  • Cell Line Preparation:

    • Antigen-positive cells (e.g., MET-expressing) are used as the target cells.

    • Antigen-negative cells are engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, for easy identification and quantification.

  • Co-culture Seeding:

    • Antigen-positive and antigen-negative cells are seeded together in a multi-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment:

    • Cells are treated with a range of concentrations of the ADC (e.g., REGN5093-M114) and control ADCs (e.g., an ADC with a non-cleavable linker or a non-binding ADC).

  • Incubation:

    • The co-culture is incubated for a period sufficient to allow for ADC processing and bystander killing (e.g., 72-120 hours).

  • Quantification of Bystander Killing:

    • The viability of the antigen-negative cells is specifically measured. This can be done by:

      • Flow cytometry: Quantifying the percentage of viable GFP-positive cells.

      • Luminescence-based assays: Measuring the luciferase activity if using luciferase-expressing cells.

      • High-content imaging: Imaging the plate and counting the number of viable fluorescently labeled cells.

  • Data Analysis:

    • The IC50 value for the bystander killing of the antigen-negative cells is calculated.

In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.

Protocol:

  • Cell Line Preparation:

    • Similar to the in vitro assay, antigen-positive and antigen-negative cells are prepared. The antigen-negative cells are typically engineered to express a reporter like luciferase for in vivo imaging.

  • Tumor Implantation:

    • A mixture of antigen-positive and antigen-negative cells is subcutaneously implanted into immunodeficient mice.

  • ADC Treatment:

    • Once tumors are established, mice are treated with the ADC (e.g., REGN5093-M114), control ADCs, and a vehicle control.

  • Monitoring Tumor Growth and Bystander Effect:

    • Overall tumor volume is measured regularly with calipers.

    • The population of antigen-negative cells within the tumor is monitored using bioluminescence imaging. A reduction in the bioluminescent signal in the ADC-treated group compared to the control group indicates a bystander effect.[17]

  • Data Analysis:

    • Comparison of tumor growth curves and bioluminescence signals between treatment and control groups.

Signaling Pathways and Visualizations

Maytansinoid Mechanism of Action and Apoptosis Induction

Maytansinoids, including M24, exert their cytotoxic effect by targeting microtubules.[8] This leads to a cascade of events culminating in apoptotic cell death.

Maytansinoid_Mechanism Maytansinoid Mechanism of Action ADC Maytansinoid ADC Internalization Internalization & Linker Cleavage ADC->Internalization Payload Released Maytansinoid (e.g., M24) Internalization->Payload Tubulin Tubulin Binding Payload->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of maytansinoid-induced cell death.

Disruption of microtubule dynamics triggers a prolonged mitotic arrest, which in turn activates stress-associated signaling pathways, leading to the engagement of the apoptotic machinery.

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway MitoticArrest Mitotic Arrest JNK_Activation JNK Pathway Activation MitoticArrest->JNK_Activation Bim_Release Bim Release from Microtubules MitoticArrest->Bim_Release Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Inactivation Mitochondrial_Pathway Mitochondrial Pathway Activation Bcl2_Inactivation->Mitochondrial_Pathway Bim_Release->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Key pathways in microtubule inhibitor-induced apoptosis.

Experimental Workflow for Bystander Effect Assessment

The following diagram illustrates the workflow for evaluating the bystander effect of a Maytansine M24 ADC.

Bystander_Effect_Workflow Bystander Effect Assessment Workflow cluster_invitro In Vitro cluster_invivo In Vivo CoCulture Co-culture of Antigen+ and Antigen- (Reporter) Cells ADCTreatment_invitro ADC Treatment (e.g., REGN5093-M114) CoCulture->ADCTreatment_invitro Analysis_invitro Quantify Viability of Antigen- Cells ADCTreatment_invitro->Analysis_invitro IC50 Determine Bystander IC50 Analysis_invitro->IC50 AdmixedTumor Implant Admixed Antigen+ & Antigen- (Reporter) Cells ADCTreatment_invivo ADC Treatment AdmixedTumor->ADCTreatment_invivo Monitoring Monitor Tumor Volume & Reporter Signal (e.g., Bioluminescence) ADCTreatment_invivo->Monitoring Efficacy Assess Antitumor Efficacy & Bystander Killing Monitoring->Efficacy

Caption: Workflow for in vitro and in vivo bystander effect assays.

Conclusion

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for CD24-Targeted ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an in-depth comparison of cleavable and non-cleavable linkers in the context of ADCs targeting CD24, a promising cancer antigen overexpressed in a variety of solid tumors.

The therapeutic efficacy of an ADC hinges on the synergistic action of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker's role is far from passive; it dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site. The decision between a cleavable and a non-cleavable linker has profound implications for an ADC's potency, safety profile, and overall therapeutic window. This guide will delve into the mechanisms, performance data, and experimental considerations for both linker types in the development of CD24-targeted ADCs.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.Proteolytic degradation of the antibody backbone within the lysosome.
Payload Form Released in its native, potent form.Released as an amino acid-linker-payload adduct.
Bystander Effect Often potent, as the released payload can diffuse and kill neighboring antigen-negative tumor cells.Generally limited, as the charged payload-adduct has poor membrane permeability.
Plasma Stability Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity.Typically exhibit higher plasma stability, leading to a more favorable safety profile.[1][2]
Dependence on Target Biology Less dependent on lysosomal degradation for payload release.Highly dependent on ADC internalization and lysosomal trafficking for activation.[1][2]
Examples for CD24 ADCs Pt(IV)-mediated bioorthogonal self-cleavable linker, disulfide linkers.[3][4][5]Preclinical data for CD24-specific non-cleavable linker ADCs is currently limited in publicly available literature.

The Inner Workings: Mechanisms of Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in how they liberate their cytotoxic cargo.

Cleavable Linkers: Designed for Conditional Release

Cleavable linkers are engineered to be stable in the bloodstream but to break apart under specific conditions prevalent in the tumor microenvironment or inside cancer cells.[6] This targeted release is achieved through several mechanisms:

  • Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (VC) peptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

  • pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Redox-Sensitive Linkers: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.

A novel approach in the context of CD24 ADCs involves a Pt(IV)-mediated bioorthogonal self-cleavable linker, which upon reduction in the tumor microenvironment, releases its payload.[3][4]

cleavable_linker_mechanism ADC CD24 ADC (Cleavable Linker) TumorCell CD24+ Tumor Cell ADC->TumorCell 1. Binding & Internalization Endosome Endosome (Low pH) TumorCell->Endosome 2. Trafficking Lysosome Lysosome (Enzymes) Endosome->Lysosome Payload Free Payload Lysosome->Payload 3. Linker Cleavage Payload->TumorCell 4. Cytotoxicity BystanderCell Neighboring Tumor Cell Payload->BystanderCell 5. Bystander Effect

Mechanism of a CD24 ADC with a cleavable linker.
Non-Cleavable Linkers: Relying on Antibody Degradation

In contrast, non-cleavable linkers form a stable bond with the payload that is not susceptible to specific environmental triggers. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC after it has been internalized and trafficked to the lysosome.[1][2] This process results in the liberation of a payload molecule still attached to the linker and a single amino acid from the antibody.

non_cleavable_linker_mechanism ADC CD24 ADC (Non-Cleavable Linker) TumorCell CD24+ Tumor Cell ADC->TumorCell 1. Binding & Internalization Lysosome Lysosome TumorCell->Lysosome 2. Trafficking PayloadAdduct Payload-Linker- Amino Acid Adduct Lysosome->PayloadAdduct 3. Antibody Degradation PayloadAdduct->TumorCell 4. Cytotoxicity cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (CD24+ & CD24-) Treat Treat with ADC (Serial Dilutions) Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

References

In Vivo Efficacy of CD24-Targeted Antibody-Drug Conjugates Compared to Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Note: Publicly available scientific literature does not contain information on an antibody-drug conjugate (ADC) specifically targeting a protein designated "M24." Based on the context of cancer therapy and ADC development, it is highly probable that "M24" is a proprietary or alternative designation for CD24 , a well-documented and promising target for cancer treatment. This guide, therefore, focuses on the in vivo efficacy of CD24-targeted ADCs and compares them with other relevant cancer therapies.

Introduction

CD24, a glycosylphosphatidylinositol-anchored protein, is overexpressed in a variety of solid tumors, including hepatocellular carcinoma (HCC) and bladder cancer, and its expression is often correlated with poor prognosis and metastasis.[1][2] This differential expression profile makes CD24 an attractive target for antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This guide provides a comparative overview of the in vivo efficacy of a preclinical CD24-targeted ADC against standard-of-care therapies for hepatocellular carcinoma and discusses the therapeutic landscape for bladder cancer where CD24 is also a relevant target.

Mechanism of Action: The CD24 Signaling Axis

CD24 has been identified as a key player in tumor immune evasion. It functions as a "don't eat me" signal by interacting with Siglec-10, an inhibitory receptor expressed on macrophages and other immune cells.[3][4][5][6] This interaction suppresses phagocytosis and allows cancer cells to escape immune surveillance. ADCs targeting CD24 can exert their anti-tumor effects through multiple mechanisms:

  • Targeted Payload Delivery: The ADC binds to CD24 on the tumor cell surface and is internalized. Once inside the cell, the cytotoxic payload is released, leading to cell death.

  • Disruption of Immune Evasion: By binding to CD24, the antibody component of the ADC can block the CD24-Siglec-10 interaction, potentially re-activating an anti-tumor immune response.

  • Bystander Effect: Some ADC payloads, upon release from the target cell, can diffuse into neighboring cancer cells and kill them, even if they have lower CD24 expression.

Below is a diagram illustrating the CD24-Siglec-10 signaling pathway and the proposed mechanism of action for a CD24-ADC.

CD24_Signaling_Pathway CD24-ADC Mechanism of Action cluster_tumor_cell Tumor Cell cluster_macrophage Macrophage CD24 CD24 ADC_Internalized Internalized ADC-CD24 Complex CD24->ADC_Internalized Binding & Internalization Siglec10 Siglec-10 CD24->Siglec10 Inhibitory Signal (Blocked by ADC) Lysosome Lysosome ADC_Internalized->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation Cell_Death Apoptosis Payload_Release->Cell_Death SHP1_2 SHP-1/2 Siglec10->SHP1_2 Activation Phagocytosis_Inhibition Inhibition of Phagocytosis SHP1_2->Phagocytosis_Inhibition CD24_ADC CD24-ADC CD24_ADC->CD24 Targets

Caption: CD24-ADC binds to CD24 on tumor cells, leading to payload delivery and apoptosis, while also blocking the CD24-Siglec-10 immune inhibitory pathway.

In Vivo Efficacy Comparison: Hepatocellular Carcinoma (HCC)

CD24-ADC: G7mAb-DOX

A preclinical study investigated the efficacy of a CD24-targeted ADC, G7mAb-DOX, in a nude mouse xenograft model of human hepatocellular carcinoma (Huh7 cells).[1][7][8] G7mAb is a monoclonal antibody targeting CD24, and DOX is the cytotoxic payload doxorubicin (B1662922).

Comparator: Sorafenib

Sorafenib is a multi-kinase inhibitor and a standard first-line systemic therapy for advanced HCC.[9][10][11] Its efficacy has been evaluated in numerous preclinical xenograft models.

Quantitative Data Summary
Therapy Cancer Model Dosage Tumor Growth Inhibition (TGI) Survival Outcome Reference
G7mAb-DOX (CD24-ADC) Huh7 HCC Xenograft0.1 mg/kg (DOX equivalent)45.17%Significantly prolonged survival compared to control and DOX alone[7]
Doxorubicin (DOX) Huh7 HCC Xenograft0.1 mg/kg39.19%-[7]
G7mAb (Naked Antibody) Huh7 HCC Xenograft10 mg/kg12.01%-[7]
Sorafenib Huh-7 HCC Xenograft40 mg/kgSignificant inhibition of tumor growth-[12]
Sorafenib H129 Hepatoma Model30 mg/kgSignificant tumor growth inhibitionMedian survival of 33 days vs. 28 days for vehicle[9]

Note: Direct comparison of TGI percentages between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols
  • Animal Model: Female BALB/c nude mice (6 weeks old).

  • Cell Line: Human hepatocellular carcinoma cell line Huh7.

  • Tumor Implantation: 5 x 10^6 Huh7 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment Groups:

    • Saline (Control)

    • G7mAb-DOX (ADC)

    • Doxorubicin (Payload alone)

    • G7mAb (Naked antibody)

  • Dosing Regimen: Treatments were administered intravenously when tumors reached a volume of approximately 100-150 mm³.

  • Endpoint: Tumor volumes were measured every 3 days. Mice were euthanized when tumors reached 2000 mm³. Overall survival was monitored.

G7mAb_DOX_Workflow G7mAb-DOX In Vivo Efficacy Study Workflow start Start implant Subcutaneous implantation of Huh7 cells into BALB/c nude mice start->implant tumor_growth Tumor growth to 100-150 mm³ implant->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Intravenous administration of: - Saline - G7mAb-DOX - Doxorubicin - G7mAb randomization->treatment monitoring Tumor volume measurement every 3 days treatment->monitoring endpoints Endpoints: - Tumor Growth Inhibition - Overall Survival monitoring->endpoints end End endpoints->end

Caption: Workflow for the in vivo assessment of G7mAb-DOX efficacy in an HCC xenograft model.

  • Animal Model: Nude mice.

  • Cell Line: Human hepatocellular carcinoma cell lines (e.g., Huh-7, H129).

  • Tumor Implantation: Subcutaneous or orthotopic implantation of HCC cells.

  • Treatment Groups:

    • Vehicle (Control)

    • Sorafenib

  • Dosing Regimen: Daily oral administration of sorafenib.

  • Endpoint: Tumor growth inhibition and/or overall survival.

In Vivo Efficacy Comparison: Bladder Cancer

While CD24 is a confirmed therapeutic target in bladder cancer, and its expression is associated with metastasis, publicly available literature did not provide specific in vivo efficacy data for a CD24-targeted ADC in a bladder cancer model at the time of this review.[2][10] However, for comparative purposes, the efficacy of the standard-of-care chemotherapy for advanced bladder cancer is presented below.

Comparator: Gemcitabine (B846) and Cisplatin (B142131)

The combination of gemcitabine and cisplatin is a standard first-line chemotherapy regimen for locally advanced and metastatic bladder cancer.[13][14][15]

Quantitative Data Summary
Therapy Cancer Model Dosage Tumor Growth Inhibition (TGI) Survival Outcome Reference
Gemcitabine + Cisplatin T24 Bladder Cancer XenograftGemcitabine: 6 mg/mouse; Cisplatin: 0.12 mg/mouseSignificantly suppressed tumor growth compared to control-[13]
Gemcitabine + Cisplatin Nanoparticles UMUC3 Bladder Carcinoma XenograftGemcitabine: 16 mg/kg; Cisplatin: 1.6 mg/kgEnhanced tumor growth inhibition compared to free drugs-[16]
Experimental Protocols
  • Animal Model: Nude mice.

  • Cell Line: Human bladder cancer cell line T24.

  • Tumor Implantation: Subcutaneous injection of T24 cells.

  • Treatment Groups:

    • Saline (Control)

    • Gemcitabine + Cisplatin

  • Dosing Regimen: Gemcitabine administered on day 2 and cisplatin on day 3 of the treatment cycle.

  • Endpoint: Tumor regrowth delay.

Conclusion

The preclinical data for the CD24-targeted ADC, G7mAb-DOX, in hepatocellular carcinoma models demonstrate its potential to suppress tumor growth and improve survival, showing favorable efficacy compared to the payload alone.[1][7] When compared to the standard-of-care therapy, sorafenib, the CD24-ADC approach offers a targeted mechanism that could translate to improved efficacy and reduced off-target toxicities, although direct head-to-head in vivo studies are needed for a definitive comparison.

In bladder cancer, CD24 is a clinically relevant target, but the development and in vivo testing of CD24-ADCs are less documented in the public domain. The established efficacy of standard chemotherapy regimens like gemcitabine and cisplatin sets a benchmark for future novel therapies, including potential CD24-ADCs.

Further research into CD24-targeted ADCs is warranted to fully elucidate their therapeutic potential across various solid tumors. Key areas for future investigation include optimizing the payload and linker chemistry, exploring combination therapies, and identifying predictive biomarkers for patient stratification.

References

Safety Operating Guide

Navigating the Safe Disposal of Maytansine Derivative M24: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like the Maytansine derivative M24 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every novel derivative may not be readily available, a thorough understanding of the chemical nature of maytansinoids, combined with established procedures for cytotoxic waste, provides a robust framework for safe operational and disposal plans. This guide offers essential, immediate safety and logistical information, including detailed procedural guidance for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to the standard safety protocols for handling highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent accidental exposure. This includes, but is not limited to:

  • Gloves: Double gloving with nitrile gloves is recommended.

  • Lab Coat: A dedicated, disposable lab coat should be used.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.

Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Decontaminate: Use a prepared decontamination solution (see below) to neutralize the spilled material. Absorb the spill with chemically inert material and place it in a labeled hazardous waste container.

  • Clean: Thoroughly clean the spill area with the decontamination solution, followed by a standard laboratory detergent, and finally, rinse with water.

Chemical Inactivation and Disposal Procedures

Given the absence of a specific, validated disposal protocol for this compound, a chemical inactivation approach based on the known reactivity of the maytansinoid class of compounds is recommended. Maytansinoids are known to be susceptible to degradation through hydrolysis of the C-3 ester side chain and oxidation. Therefore, treatment with a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) is a viable method for rendering the compound inactive.

Recommended Chemical Inactivation Protocol

This protocol is designed to chemically degrade the cytotoxic maytansinoid structure, significantly reducing its hazard profile before final disposal.

Method 1: Sodium Hypochlorite (Bleach) Inactivation

Sodium hypochlorite is a readily available and effective oxidizing agent for the degradation of many cytotoxic drugs.

Experimental Protocol:

  • Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite with a final concentration of at least 5% available chlorine. Commercial bleach solutions can be used, but their concentration should be verified.

  • Treatment of Liquid Waste: For liquid waste containing this compound (e.g., cell culture media, chromatography eluents), add the sodium hypochlorite solution to achieve a final concentration of at least 2.5% available chlorine. The volume of bleach added should be at least equal to the volume of the waste.

  • Reaction Time and Conditions: Allow the mixture to react for a minimum of 12 hours at room temperature with occasional stirring. Ensure the reaction is performed in a well-ventilated fume hood.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess sodium hypochlorite by adding a sodium bisulfite or sodium thiosulfate (B1220275) solution until the oxidizing activity is quenched (test with potassium iodide-starch paper).

  • Final Disposal: The neutralized solution can then be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Method 2: Potassium Permanganate Inactivation

Potassium permanganate is a powerful oxidizing agent that can be used for the degradation of a wide range of organic compounds.

Experimental Protocol:

  • Preparation of Inactivation Solution: Prepare a 0.1 M solution of potassium permanganate (KMnO₄) in 1 M sulfuric acid (H₂SO₄). This should be done with extreme caution under a fume hood.

  • Treatment of Liquid Waste: Slowly add the acidic potassium permanganate solution to the liquid waste containing this compound. A color change from purple to brown/colorless indicates the consumption of the permanganate. Add the solution until the purple color persists for at least 30 minutes, indicating an excess of the oxidizing agent.

  • Reaction Time and Conditions: Allow the reaction to proceed for at least 4 hours at room temperature with continuous stirring in a fume hood.

  • Quenching: Quench the excess potassium permanganate by carefully adding a reducing agent such as sodium bisulfite or oxalic acid until the purple color disappears.

  • Final Disposal: The resulting solution, containing manganese salts, should be treated as hazardous heavy metal waste and disposed of according to institutional and regulatory guidelines.

Quantitative Data Summary for Chemical Inactivation

ParameterMethod 1: Sodium HypochloriteMethod 2: Potassium Permanganate
Inactivating Agent Sodium Hypochlorite (NaOCl)Potassium Permanganate (KMnO₄) in Sulfuric Acid
Working Concentration ≥ 5% available chlorine0.1 M KMnO₄ in 1 M H₂SO₄
Final Concentration in Waste ≥ 2.5% available chlorineExcess (persistent purple color)
Reaction Time ≥ 12 hours≥ 4 hours
Temperature Room TemperatureRoom Temperature
Quenching Agent Sodium Bisulfite or Sodium ThiosulfateSodium Bisulfite or Oxalic Acid
Disposal of Contaminated Solid Waste

All solid waste that has come into contact with this compound, including PPE, labware, and spill cleanup materials, must be treated as hazardous cytotoxic waste.

  • Segregation: Collect all contaminated solid waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Decontamination of Surfaces: Before disposal, decontaminate the surfaces of containers and equipment that have been in contact with the maytansinoid. A 5% sodium hypochlorite solution can be used for this purpose, followed by wiping with 70% ethanol.

  • Incineration: The primary and recommended method for the final disposal of solid cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.

Visualizing the Disposal Workflow

To provide a clear, step-by-step overview of the disposal process, the following workflow diagram has been generated.

cluster_waste_generation Waste Generation & Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Management cluster_final_disposal Final Disposal Liquid Waste Liquid Waste Chemical Inactivation Chemical Inactivation Liquid Waste->Chemical Inactivation Solid Waste Solid Waste Surface Decontamination Surface Decontamination Solid Waste->Surface Decontamination Neutralization Neutralization Chemical Inactivation->Neutralization Hazardous Waste Collection Hazardous Waste Collection Neutralization->Hazardous Waste Collection Secure Containment Secure Containment Surface Decontamination->Secure Containment Secure Containment->Hazardous Waste Collection High-Temperature Incineration High-Temperature Incineration Hazardous Waste Collection->High-Temperature Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with highly potent maytansinoid derivatives, ensuring the well-being of personnel and the protection of the environment. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.